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  • Product: 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine
  • CAS: 338761-92-5

Core Science & Biosynthesis

Foundational

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine CAS number

An In-Depth Technical Guide: 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS 338761-92-5) in Advanced Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the isoquinoline scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS 338761-92-5) in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinoline scaffold represents a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS 338761-92-5) is a highly specialized, polyfunctional building block designed for late-stage synthetic divergence [1]. By strategically positioning reactive handles (C1-bromo, C3-amino) and metabolic shields (C8-fluoro, C4-fluorophenyl), this intermediate allows drug development professionals to rapidly generate libraries of targeted therapeutics, ranging from Type I/II kinase inhibitors to targeted protein degrader (PROTAC) anchors.

This whitepaper provides an authoritative analysis of the structural rationale behind this molecule and delivers field-proven, self-validating protocols for its synthetic utilization.

Physicochemical Profile & Structural Rationale

Before deploying this intermediate in a synthetic campaign, it is critical to understand the causality behind its specific substitution pattern. Table 1 summarizes its core physicochemical properties [4].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine
CAS Registry Number 338761-92-5
Molecular Formula C₁₅H₉BrF₂N₂
Molecular Weight 335.15 g/mol
SMILES C1=CC2=C(C(=C1)F)C(=NC(=C2C3=CC=C(C=C3)F)N)Br
Purity Standard (Commercial) ≥98% (HPLC/LC-MS)
Mechanistic Insights into the Substitution Pattern

As a Senior Application Scientist, I evaluate building blocks not just by their reactivity, but by the pharmacokinetic (PK) and pharmacodynamic (PD) advantages they confer to the final drug candidate:

  • The Isoquinoline Core & C3-Amine: The isoquinoline nitrogen (N2) and the C3-primary amine form a classic bidentate hydrogen-bonding motif. In kinase targeting, N2 acts as a hydrogen bond acceptor from the kinase hinge region (e.g., the backbone NH of a methionine or cysteine residue), while the C3-NH₂ acts as a hydrogen bond donor to an adjacent backbone carbonyl. This interaction anchors the molecule within the ATP-binding pocket [1].

  • The C1-Bromine (The Synthetic Handle): The C1 position is adjacent to the electron-withdrawing ring nitrogen, making the C1-carbon highly electrophilic. Consequently, the C1-Br bond is exceptionally susceptible to oxidative addition by Palladium(0) species. This allows for rapid, chemoselective cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions[3].

  • The 4-(4-Fluorophenyl) Group: This bulky, lipophilic moiety is designed to project deep into the hydrophobic pockets of target proteins (such as the gatekeeper or DFG-out pockets). The para-fluorine atom is a deliberate addition to block CYP450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the resulting drug [2].

  • The 8-Fluoro Group: Fluorine exerts a strong electron-withdrawing inductive effect (-I). Positioning it at C8 significantly lowers the pKa of the adjacent isoquinoline nitrogen. Reducing the basicity of the molecule enhances passive membrane permeability and mitigates unwanted off-target interactions, such as hERG ion channel liabilities [2].

Logical Workflow & Synthetic Divergence

The true value of CAS 338761-92-5 lies in its orthogonal reactivity. The C1-bromide and C3-amine can be functionalized independently, allowing for a highly divergent synthetic workflow.

SyntheticWorkflow SM 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine C1_React C1 Functionalization (Pd-Catalyzed) SM->C1_React C3_React C3 Derivatization (Electrophilic/Coupling) SM->C3_React Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) C1_React->Suzuki Buchwald Buchwald-Hartwig (Amines/Anilines) C1_React->Buchwald Amidation Amidation / Urea Formation (Isocyanates/Acyl Chlorides) C3_React->Amidation Drug1 Type I Kinase Inhibitors (Hinge-Binding) Suzuki->Drug1 Drug2 Targeted Protein Degraders (PROTAC Anchors) Suzuki->Drug2 Buchwald->Drug1 Amidation->Drug2

Fig 1. Divergent synthetic workflows for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

Experimental Protocols & Analytical Validation

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . Every step includes an In-Process Control (IPC) to ensure causality and prevent the propagation of failed reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C1

Causality: The C1-Br bond is activated, but the free C3-NH₂ can potentially coordinate to palladium, leading to catalyst poisoning. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and outcompeting amine coordination [3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under N₂, combine 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Rationale: The biphasic system ensures solubility of the lipophilic isoquinoline and the inorganic base.

  • Execution: Heat the mixture to 90°C for 4 hours under vigorous stirring.

  • Self-Validating IPC (LC-MS): Withdraw 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is successful when the characteristic isotopic bromine doublet of the starting material (M and M+2 peaks of equal intensity at m/z 335/337) is <2% AUC, replaced by the unified mass of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: Urea Formation at the C3-Amino Position

Causality: The C3-amino group is electronically deactivated due to its conjugation with the electron-deficient isoquinoline ring. Standard acylation conditions often fail. Therefore, highly reactive electrophiles (like isocyanates) and elevated temperatures are required, utilizing DIPEA as a non-nucleophilic proton scavenger to drive the equilibrium.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the isoquinolinamine starting material (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the dropwise addition of the target aryl isocyanate (1.5 equiv).

  • Execution: Heat the reaction mixture to 70°C for 12 hours.

  • Self-Validating IPC (¹H NMR): Withdraw a 50 µL aliquot, remove the solvent under high vacuum, and dissolve in DMSO-d₆.

    • Validation Checkpoint: Acquire a rapid ¹H NMR spectrum. The starting material exhibits a broad singlet for the primary amine (typically ~5.5–6.0 ppm). Validation of success is the complete disappearance of this peak and the emergence of two distinct, highly deshielded secondary urea protons (>8.5 ppm).

  • Workup: Quench the reaction with ice-cold water (20 mL) to precipitate the product. Filter the solid, wash with cold diethyl ether to remove unreacted isocyanate, and dry under high vacuum.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Title: 1-Bromo-8-fluoro-4-(4-fluorophenyl)
Exploratory

Structural Profiling and Synthetic Utility of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine in Targeted Drug Discovery

Executive Summary In the landscape of modern targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on privileged, multi-functionalized heterocyclic scaffolds. 1-Bromo-8-fluoro-4-(4-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on privileged, multi-functionalized heterocyclic scaffolds. 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS: 338761-92-5) represents a premier building block in this domain[1]. With a molecular weight of 335.15 g/mol and a precisely engineered substitution pattern, this intermediate offers orthogonal reactivity vectors that allow medicinal chemists to rapidly explore chemical space around the kinase hinge-binding region.

This whitepaper provides an in-depth technical analysis of this molecule, detailing the physicochemical rationale behind its structural features, its strategic utility in structure-based drug design (SBDD), and field-proven synthetic protocols for its divergent functionalization.

Physicochemical & Structural Rationale

The architecture of 1-bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose. As a Senior Application Scientist, I evaluate this scaffold based on its four primary domains:

  • The Isoquinoline-3-Amine Core (Hinge Binder): The nitrogen of the isoquinoline ring and the exocyclic C-3 primary amine act as a classic bidentate hydrogen-bond donor/acceptor pair. This motif is highly effective at anchoring the molecule to the backbone amide linkages (e.g., Met or Leu residues) within the ATP-binding hinge region of various kinases[2].

  • C-4 (4-Fluorophenyl) Vector: Positioned adjacent to the hinge-binding face, this bulky, lipophilic group is geometrically constrained to project deep into the hydrophobic pocket (often adjacent to the gatekeeper residue). The para-fluoro substitution is a deliberate metabolic shield, blocking rapid CYP450-mediated aromatic hydroxylation while maintaining lipophilicity[3].

  • C-8 Fluoro Substitution: The addition of a fluorine atom at the 8-position exerts a strong inductive electron-withdrawing effect across the aromatic system. This subtly lowers the pKa​ of the isoquinoline nitrogen, which prevents excessive basicity at physiological pH, thereby enhancing membrane permeability and reducing off-target hERG channel liabilities.

  • C-1 Bromo Handle: The C-1 position is highly electron-deficient, making the carbon-bromine bond exceptionally primed for oxidative addition by low-valent palladium species. This provides a critical synthetic handle for late-stage diversification without disturbing the core pharmacophore.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the scaffold, essential for calculating reaction stoichiometries and predicting pharmacokinetic behavior[1][4].

PropertyValueImplication for Drug Design
CAS Number 338761-92-5Standardized tracking and procurement.
Molecular Formula C₁₅H₉BrF₂N₂High F-content enhances metabolic stability.
Molecular Weight 335.15 g/mol Leaves ~165 Da for further functionalization (Rule of 5).
Purity Standard 98% (HPLC)Ensures reliable catalytic cross-coupling yields.
SMILES C1=CC2=C(C(=C1)F)C(=NC(=C2C3=CC=C(C=C3)F)N)BrComputational docking and cheminformatics input.

Divergent Functionalization Strategy

The true value of this intermediate lies in its divergent synthetic utility. By selectively reacting the C-1 bromide or the C-3 amine, researchers can synthesize a wide array of Type I and Type II kinase inhibitors.

G A 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine (CAS: 338761-92-5) B C-1 Suzuki Coupling (Adds Solubilizing Group) A->B Pd(0) Catalysis C C-3 Amidation/Urea (Enhances Hinge Binding) A->C Isocyanate / Base D Type II Kinase Inhibitor (DFG-out Conformation) B->D Optimization C->D Optimization

Divergent synthetic pathways for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality—explaining why specific reagents and conditions are selected over alternatives.

Protocol A: C-1 Diversification via Suzuki-Miyaura Cross-Coupling

Objective: To install a solubilizing aliphatic or heteroaromatic group at the C-1 position while preserving the C-3 amine. Causality: The C-1 bromide is sterically hindered by the adjacent C-8 fluorine and the C-3 amine. Therefore, Pd(dppf)Cl2​ is selected as the precatalyst; its large bite angle facilitates the reductive elimination step in sterically demanding environments. A biphasic 1,4-Dioxane/Water system ensures optimal solvation of both the lipophilic isoquinoline core and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (1.0 equiv, 1.0 mmol) and the desired boronic acid/ester (1.2 equiv).

  • Base Addition: Add anhydrous K2​CO3​ (3.0 equiv). Rationale: A mild base prevents the degradation of sensitive functional groups that stronger bases (like KOtBu ) might cause.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O (10 mL). Sparge the solution with Argon gas for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Control (Validation): Monitor the reaction via LC-MS. The disappearance of the m/z 335/337 (1:1 isotopic pattern for Br) peak confirms complete consumption of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: C-3 Amine Functionalization (Urea Formation)

Objective: To convert the C-3 primary amine into a urea linkage, a common motif for accessing the DFG-out allosteric pocket in Type II kinase inhibitors[2]. Causality: The C-3 amine is electronically deactivated due to resonance delocalization into the electron-deficient isoquinoline ring. Standard reaction with isocyanates at room temperature will result in poor yields. Therefore, pre-activation via deprotonation with Sodium Hydride (NaH) is required to generate a highly nucleophilic amide anion.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.2 M) under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Activation: Slowly add NaH (60% dispersion in mineral oil, 1.5 equiv). Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Rationale: The ice bath controls the exothermic deprotonation and prevents side reactions in DMF.

  • Electrophile Addition: Dropwise add the desired aryl isocyanate (1.2 equiv). Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • In-Process Control (Validation): Quench a 10 μ L aliquot in MeOH and analyze via TLC (UV active at 254 nm) to ensure complete conversion to the highly fluorescent urea product.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH4​Cl to destroy excess NaH. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (3x) to remove residual DMF. Dry, concentrate, and purify.

References

  • ChemScene Product Catalog:1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine (CAS 338761-92-5). ChemScene.
  • BLD Pharm Product Catalog:338761-92-5 | 1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine. BLD Pharm.
  • Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis.National Center for Biotechnology Information (PMC).
  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes.National Center for Biotechnology Information (PMC).

Sources

Foundational

Comprehensive Analytical and Physicochemical Profiling of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS: 338761-92-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS: 338761-92-5) is a highly functionalized, halogenated heterocyclic building block frequently utilized in the design of targeted therapeutics, such as kinase inhibitors[1]. This whitepaper provides an in-depth deconstruction of its molecular weight, isotopic mass profiling, and the physicochemical rationale behind its structural design. By integrating exact mass calculations with High-Resolution Mass Spectrometry (HRMS) workflows, this guide establishes a self-validating framework for the synthesis and characterization of this critical intermediate.

Chemical Identity and Structural Deconstruction

The physicochemical behavior of a drug intermediate is dictated by its core scaffold and peripheral substitutions. The molecule consists of an isoquinoline core (a fused benzene and pyridine ring) heavily modified with halogens and an aromatic system.

  • Core: Isoquinoline-3-amine provides the primary hydrogen-bond donor/acceptor network.

  • C1 Substitution: A bromine atom introduces significant steric bulk and serves as a synthetic handle for future cross-coupling.

  • C4 Substitution: A 4-fluorophenyl group provides a lipophilic aromatic surface for pi-pi stacking within target protein binding pockets.

  • C8 Substitution: A fluorine atom is strategically placed to block metabolic oxidation (e.g., by Cytochrome P450 enzymes) and modulate the electron density of the core[2].

Struct Core Isoquinoline Core (C9H3N) Sub1 C1: Bromine (+Br) Core->Sub1 Sub2 C3: Amine (+NH2) Core->Sub2 Sub3 C4: 4-Fluorophenyl (+C6H4F) Core->Sub3 Sub4 C8: Fluorine (+F) Core->Sub4

Figure 1: Structural deconstruction of the substituted isoquinoline core.

Molecular Weight and Isotopic Mass Profiling

To ensure absolute precision in stoichiometric scaling and analytical detection, the molecular weight must be calculated using the latest IUPAC standard atomic weights[3]. The molecular formula is C15H9BrF2N2 .

Quantitative Data: Elemental Composition

Table 1: Elemental Composition and Mass Contribution

ElementSymbolAtom CountAtomic Weight ( g/mol )Mass Contribution ( g/mol )Mass Percentage (%)
CarbonC1512.011180.16553.76
HydrogenH91.0089.0722.71
BromineBr179.90479.90423.84
FluorineF218.99837.99611.34
NitrogenN214.00728.0148.36
Total 29 335.151 100.00
Monoisotopic Mass vs. Average Mass

In mass spectrometry, average molecular weight is insufficient. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This creates a distinct isotopic signature that is critical for structural validation.

Table 2: Exact Mass (Monoisotopic) vs. Average Molecular Weight

ParameterValueSignificance in Analysis
Average Molecular Weight 335.15 g/mol Used for bulk formulation and reaction stoichiometry.
Monoisotopic Mass ( 79Br ) 333.9917 DaPrimary exact mass target in HRMS.
Monoisotopic Mass ( 81Br ) 335.9897 DaSecondary exact mass target; confirms halogen presence.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality & Rationale: Standard NMR spectroscopy can confirm proton environments, but it cannot easily verify the presence of a silent halogen like bromine at a fully substituted carbon (C1). Therefore, LC-HRMS is deployed. The protocol is self-validating: the detection of a 1:1 intensity doublet separated by exactly 1.998 Da confirms the successful incorporation of exactly one bromine atom.

Step-by-Step Methodology: LC-HRMS Isotopic Profiling
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 water/acetonitrile mixture.

  • Chromatographic Separation: Inject 2 µL of the analyte onto a C18 UHPLC column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization (ESI+): Apply positive electrospray ionization. The basic isoquinoline nitrogen ( pKa​≈5−6 ) readily accepts a proton from the formic acid, generating the [M+H]+ ion.

  • Mass Analysis: Scan the m/z range of 100–800 using an Orbitrap or TOF mass analyzer configured to a resolution of >60,000 .

  • Data Validation: Extract the ion chromatogram. Validate the structure by confirming the presence of the [M+H]+ doublet at m/z 334.9995 ( 79Br ) and m/z 336.9975 ( 81Br ) with a ~1:1 relative abundance.

HRMS Prep Sample Preparation (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18, H2O/MeCN Gradient) Prep->LC ESI ESI+ Ionization (Formation of [M+H]+) LC->ESI Orbitrap Orbitrap Mass Analyzer (High Resolution m/z) ESI->Orbitrap Output Isotopic Doublet Detection (m/z 335.00 & 336.99) Orbitrap->Output

Figure 2: LC-HRMS workflow for validating the bromine isotopic signature.

Physicochemical Properties and Drug-Likeness

The molecular weight and substitution pattern directly influence the compound's viability as a therapeutic agent. The strategic incorporation of fluorine atoms significantly reduces the basicity of nearby amines, which has a dramatic, beneficial influence on oral absorption and membrane permeability[2].

Furthermore, the compound strictly adheres to the principles that optimize small molecules for cell penetrability, famously codified as Lipinski's Rule of 5[4].

Table 3: Lipinski's Rule of 5 Parameters

ParameterValueRule ThresholdStatus
Molecular Weight 335.15 Da 500 DaPass
H-Bond Donors 2 (from −NH2​ ) 5Pass
H-Bond Acceptors 4 (2 N, 2 F) 10Pass
Estimated LogP ~4.1 5Pass

Synthetic Mass-Tracking Workflow

Causality & Rationale: Tracking the molecular weight at each synthetic step is the most efficient way to monitor reaction progress. The synthesis of this compound typically relies on the sequential functionalization of an 8-fluoro-isoquinolin-3-amine core.

Step-by-Step Methodology: Regioselective Functionalization
  • Core Bromination: React 8-fluoro-isoquinolin-3-amine (MW: 162.16 g/mol ) with N-bromosuccinimide (NBS) in dimethylformamide (DMF). The highly activated C1 position undergoes electrophilic aromatic substitution. Validation: LC-MS will show a mass shift of +78.9 Da , confirming the intermediate 1-bromo-8-fluoro-isoquinolin-3-amine (MW: 241.06 g/mol ).

  • Suzuki-Miyaura Cross-Coupling: React the brominated intermediate with 4-fluorophenylboronic acid in the presence of a Palladium catalyst (e.g., Pd(dppf)Cl2​ ) and a mild base ( K2​CO3​ ). The coupling occurs selectively at the C4 position.

  • Final Mass Validation: Isolate the product and perform HRMS (as detailed in Section 3) to confirm the final mass shift of +94.1 Da , yielding the target compound (MW: 335.15 g/mol ).

Synthesis Start Core Scaffold MW: 162.16 Bromination Regioselective Bromination +78.9 Da Start->Bromination Coupling Suzuki-Miyaura Coupling +94.1 Da Bromination->Coupling Product Target Compound MW: 335.15 Coupling->Product

Figure 3: Synthetic mass-tracking workflow for target assembly.

References

  • Applications of Fluorine in Medicinal Chemistry. Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Source: Journal of Medicinal Chemistry, 58(21), 8315–8359. URL:[Link]

  • Molecular Weight Calculator & IUPAC Standard Atomic Weights (2021). Source: Finitefield. URL: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings (Lipinski's Rule of 5). Lipinski, C. A., et al. (1997). Source: Advanced Drug Delivery Reviews, Vol. 23, Issues 1-3, pp 3-25.

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Executive Summary The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine (CAS: 338761-92-5)[1] represents a highly functionalized, privileged scaffold frequently utilized in the development of advanced targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine (CAS: 338761-92-5)[1] represents a highly functionalized, privileged scaffold frequently utilized in the development of advanced targeted therapeutics, particularly kinase inhibitors. The strategic placement of halogens—a 1-bromo group for cross-coupling, an 8-fluoro group for metabolic stability, and a 4-(4-fluorophenyl) moiety for lipophilic pocket engagement—makes this molecule an ideal intermediate for drug discovery. This whitepaper details the retrosynthetic logic, mechanistic causality, and validated step-by-step protocols required to synthesize this complex heterocycle from commercially available precursors.

Retrosynthetic Strategy & Regiochemical Control

The architectural complexity of the target molecule necessitates a highly convergent approach. The core isoquinoline ring can be efficiently constructed via the Johnson-Nasutavicus cyclization [2], which utilizes anhydrous hydrogen halides to cyclize o-cyanobenzyl cyanides (homophthalonitriles).

By mapping the atoms of the target isoquinoline back to an acyclic precursor, we determine that the 1-bromo group and the ring nitrogen originate from an aromatic nitrile, while the 3-amino group and the C4 position originate from an aliphatic nitrile. Consequently, the required precursor is 2-(cyano(4-fluorophenyl)methyl)-6-fluorobenzonitrile . This precursor can be synthesized via a regioselective Nucleophilic Aromatic Substitution (SNAr) between 2,6-difluorobenzonitrile and 2-(4-fluorophenyl)acetonitrile.

Retrosynthesis Target 1-Bromo-8-fluoro-4- (4-fluorophenyl) isoquinolin-3-amine Precursor 2-(cyano(4-fluorophenyl)methyl) -6-fluorobenzonitrile Target->Precursor HBr Cyclization SM1 2,6-Difluorobenzonitrile Precursor->SM1 SNAr (Base) SM2 2-(4-Fluorophenyl) acetonitrile Precursor->SM2

Retrosynthetic disconnection of the target isoquinoline scaffold.

Step-by-Step Methodologies: A Self-Validating System

As an application scientist, it is critical to understand not just what to mix, but why specific conditions are chosen. The following protocols are designed as self-validating systems where thermodynamic and kinetic principles dictate the experimental parameters.

Step 1: Synthesis of the Homophthalonitrile Precursor (SNAr)

Objective: Form the C-C bond between the benzylic position of 2-(4-fluorophenyl)acetonitrile and the aromatic ring of 2,6-difluorobenzonitrile[3].

Protocol:

  • Charge a dry, argon-purged flask with 2-(4-fluorophenyl)acetonitrile (1.05 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq ) in portions. Stir for 30 minutes to ensure complete carbanion formation.

  • Add 2,6-difluorobenzonitrile (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography to yield 2-(cyano(4-fluorophenyl)methyl)-6-fluorobenzonitrile.

Mechanistic Causality (The "2.2 eq" Rule): The choice of 2,6-difluorobenzonitrile is deliberate; the two highly electronegative fluorine atoms inductively activate the ipso-carbons for nucleophilic attack. A critical parameter in this protocol is the stoichiometry of the base. Exactly 2.2 equivalents must be employed. Why? The newly formed homophthalonitrile product possesses a highly acidic benzylic proton flanked by a cyano group and two electron-withdrawing aryl rings. Upon formation, this product immediately deprotonates, consuming a full equivalent of base. Utilizing only 1.0 equivalent of base would prematurely stall the reaction at 50% conversion because the product acts as a thermodynamic sink for the base. The excess base ensures the product remains as an unreactive enolate, driving the reaction to 100% conversion.

Step 2: Johnson-Nasutavicus Cyclization

Objective: Cyclize the dinitrile precursor into the functionalized isoquinoline core using anhydrous HBr[2].

Protocol:

  • Dissolve the purified 2-(cyano(4-fluorophenyl)methyl)-6-fluorobenzonitrile (1.0 eq) in glacial acetic acid.

  • Add a solution of anhydrous HBr in acetic acid (33 wt%, 5.0 eq).

  • Seal the vessel and stir at 25 °C to 40 °C for 12 hours.

  • Pour the dark mixture into ice water. Slowly neutralize with solid Na₂CO₃ until the pH reaches 8.0.

  • Extract the precipitated free base with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Recrystallize from ethanol to afford pure 1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine.

Mechanistic Causality (The Anhydrous Imperative): The cyclization is initiated by the protonation of the aromatic nitrile by HBr, followed by the nucleophilic addition of bromide to form a highly electrophilic imidoyl bromide intermediate . The nitrogen of this intermediate then undergoes intramolecular nucleophilic attack onto the carbon of the aliphatic nitrile. Subsequent tautomerization yields the aromatic 3-aminoisoquinoline system. Why Anhydrous? Anhydrous conditions are absolute prerequisites. The presence of water would rapidly hydrolyze the highly electrophilic imidoyl bromide intermediate into an unreactive amide, permanently aborting the cyclization pathway. Glacial acetic acid serves as an optimal solvent, providing a polar protic environment that stabilizes the ionic transition states without acting as a competing nucleophile.

Mechanism A Homophthalonitrile Precursor B Imidoyl Bromide Intermediate (HBr Addition) A->B Anhydrous HBr C Intramolecular Cyclization (Nitrile Attack) B->C Nucleophilic Attack D Tautomerization & Aromatization C->D Proton Transfer E 1-Bromo-3-aminoisoquinoline Core D->E Final Product

Mechanistic pathway of the HBr-mediated Johnson-Nasutavicus cyclization.

Quantitative Data & Analytics

To ensure reproducibility, the following table summarizes the expected quantitative metrics and analytical purity profiles for the optimized workflow.

StepReaction TypeReagents & ConditionsTime / TempYield (%)Purity (HPLC)
1 SNAr2,6-difluorobenzonitrile, 2-(4-fluorophenyl)acetonitrile, NaH (2.2 eq), DMF4 h / 0 °C to RT78 - 85%> 95.0%
2 CyclizationPrecursor, 33% HBr in AcOH, anhydrous environment12 h / 25 °C65 - 75%> 98.0%
3 PurificationNeutralization (pH 8), DCM extraction, Recrystallization (EtOH)N/A90% (Recovery)> 99.5%

Downstream Applications in Drug Development

The synthesized 1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine is not a final drug but a highly versatile building block. The 1-bromo position serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to install solubilizing groups or additional pharmacophores. Concurrently, the 3-amino group is frequently utilized to form critical hydrogen bonds with the hinge region of kinase enzymes, while the fluorine atoms enhance the metabolic half-life by blocking cytochrome P450-mediated oxidation sites.

References

  • 1-Bromo-8-fluoro-4-(4-fluorophenyl)
  • The Cyclization of Dinitriles by Anhydrous Halogen Acids. A New Synthesis of Isoquinolines (Johnson, F., & Nasutavicus, W. A.)
  • WO2018211275A1 - Compounds (Synthesis of 2-Cyano-3-fluorobenzyl derivatives via SNAr)

Sources

Foundational

Mechanisms of Action: Pathway Modulation by Isoquinolinamines

Unlocking the Therapeutic Potential of Substituted Isoquinolinamines: A Comprehensive Guide to Biological Activity, Kinase Inhibition, and Antitumor Efficacy The 1-aminoisoquinoline (isoquinolinamine) scaffold represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Therapeutic Potential of Substituted Isoquinolinamines: A Comprehensive Guide to Biological Activity, Kinase Inhibition, and Antitumor Efficacy

The 1-aminoisoquinoline (isoquinolinamine) scaffold represents a highly privileged pharmacophore in modern drug discovery. Through precise functionalization—particularly at the 3-aryl and 6-positions—researchers can selectively tune these molecules to target distinct biological pathways. As a Senior Application Scientist, I have observed that the transition from a basic chemical scaffold to a potent, clinically relevant inhibitor requires a deep understanding of structure-activity relationships (SAR) and rigorous, self-validating experimental workflows.

This guide dissects the biological activities of substituted isoquinolinamines, exploring their roles as kinase inhibitors and antitumor agents, and provides the definitive protocols required to validate their efficacy in the laboratory.

Substituted isoquinolinamines exhibit a broad spectrum of biological activities, primarily dictated by their substitution patterns[1]. The two most prominent therapeutic avenues are the inhibition of Rho-associated protein kinases (ROCK) and the disruption of microtubule dynamics.

A. ROCK1/2 Inhibition via 6-Substituted Isoquinolinamines

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases activated by the small GTPase RhoA. They are critical effectors in actin-cytoskeleton assembly, cellular contraction, and motility[2]. Dysregulation of the Rho/ROCK pathway is heavily implicated in cardiovascular diseases, pulmonary hypertension, and tumor metastasis[2].

Fragment-based drug discovery has identified that2 of ROCK[2]. These compounds bind directly to the kinase catalytic domain, preventing the phosphorylation of downstream substrates such as MYPT-1 (Myosin Phosphatase Target Subunit 1)[3]. By suppressing MYPT-1 phosphorylation, these inhibitors effectively halt tumor motility and angiogenesis[3].

Pathway RhoA RhoA (GTP-bound) Active State ROCK ROCK1 / ROCK2 Ser/Thr Kinase RhoA->ROCK Activates MYPT1 MYPT-1 Phosphorylation ROCK->MYPT1 Phosphorylates Iso Substituted Isoquinolinamines Iso->ROCK ATP-Competitive Inhibition Actin Actin Cytoskeleton Contraction & Motility MYPT1->Actin Regulates Tumor Tumor Metastasis & Cell Proliferation Actin->Tumor Promotes

Fig 1: Rho/ROCK signaling pathway and ATP-competitive inhibition by substituted isoquinolinamines.

B. Antitumor Efficacy via 3-Aryl-1-Isoquinolinamines

Shifting the substitution to the 3-position fundamentally alters the biological target.4[4]. Rather than targeting kinases, these compounds induce structural abnormalities in the mitotic spindle by promoting α -tubulin polymerization[4]. This triggers the mitotic spindle checkpoint, resulting in profound G2/M phase cell cycle arrest and subsequent apoptosis in human cervical cancer cells (HeLa)[4].

C. Anti-Leukemic Activity of Fused Isoquinolinamines

Recent advancements have also highlighted the efficacy of fused heterocycle isoquinolinamines against hematologic malignancies. The5[5]. Exposure to 5 µM of FX-9 reduced the metabolic activity of SEM and Jurkat cells to 1.2% and 10.4%, respectively, demonstrating its viability as a chemotherapeutic candidate[5].

Quantitative Data & Target Summary

To facilitate compound selection and benchmarking, the quantitative biological activities of key isoquinolinamine classes are summarized below.

Compound ScaffoldRepresentative MoleculePrimary Target / MoAKey Biological OutcomePotency / Efficacy Metric
6-Substituted Isoquinolin-1-amines Compound 14AROCK-I / ROCK-II (ATP-competitive)Vasodilation, Anti-metastaticHigh potency in spontaneous hypertensive models[2]
3-Aryl-1-isoquinolinamines CWJ-082 α -Tubulin / Spindle CheckpointG2/M Arrest, ApoptosisSignificant tumor growth inhibition in xenografts[4]
Fused Isoquinolinamines FX-9Undefined Kinases / Pro-apoptoticAnti-leukemic (B-ALL, T-ALL)Metabolic activity reduced to <1.2% at 5 µM[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of isoquinolinamines must rely on self-validating experimental systems. Below are the definitive, step-by-step methodologies for validating both kinase inhibition and cell cycle arrest.

Workflow Comp Compound Library Assay In Vitro Kinase Assay (ROCK1/2) Comp->Assay Cell Cellular Assays (Flow Cytometry) Assay->Cell IC50 < 100nM Valid Target Engagement (Western Blot) Cell->Valid Phenotype Confirmed Lead Lead Selection & In Vivo Models Valid->Lead Target Validated

Fig 2: Self-validating screening workflow for evaluating isoquinolinamine biological activity.

Protocol 1: In Vitro ROCK1/2 Kinase Inhibition Assay (FRET-based)

Causality Insight: To accurately determine the IC50​ of an ATP-competitive isoquinolinamine, the assay must be executed at an ATP concentration equal to or slightly below the apparent Km​ for ATP. Running the assay at saturating ATP levels will artificially inflate the IC50​ , masking the potency of true leads.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the isoquinolinamine compound in 100% DMSO. Transfer to a 384-well assay plate yielding a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add purified recombinant ROCK1 or ROCK2 enzyme to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add a master mix containing the FRET peptide substrate and ATP (at the predetermined Km​ ).

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding a development reagent containing a protease that specifically cleaves unphosphorylated peptides.

  • Readout: Measure fluorescence emission at 445 nm (coumarin) and 520 nm (fluorescein). Calculate the emission ratio.

Self-Validation Mechanism:

  • Controls: Include a no-enzyme control (to establish the assay background/floor) and a vehicle control (1% DMSO, to establish maximum signal/ceiling).

  • Reference Standard: Run a known ROCK inhibitor (e.g., Fasudil) in parallel. The assay is only valid if the IC50​ of Fasudil matches historical literature values.

Protocol 2: Cell Cycle Analysis (G2/M Arrest) via Flow Cytometry

Causality Insight: 3-aryl-1-isoquinolinamines induce G2/M arrest. To measure this, cells must be fixed in cold 70% ethanol. This specific fixative permeabilizes the cell membrane—allowing the intercalating dye Propidium Iodide (PI) to enter—while simultaneously precipitating proteins to preserve cellular architecture. RNase A must be added because PI binds indiscriminately to both DNA and double-stranded RNA; degrading the RNA ensures the resulting fluorescence signal is strictly proportional to DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells in 6-well plates. Treat with varying concentrations of the 3-aryl-1-isoquinolinamine (e.g., CWJ-082) for 24 to 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the pellet with cold PBS. Resuspend the pellet in 0.5 mL cold PBS, then add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash once with PBS. Resuspend the pellet in 0.5 mL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the cells using a flow cytometer, capturing at least 10,000 events. Use the FL2 (linear) channel to assess DNA content.

Self-Validation Mechanism:

  • Controls: Run an untreated control to establish baseline G1 (2N DNA), S, and G2/M (4N DNA) populations.

  • Positive Control: Use a known microtubule destabilizer (e.g., Nocodazole) to provide a definitive G2/M arrest profile. If the positive control fails to show a distinct 4N peak, the PI staining or RNase A digestion has failed, invalidating the run.

References

  • Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells.
  • Synthesis of N-Unsubstituted 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Activation/Annulation of Benzamidine Hydrochloride with Diazo Compounds.
  • Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2).
  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.

Sources

Exploratory

Discovery and Development of Novel Isoquinolinamine Kinase Inhibitors: A Mechanistic and Methodological Guide

Executive Summary The isoquinoline scaffold, particularly its amino-substituted derivatives (isoquinolinamines), has emerged as a highly privileged pharmacophore in modern oncology and targeted therapeutics. Characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold, particularly its amino-substituted derivatives (isoquinolinamines), has emerged as a highly privileged pharmacophore in modern oncology and targeted therapeutics. Characterized by their ability to form robust hydrogen bonds within the highly conserved ATP-binding pockets of protein kinases, these nitrogen-containing heterocycles exhibit profound antiproliferative, pro-apoptotic, and antimitotic effects[1]. This technical guide explores the mechanistic rationale, Structure-Activity Relationship (SAR) dynamics, and validated experimental protocols for evaluating novel isoquinolinamine kinase inhibitors, with a specific focus on their efficacy against Haspin kinase, the PI3K/AKT/mTOR cascade, and Rho-associated protein kinase (ROCK).

Mechanistic Rationale & Target Kinases

The therapeutic viability of isoquinolinamines stems from their structural mimicry of the adenine ring of ATP. The primary endocyclic nitrogen and the exocyclic amine group act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region of the kinase domain. Recent drug discovery efforts have successfully directed this scaffold toward several critical oncogenic and regulatory pathways:

  • Haspin Kinase (Mitotic Regulation): Haspin is an atypical serine/threonine kinase responsible for phosphorylating Histone H3 at Threonine 3 (Thr3), a critical step for chromosomal alignment during mitosis. Novel 1H-pyrrolo[3,2-g]isoquinolines have been synthesized with low nanomolar inhibitory potencies (IC50: 10–80 nM) against endogenous Haspin, inducing severe mitotic catastrophe in cancer cells[2].

  • PI3K/AKT/mTOR Cascade: Isoquinolinamines such as FX-9 (3-(p-Tolyl)isoquinolin-1-amine) have demonstrated significant antiproliferative activity against B- and T-acute lymphoblastic leukemia (ALL) and prostate carcinoma by downregulating PI3K/AKT signaling[1],[3].

  • ROCK (Rho-Kinase): Substituted isoquinolines are foundational to ROCK inhibition, preventing the phosphorylation of myosin light chain (MLC) and thereby modulating cellular signaling pathways implicated in cardiovascular diseases and tumor metastasis[4].

G cluster_0 PI3K/AKT Pathway cluster_1 Haspin/Mitosis Pathway Isoquinolinamine Isoquinolinamine Derivatives PI3K PI3K Isoquinolinamine->PI3K Inhibits Haspin Haspin Kinase Isoquinolinamine->Haspin Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes HistoneH3 Histone H3 (Thr3) Haspin->HistoneH3 Phosphorylates Mitosis Mitotic Progression HistoneH3->Mitosis Regulates

Dual-targeting mechanism of isoquinolinamine derivatives inhibiting PI3K/AKT and Haspin kinase pathways.

Structure-Activity Relationship (SAR) Insights

The positioning of substituents on the isoquinoline core drastically alters the pharmacological profile. A comparative analysis of 3-arylisoquinolinone analogs (closely related to the 3-methyl-4-isoquinolinamine series) reveals a profound positional effect regarding the aryl ring substitution[5].

Causality of Substitution: Steric mapping of the kinase ATP-binding pocket indicates that meta-substituents on the 3-aryl ring project deeply into a hydrophobic sub-pocket, maximizing van der Waals interactions and stabilizing the inhibitor-kinase complex. Conversely, para-substituents induce severe steric clashes with the rigid hinge region, abolishing binding affinity and resulting in a complete loss of antiproliferative activity[5].

Table 1: Comparative SAR of 3-Arylisoquinolinone Analogs[5]
Compound ID3-Aryl SubstituentMCF-7 (Breast) GI₅₀ (µM)A549 (Lung) GI₅₀ (µM)HepG2 (Liver) GI₅₀ (µM)HCT116 (Colon) GI₅₀ (µM)
1 3-Fluorophenyl (meta)0.070.120.080.09
2 4-Fluorophenyl (para)>100>100>100>100
3 3-Methoxyphenyl (meta)0.150.210.130.18

Data demonstrates the critical necessity of meta-substitution for maintaining sub-micromolar growth inhibition across diverse solid tumor cell lines.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of novel isoquinolinamines requires orthogonal assays that validate both the biochemical target engagement and the resulting cellular phenotype.

Workflow Synthesis Compound Synthesis (Isoquinolinamines) Primary Primary Screening (TR-FRET Assay) Synthesis->Primary Secondary Secondary Screening (Cell Viability) Primary->Secondary IC50 < 100 nM Validation Mechanism Validation (Flow Cytometry) Secondary->Validation High Selectivity Lead Lead Optimization (PROTACs / In Vivo) Validation->Lead Target Confirmed

Sequential workflow for the discovery and validation of novel isoquinolinamine kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Rationale: Heterocyclic compounds like isoquinolines frequently exhibit intrinsic auto-fluorescence, which heavily confounds standard colorimetric or prompt-fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) between excitation and emission reading. This allows short-lived background auto-fluorescence to decay, ensuring the measured signal is exclusively derived from the kinase-substrate interaction, thereby creating a self-validating, artifact-free readout[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the purified recombinant kinase (e.g., Haspin or PI3K) to a 2X working concentration.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the isoquinolinamine derivative in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Enzyme Incubation: Add 5 µL of the 2X kinase solution to the compound wells. Incubate at room temperature for 15 minutes to allow for steady-state inhibitor binding.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture (containing the specific biotinylated peptide substrate and ATP at its predetermined Michaelis constant, Km​ ). Incubate for 60 minutes at 25°C.

  • Signal Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-allophycocyanin (APC) conjugate.

  • Data Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Viability & Apoptosis Validation (Flow Cytometry)

Rationale: A potent biochemical IC₅₀ does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump clearance. Furthermore, it is critical to distinguish between cytostatic (growth arrest) and cytotoxic (apoptotic/necrotic) mechanisms. Annexin V/Propidium Iodide (PI) staining provides a self-validating matrix: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line (e.g., ALL cells like SEM or Jurkat, or prostate cancer cells like PC-3) in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the isoquinolinamine inhibitor at concentrations bracketing the established GI₅₀ (e.g., 0.1 µM, 1 µM, 10 µM) for 48 and 72 hours. Include a vehicle control (0.1% DMSO).

  • Harvesting: Collect both the culture media (containing non-adherent, potentially apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the suspension in the dark for 15 minutes at room temperature. Add an additional 400 µL of 1X Binding Buffer to halt the staining process.

  • Flow Cytometric Analysis: Analyze immediately using a flow cytometer. Gate for single cells and plot FITC (Annexin V) vs. PE (PI) to quantify live (AnnV-/PI-), early apoptotic (AnnV+/PI-), late apoptotic (AnnV+/PI+), and necrotic (AnnV-/PI+) populations.

Future Directions: PROTACs and Targeted Degradation

The structural versatility of the isoquinolinamine core opens novel avenues beyond traditional occupancy-driven inhibition. Recent studies indicate that 3-substituted pyrrolo[3,2-g]isoquinolines can serve as ideal warheads for Proteolysis Targeting Chimeras (PROTACs)[2]. Because the 3-position tolerates bulky propionate/acrylate side chains without disrupting the kinase hinge-binding pharmacophore, it serves as an optimal exit vector. Researchers can conjugate flexible PEG or alkyl linkers at this position to tether E3 ubiquitin ligase ligands (such as Cereblon or VHL recruiters), thereby converting a reversible Haspin kinase inhibitor into a potent, event-driven Haspin degrader[2].

References

  • Title: Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells Source: Biomolecules & Therapeutics (2019) URL: [Link]

  • Title: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase Source: Molecules (MDPI, 2025) URL: [Link]

  • Title: Isoquinolinamine FX-9 Exhibits Anti-Mitotic Activity in Human and Canine Prostate Carcinoma Cell Lines Source: International Journal of Molecular Sciences (2019) URL: [Link]

  • Title: Substituted isoquinolines as rock kinase inhibitors (US11248004B2)
  • Title: A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

The Strategic Role of Fluorine in Drug-Receptor Interactions: A Deep Dive into Physicochemical Modulation and Multipolar Binding

Executive Summary The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. Today, approximately 20–25% of all drugs in the pharmaceutical pipeline—and many...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. Today, approximately 20–25% of all drugs in the pharmaceutical pipeline—and many of the highest-grossing therapeutics globally—contain at least one fluorine atom[1]. Beyond merely blocking metabolic oxidation sites, fluorine fundamentally alters the physicochemical landscape of a drug. This whitepaper explores the causality behind fluorine's impact on drug-receptor interactions, detailing how its unique electronegativity and steric profile drive orthogonal multipolar binding, modulate amine pKa, and optimize pharmacokinetic performance.

The Physicochemical Triad of Fluorine

To understand fluorine's role in receptor binding, one must first analyze its unique position in the periodic table. Fluorine's utility in drug design is governed by a triad of physicochemical properties:

  • Steric Mimicry: With a van der Waals radius of 1.47 Å, fluorine is larger than hydrogen (1.20 Å) but closely mimics the steric bulk of oxygen (1.52 Å). This allows fluorine to replace hydrogen without introducing severe steric clashes within tight receptor pockets[2].

  • Extreme Electronegativity: As the most electronegative element (Pauling scale 3.98), fluorine highly polarizes the carbon-fluorine (C-F) bond. This creates a strong local dipole moment without adding formal charge.

  • Bond Stability: The C-F bond is extraordinarily strong (~105 kcal/mol). By replacing a C-H bond at known sites of Cytochrome P450 (CYP450) metabolism, medicinal chemists can effectively block oxidative degradation, drastically increasing the drug's in vivo half-life[2].

Quantitative Data: Halogen vs. Hydrogen Properties
Elementvan der Waals Radius (Å)Pauling ElectronegativityC-X Bond Energy (kcal/mol)Primary Medicinal Utility
Hydrogen (H) 1.202.2098Baseline reference
Fluorine (F) 1.473.98105Metabolic blocking, multipolar binding, pKa modulation
Oxygen (O) 1.523.44~85 (C-O)Steric comparison
Chlorine (Cl) 1.753.1678Hydrophobic pocket filling

Mechanistic Basis of Fluorine-Receptor Binding

A historical misconception in drug design was that fluorine could act as a traditional hydrogen-bond acceptor. However, organic fluorine is an exceedingly poor H-bond acceptor due to the tight retention of its lone pairs[3]. Instead, fluorine drives target affinity through Orthogonal Multipolar Interactions .

The Orthogonal Multipolar C-F···C=O Interaction

When a fluorinated ligand enters a protein binding site, the highly polarized C-F bond (where carbon is δ+ and fluorine is δ-) seeks electrostatic equilibrium. demonstrated that these bonds frequently align orthogonally with the amide carbonyls (C=O) of the protein backbone[3].

The Causality of Affinity: The electronegative fluorine atom (δ-) aligns with the electropositive carbonyl carbon (δ+), while the electropositive carbon of the ligand's C-F bond (δ+) aligns with the electronegative carbonyl oxygen (δ-). This dual dipole-dipole alignment provides significant enthalpic binding energy. Because fluorine is highly lipophilic, it does not require the massive desolvation energy penalty that a highly polar hydroxyl (-OH) group would demand upon entering a hydrophobic pocket. The optimal distance for this interaction is remarkably close, typically around 3.1 Å[3].

G Ligand Fluorinated Ligand (C-F Bond) Dipole Bond Polarization (δ+ C - δ- F) Ligand->Dipole Inductive Effect Interaction Orthogonal Multipolar Interaction (~3.1 Å) Dipole->Interaction Electrostatic Alignment Receptor Protein Backbone (C=O Amide) Receptor->Interaction Dipole-Dipole

Orthogonal multipolar interaction between a C-F bond and a protein backbone carbonyl.

Modulation of pKa and Pharmacokinetics (ADME)

Beyond direct receptor binding, fluorine is a master regulator of a drug's pharmacokinetic (PK) profile, specifically through the modulation of amine pKa and lipophilicity (LogD)[4].

The Causality of pKa Modulation: Basic amines are ubiquitous in neuroactive and cardiovascular drugs. However, a highly basic amine (pKa > 10) will be nearly 100% protonated (ionized) at physiological pH (7.4), rendering it incapable of passively diffusing across lipid bilayers like the Blood-Brain Barrier (BBB). By introducing a strongly electron-withdrawing fluorine atom adjacent to the amine (e.g., a β-fluoroamine), the inductive effect pulls electron density away from the nitrogen lone pair. This stabilizes the neutral free-base form, lowering the pKa[5]. Consequently, a larger fraction of the drug exists in the neutral state at pH 7.4, drastically improving membrane permeability without altering the fundamental scaffold[4].

Impact of Fluorination on Amine pKa and Lipophilicity
Substitution MotifApprox. Amine pKaLogD (pH 7.4) ImpactPrimary Pharmacokinetic Effect
-CH2-CH3 (Parent)~10.6LowPoor passive diffusion; trapped in aqueous phase.
-CH2-CH2F ~9.0ModerateImproved BBB penetration; balanced solubility.
-CH2-CHF2 ~7.3HighOptimal membrane permeability (~50% neutral at pH 7.4).
-CH2-CF3 ~5.7Very HighPotential aqueous solubility issues; highly lipophilic.

Experimental Workflow: The Self-Validating Fluorine Scan

Because predicting the exact vector of a multipolar interaction in silico is challenging, medicinal chemists rely on a "Fluorine Scan"—the systematic introduction of fluorine at various positions on a lead scaffold to empirically map fluorophilic hotspots[6].

To ensure scientific integrity, this protocol must be executed as a self-validating system . If an analog shows increased affinity, the system must definitively prove whether the gain is due to a specific multipolar interaction (enthalpy) or merely a non-specific hydrophobic effect (entropy).

Step-by-Step Methodology
  • In Silico Fluorophilic Mapping (FMAP): Utilize computational algorithms (e.g., FMAP) on the native protein crystal structure to calculate regions near the backbone amides where a C-F dipole could optimally align[3].

  • Regioselective Synthesis: Synthesize a focused library of monofluorinated derivatives targeting the predicted hotspots[6]. Experimental Choice: Monofluorination is preferred initially to isolate specific vector interactions before attempting bulkier trifluoromethyl (-CF3) substitutions.

  • Biophysical Affinity Profiling (ITC): Measure binding kinetics using Isothermal Titration Calorimetry (ITC) rather than standard IC50 assays. Causality: ITC separates binding enthalpy (ΔH) from entropy (ΔS). A true orthogonal multipolar interaction will present as an enthalpy-driven gain. If the gain is entirely entropy-driven, the fluorine is merely acting as a lipophilic filler.

  • ADME Profiling: Measure the experimental LogD and pKa of the hits to ensure the fluorination did not push the molecule out of the optimal "Rule of 5" physicochemical space.

  • Structural Validation (X-ray Crystallography): Obtain co-crystal structures of the highest-affinity fluorinated hits.

  • The Self-Validation Feedback Loop: Compare the observed C-F···C=O distance in the crystal structure against the in silico FMAP prediction. If the distance is >3.5 Å or the geometry is parallel rather than orthogonal, the enthalpic hypothesis is invalidated. The computational parameters must be recalibrated, and the workflow loops back to Step 1.

G Lead 1. Identify Lead Compound Non-fluorinated Parent Design 2. In Silico Design FMAP Algorithm / Docking Lead->Design Synth 3. Chemical Synthesis Regioselective Fluorination Design->Synth Target Sites Assay 4. Biophysical Assays ITC (Enthalpy vs Entropy) Synth->Assay Fluorinated Library Struct 5. Structural Validation X-ray Crystallography Assay->Struct Enthalpy-Driven Hits Struct->Design Iterative Refinement (Feedback Loop) Opt 6. Lead Optimization Select Best Analog Struct->Opt Confirmed Mechanism

Iterative fluorine scanning workflow for rational lead optimization and validation.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369 (2008).[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008).[Link]

  • Muller, K., Faeh, C., & Diederich, F. "Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes." Science, 317(5846), 1881-1886 (2007).[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359 (2015).[Link]

  • Lin, A., et al. "Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery." Journal of Medicinal Chemistry, 58(18), 7465-7474 (2015).[Link]

  • "Fluorine Scanning by Nonselective Fluorination: Enhancing Raf/MEK Inhibition while Keeping Physicochemical Properties." ACS Medicinal Chemistry Letters, 4(11), 1056-1060 (2013).[Link]

Sources

Exploratory

Spectroscopic Profiling of Bromo-Fluoro-Isoquinolines: A Comprehensive Guide to NMR and MS Characterization

Executive Overview Bromo-fluoro-isoquinolines represent a highly privileged scaffold in modern medicinal chemistry. The strategic incorporation of both fluorine and bromine atoms onto the isoquinoline core dramatically a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Bromo-fluoro-isoquinolines represent a highly privileged scaffold in modern medicinal chemistry. The strategic incorporation of both fluorine and bromine atoms onto the isoquinoline core dramatically alters the molecule's physicochemical properties—modulating lipophilicity, enhancing metabolic stability, and providing distinct vectors for cross-coupling reactions. However, the exact regiochemistry of these halogens dictates their pharmacological efficacy.

As a Senior Application Scientist, I approach the structural elucidation of these compounds not merely as a data-collection exercise, but as a rigorous, self-validating analytical system. This whitepaper details the mechanistic causality behind the spectroscopic behaviors of bromo-fluoro-isoquinolines and provides robust, field-proven protocols for their characterization using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Foundations of Spectroscopic Behavior

The simultaneous presence of fluorine and bromine on an aromatic system creates a complex electronic environment. Fluorine is the most electronegative element, withdrawing electron density through the σ -bond (inductive effect) while simultaneously donating electron density into the π -system via its lone pairs (resonance effect). Bromine, conversely, is a large, polarizable atom that exerts a strong anisotropic effect and possesses two highly diagnostic stable isotopes.

Nuclear Magnetic Resonance (NMR) Dynamics

The characterization of fluorinated isoquinolines relies heavily on 19 F NMR and 13 C NMR. Because 19 F has a 100% natural abundance and a spin of 1/2, it is highly sensitive to changes in its local electronic environment, typically resonating between -110 ppm and -125 ppm depending on its position on the isoquinoline ring, as observed in the[1].

More importantly, the through-bond spin-spin coupling between 19 F and 13 C nuclei ( JCF​ ) provides an absolute map of the molecule's regiochemistry. The magnitude of this coupling is inversely proportional to the number of intervening bonds.

Mass Spectrometry (MS) Signatures

Bromine's natural isotopic distribution ( 79 Br at ~50.5% and 81 Br at ~49.5%) acts as an unmistakable structural beacon in mass spectrometry. Any ion containing a single bromine atom will exhibit a characteristic 1:1 doublet separated by approximately 1.998 Da. During Collision-Induced Dissociation (CID), bromo-fluoro-isoquinolines typically undergo homolytic cleavage of the weak C-Br bond (loss of a bromine radical, -79/81 Da) and the elimination of neutral hydrogen fluoride (HF, -20 Da), pathways that are critical for confirming the presence of both halogens[2].

Data Presentation: Spectroscopic Baselines

To facilitate rapid structural assignment, the quantitative baselines for NMR coupling and MS isotopic patterns are summarized below.

Table 1: Typical 13 C- 19 F Coupling Constants in Fluoro-Isoquinolines

Coupling TypeIntervening BondsTypical Range (Hz)Structural Significance
1JCF​ 1240 – 266Direct C-F bond confirmation; massive doublet splitting.
2JCF​ 215 – 26Identifies carbons ortho to the fluorine atom.
3JCF​ 35 – 12Identifies carbons meta to the fluorine atom.
4JCF​ 42 – 5Identifies carbons para to the fluorine atom.

Table 2: Diagnostic MS Isotopic Patterns for Brominated Compounds

Ion TypeFormula ExampleExact Mass ( 79 Br)Exact Mass ( 81 Br)Relative Intensity
Precursor [M+H]+ C9​H6​BrFN+ 225.966227.964~ 100 : 98
Fragment [M+H−HF]+ C9​H5​BrN+ 205.960207.958~ 100 : 98
Fragment [M+H−Br]+ C9​H6​FN+ 146.050N/AMonoisotopic

Experimental Workflows & Protocols

The following protocols are designed as self-validating analytical systems, ensuring that experimental artifacts are caught before data interpretation begins.

Protocol 1: High-Resolution NMR Acquisition ( 1 H, 13 C, 19 F)

Causality: Acquiring 19 F-decoupled 13 C spectra alongside standard 13 C spectra allows the analyst to definitively isolate carbon-fluorine splitting from other potential coupling events.

  • Sample Preparation : Dissolve 5–10 mg of the synthesized bromo-fluoro-isoquinoline in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

  • Instrument Calibration : Tune and match the probe for 1 H, 13 C, and 19 F frequencies on a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the solvent.

  • 19 F NMR Acquisition : Acquire 19 F spectra with proton decoupling ( 19 F{ 1 H}) to collapse multiplet structures into sharp singlets, revealing the exact chemical shift of the fluorine atom. Use a spectral width of at least 200 ppm.

  • 13 C NMR Acquisition : Acquire standard 13 C{ 1 H} spectra. Set the number of scans to 1024 to achieve a high signal-to-noise ratio, which is critical for observing the low-intensity 1JCF​ doublet peaks.

  • Self-Validation Checkpoint : The protocol is validated when the sum of the relative integrations of the 1 H NMR signals perfectly matches the total proton count of the proposed structure, and the JCF​ coupling constants consistently map to the carbon framework without residual unassigned splitting.

Protocol 2: LC-HRMS/MS Analysis

Causality: Soft ionization (ESI) preserves the intact molecular ion, allowing the isotopic envelope to be observed, while ramping CID energy forces the sequential ejection of the halogens to map the core structure, a technique utilized in the [3].

  • Sample Preparation : Prepare a 1 µg/mL solution of the analyte in LC-MS grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (2.1 × 50 mm, 1.7 µm). Elute using a gradient of water and acetonitrile (both with 0.1% formic acid) at 0.3 mL/min.

  • Source Optimization : Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Full Scan & CID Fragmentation : Acquire high-resolution full scan data ( m/z 100–1000). Isolate the [M+H]+ precursor ions and apply Collision-Induced Dissociation (CID) using argon gas. Ramp the collision energy from 15 to 40 eV.

  • Self-Validation Checkpoint : The workflow is self-validating when the exact mass of the monoisotopic peak ( 79 Br) exhibits a mass error of 3 ppm compared to the theoretical formula, and the 79 Br/ 81 Br intensity ratio falls strictly within 48–52%, confirming the presence of a single bromine atom without isobaric interference.

Analytical Visualizations

The following diagrams map the logical progression of the analytical workflow and the specific gas-phase fragmentation dynamics of these compounds.

Workflow A Synthesized Bromo-Fluoro-Isoquinoline B Sample Preparation (NMR & LC-MS) A->B C High-Resolution NMR (1H, 13C, 19F) B->C D LC-HRMS (ESI+ / ESI-) B->D E Regiochemistry & Coupling (J_CF, J_HF) C->E F Isotopic Pattern (79Br/81Br) & Exact Mass D->F G Structural Elucidation & Validation E->G F->G

Integrated NMR and LC-MS workflow for bromo-fluoro-isoquinoline characterization.

Fragmentation M [M+H]+ Precursor Ion (m/z showing 1:1 Br isotopes) F1 Loss of Br• [M+H-Br]+ M->F1 - 79/81 Da F2 Loss of HF [M+H-HF]+ M->F2 - 20 Da F3 Isoquinoline Core Fragment F1->F3 F2->F3

Primary CID fragmentation pathways of bromo-fluoro-isoquinolines in positive ESI.

References

  • Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes Source: ACS Omega (2025) URL:[Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone Source: Journal of Chemical Research (2013) URL:[Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines Source: Molecules (2018) URL:[Link]

  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane Source: The Journal of Organic Chemistry (2024) URL:[Link]

Sources

Foundational

Unlocking the Polypharmacology of Isoquinolinamine Derivatives: A Comprehensive Guide to Therapeutic Targets and Mechanistic Workflows

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The isoquinoline and isoquinolinamine scaffolds represent a highly priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The isoquinoline and isoquinolinamine scaffolds represent a highly privileged class of nitrogen-containing heterocycles in modern medicinal chemistry. Due to their structural homology to the adenine ring of ATP, these derivatives act as highly effective hinge-binding motifs, allowing them to competitively occupy the ATP-binding pockets of various kinases and enzymatic targets. This whitepaper provides an in-depth technical analysis of the primary therapeutic targets of isoquinolinamine derivatives, synthesizes quantitative affinity data, and outlines self-validating experimental workflows required to confirm target engagement in preclinical drug development.

Section 1: Core Therapeutic Targets & Mechanistic Rationale

Rho-Associated Coiled-Coil Containing Protein Kinases (ROCK1/2)

ROCK1 and ROCK2 are critical AGC-family serine/threonine kinases that regulate actin cytoskeleton dynamics, cell adhesion, and motility. Hyperactivation of the RhoA/ROCK pathway is implicated in cardiovascular diseases, tumor metastasis, and neurodegeneration[1].

  • Isoquinolinamine Intervention: The classic isoquinoline-5-sulfonamide derivative, Fasudil, was the first clinically approved ROCK inhibitor[1]. Recent fragment-based drug discovery (FBDD) efforts have identified 6-substituted isoquinolin-1-amines (e.g., Compound 23A) that maintain high ROCK-I affinity while demonstrating superior pharmacokinetic (PK) profiles in murine models[2]. Furthermore, molecular hybridization of Fasudil with IKK-β inhibitors has yielded novel N -sulphonylhydrazones (e.g., LASSBio-2065) that exhibit potent, dual ROCK1/2 inhibition[1].

Cyclin-Dependent Kinases (CDK4)

Deregulation of the cell cycle is a hallmark of oncology. CDK4, complexed with Cyclin D, drives the G1-to-S phase transition by phosphorylating the retinoblastoma (Rb) protein.

  • Isoquinolinamine Intervention: A novel series of constrained isoquinoline-1,3-(2H, 4H)-diones have been identified as highly potent and subtype-selective CDK4 inhibitors[3]. 3D-QSAR and molecular docking studies confirm that the rigid isoquinoline-1,3-dione core forms critical hydrogen bonds within the CDK4 ATP-binding cleft, providing a structural basis for overcoming the lack of selectivity seen in first-generation pan-CDK inhibitors[4].

Inhibitor of Apoptosis Proteins (IAPs)

Tumor cells frequently evade programmed cell death by upregulating IAPs (e.g., XIAP, cIAP-1, and survivin), which directly bind and ubiquitinate pro-apoptotic caspases[5].

  • Isoquinolinamine Intervention: Novel isoquinoline derivatives (such as B01002 and C26001) have demonstrated the ability to potently downregulate IAP expression[6]. By relieving IAP-mediated suppression, these compounds trigger the activation of Caspase-3 and the subsequent cleavage of PARP, driving robust apoptosis in ovarian cancer xenograft models[7].

Section 2: Quantitative Target Affinity

To facilitate lead optimization, the following table summarizes the inhibitory potency of key isoquinoline/isoquinolinamine derivatives against their primary molecular targets.

Compound ClassSpecific DerivativePrimary TargetInhibitory PotencyReference
Isoquinolin-1-amine Compound 23AROCK-IHigh Affinity (Optimized PK)Ray et al.[2]
N -sulphonylhydrazone LASSBio-2065ROCK1 / ROCK2IC 50​ = 3.1 µM / 3.8 µMde Oliveira et al.[1]
Isoquinoline-5-sulfonamide Fasudil (HA-1077)ROCK1 / ROCK2K i​ = 330 nM / 158 nMBenchChem[8]
Isoquinolin-1,3-dione Compound 12CDK4Sub-micromolarZheng et al.[3]
Isoquinoline B01002IAP (SKOV3 cells)Cellular IC 50​ = 7.65 µg/mLChen et al.[6]

Section 3: Pathway Visualizations

The following diagrams illustrate the mechanistic integration of isoquinolinamine derivatives into complex intracellular signaling networks.

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Myosin Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Isoquinolinamine Isoquinolinamine Derivative (e.g., Fasudil) Isoquinolinamine->ROCK ATP-competitive Inhibition MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton Contraction & Migration MLC->Actin Promotes

ROCK1/2 Signaling Pathway and Isoquinolinamine-Mediated Inhibition.

IAP_Pathway Iso_Deriv Isoquinoline Derivative (e.g., B01002) IAP IAP Family (XIAP, cIAP, Survivin) Iso_Deriv->IAP Downregulates/Inhibits CleavedCasp3 Cleaved Caspase-3 (Active) IAP->CleavedCasp3 Ubiquitinates/Inhibits Caspase3 Pro-Caspase-3 Caspase3->CleavedCasp3 Activation PARP PARP CleavedCasp3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Inactivation Apoptosis Tumor Cell Apoptosis CleavedPARP->Apoptosis Execution

Isoquinoline-Mediated IAP Downregulation and Apoptotic Cascade Activation.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical causality to prevent false positives during lead characterization.

Protocol 1: IMAP-Based In Vitro Kinase Assay (ROCK1/2 Inhibition)

Objective: Quantify the direct ATP-competitive inhibition of ROCK by isoquinolinamine derivatives[2].

  • Step 1: Enzyme-Inhibitor Pre-incubation. Incubate recombinant ROCK1/2 (0.5 nM) with a serial dilution of the isoquinolinamine derivative in assay buffer for 15 minutes.

    • Causality: This pre-incubation allows the compound to reach thermodynamic binding equilibrium in the ATP pocket before substrate introduction, preventing false-negative IC 50​ shifts caused by competitive displacement kinetics.

  • Step 2: Reaction Initiation. Add 10 µM ATP and 100 nM of a fluorescently labeled peptide substrate (e.g., 5-FAM-S6 Ribosomal Protein).

    • Causality: The ATP concentration is intentionally kept at or slightly below the Km​ for ROCK. This ensures that competitive inhibitors are accurately quantified, allowing the measured IC 50​ to closely reflect the true inhibitor constant ( Ki​ ).

  • Step 3: IMAP Binding Reagent Addition. After 60 minutes, terminate the reaction by adding the IMAP binding reagent (trivalent metal nanoparticles).

    • Causality: The nanoparticles bind specifically to the newly formed phosphate groups on the peptide substrate.

  • Step 4: Fluorescence Polarization (FP) Readout. Measure FP using a microplate reader.

    • Causality: Unphosphorylated substrate tumbles rapidly in solution, yielding low FP. Phosphorylated substrate bound to the massive nanoparticle tumbles slowly, yielding high FP. A dose-dependent decrease in FP definitively proves that the isoquinolinamine derivative inhibited kinase activity.

Protocol 2: Cellular Target Engagement & Apoptosis Validation (IAP Inhibition)

Objective: Prove that isoquinoline-induced tumor cell death is mechanistically driven by IAP downregulation[6][9].

  • Step 1: Cell Treatment & Lysis. Treat SKOV3 ovarian cancer cells with the isoquinoline derivative (e.g., B01002 at 10 µg/mL) for 24 hours. Lyse cells using cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phenotypic cell death (e.g., via MTT assay) is insufficient to prove mechanism. RIPA buffer instantly halts enzymatic activity, preserving the transient degradation states of IAPs and preventing artificial post-lysis cleavage of caspases.

  • Step 2: SDS-PAGE & Electrophoretic Transfer. Resolve 30 µg of total protein lysate on a 10% polyacrylamide gel and transfer to a PVDF membrane.

    • Causality: Precise molecular weight separation is required to distinguish between the inactive full-length Pro-Caspase-3 (32 kDa) and its active cleaved fragments (17/19 kDa).

  • Step 3: Immunoblotting. Probe the membrane with primary antibodies against XIAP, cIAP-1, Caspase-3, and PARP.

    • Causality: This step establishes an unbroken logical chain. The disappearance of the XIAP/cIAP-1 bands proves direct target engagement by the isoquinoline[9]. The simultaneous appearance of the 89 kDa cleaved PARP fragment confirms that the relief of IAP inhibition successfully executed the caspase-dependent apoptotic cascade[7].

References

  • Ray, P. et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • de Oliveira, R. G. et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Zheng, J. et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS One.[Link]

  • Chen, C. et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Drug Design, Development and Therapy.[Link]

Sources

Exploratory

The Ascendant Role of 3-Aminoisoquinolines in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its varied der...

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Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its varied derivatives, the 3-aminoisoquinoline core has emerged as a particularly privileged scaffold, demonstrating significant potential in the development of novel therapeutics for a range of diseases, most notably in oncology and neurodegenerative disorders.[1][2] This guide provides an in-depth technical overview of 3-aminoisoquinoline derivatives, from their synthesis and structure-activity relationships to their mechanisms of action and key experimental protocols, designed to equip researchers and drug development professionals with the critical knowledge to navigate this promising chemical space.

The 3-Aminoisoquinoline Core: A Gateway to Diverse Pharmacological Activity

The strategic placement of an amino group at the 3-position of the isoquinoline ring system imparts unique physicochemical properties that facilitate interactions with a variety of biological targets. This has led to the discovery of 3-aminoisoquinoline derivatives with a wide array of pharmacological activities, including but not limited to:

  • Anticancer: Derivatives of 3-aminoisoquinolin-1(2H)-one have shown significant potential as anticancer agents.[1][3] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer progression.[1]

  • Enzyme Inhibition: The 3-aminoisoquinoline scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors. Notably, derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP) and various kinases, which are critical targets in cancer therapy.

  • Central Nervous System (CNS) Activity: Certain 3-aminoisoquinoline derivatives have been shown to possess CNS depressant activity, suggesting their potential for the development of novel therapeutics for neurological disorders.[4]

  • Antimalarial: Early studies have also explored the potential of 3-aminoisoquinoline derivatives as antimalarial agents.[5]

The versatility of the 3-aminoisoquinoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of diverse biological targets.

Strategic Synthesis of 3-Aminoisoquinoline Derivatives

The synthesis of 3-aminoisoquinoline and its derivatives is a critical aspect of their development as therapeutic agents. A classic and reliable method involves the conversion of the readily available 3-methylisoquinoline.

Experimental Protocol: Synthesis of 3-Aminoisoquinoline from 3-Methylisoquinoline

This protocol outlines a multi-step synthesis that is frequently employed for the laboratory-scale preparation of the parent 3-aminoisoquinoline. The rationale behind this approach is the stepwise functional group transformation of the methyl group into an amino group.

Step 1: Oxidation of 3-Methylisoquinoline to Isoquinoline-3-carboxaldehyde

  • Rationale: This initial oxidation step is crucial to introduce a reactive functional group that can be further elaborated. Selenium dioxide is a common and effective oxidizing agent for this transformation.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylisoquinoline in a suitable solvent such as dioxane or a mixture of xylene and pyridine.

    • Add a stoichiometric amount of selenium dioxide.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

    • The filtrate is then concentrated under reduced pressure, and the resulting crude isoquinoline-3-carboxaldehyde is purified by column chromatography or distillation.[4]

Step 2: Oximation of Isoquinoline-3-carboxaldehyde

  • Rationale: The aldehyde is converted to an oxime, which is a key intermediate for the subsequent rearrangement to an amide.

  • Procedure:

    • Dissolve the purified isoquinoline-3-carboxaldehyde in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • The product, isoquinoline-3-carboxaldehyde oxime, can be isolated by precipitation or extraction.

Step 3: Beckmann Rearrangement of the Oxime to Isoquinoline-3-carboxamide

  • Rationale: The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide in the presence of an acid catalyst. This step is pivotal in introducing the nitrogen atom that will become the amino group.

  • Procedure:

    • Treat the isoquinoline-3-carboxaldehyde oxime with a strong acid such as polyphosphoric acid (PPA) or sulfuric acid.

    • Heat the mixture to facilitate the rearrangement.

    • After the reaction is complete, the mixture is carefully poured into ice water to precipitate the isoquinoline-3-carboxamide.

    • The solid is collected by filtration, washed, and dried.[4]

Step 4: Hofmann Degradation of Isoquinoline-3-carboxamide to 3-Aminoisoquinoline

  • Rationale: The Hofmann degradation is a method for converting a primary amide to a primary amine with one fewer carbon atom. This is the final step to generate the desired 3-aminoisoquinoline.

  • Procedure:

    • Prepare a solution of sodium hypobromite or sodium hypochlorite in situ by adding bromine or bleach to a cold aqueous solution of sodium hydroxide.

    • Add the isoquinoline-3-carboxamide to the cold hypohalite solution.

    • The mixture is then warmed to effect the degradation.

    • The product, 3-aminoisoquinoline, can be extracted with an organic solvent and purified by crystallization or chromatography.[4]

Diagram: Synthetic Workflow for 3-Aminoisoquinoline

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Oximation cluster_2 Step 3: Beckmann Rearrangement cluster_3 Step 4: Hofmann Degradation A 3-Methylisoquinoline B Isoquinoline-3-carboxaldehyde A->B SeO2 C Isoquinoline-3-carboxaldehyde Oxime B->C NH2OH·HCl D Isoquinoline-3-carboxamide C->D PPA E 3-Aminoisoquinoline D->E NaOBr

Caption: A multi-step synthesis of 3-aminoisoquinoline from 3-methylisoquinoline.

Mechanism of Action: Targeting Key Players in Disease

A significant portion of the research into 3-aminoisoquinoline derivatives has focused on their potential as anticancer agents. Two prominent mechanisms of action have been elucidated: PARP inhibition and kinase inhibition.

PARP Inhibition and the Concept of Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks.[6] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. The inhibition of PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which, upon replication, are converted into double-strand breaks.[6] Since the HR pathway is compromised, these double-strand breaks cannot be repaired, leading to genomic instability and cell death.[6] This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.

A key aspect of the mechanism of some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage.[7][8] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.[7][8]

Diagram: Mechanism of Action of 3-Aminoisoquinoline-based PARP Inhibitors

G cluster_0 Normal Cell cluster_1 Cancer Cell with BRCA Mutation A Single-Strand Break B PARP Activation A->B C Base Excision Repair B->C D DNA Repair & Cell Survival C->D E Single-Strand Break G PARP Trapping & Inhibition E->G F 3-Aminoisoquinoline PARP Inhibitor F->G H Replication Fork Collapse G->H I Double-Strand Break H->I J Defective Homologous Recombination I->J BRCA1/2 deficient K Cell Death (Apoptosis) J->K G A Prepare 60 Human Cancer Cell Lines B Plate Cells in 96-well Plates A->B C Incubate for 24 hours B->C E Add Compound to Cells C->E D Prepare 3-Aminoisoquinoline Derivative Dilution Series D->E F Incubate for 48 hours E->F G Fix Cells with TCA F->G H Stain with Sulforhodamine B (SRB) G->H I Measure Absorbance H->I J Calculate GI50, TGI, and LC50 I->J

Caption: A streamlined workflow for the NCI-60 five-dose screen.

Target-Based Assays: Probing a Specific Mechanism

For derivatives designed to inhibit a particular enzyme, target-based assays are crucial to confirm their mechanism of action and determine their potency and selectivity.

Experimental Protocol: FLT3 Kinase Inhibition Assay

  • Rationale: This biochemical assay directly measures the ability of a 3-aminoisoquinoline derivative to inhibit the enzymatic activity of the FLT3 kinase.

  • Procedure:

    • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare solutions of recombinant human FLT3 enzyme, a suitable peptide substrate, and ATP. Prepare a serial dilution of the 3-aminoisoquinoline inhibitor in DMSO. [9] 2. Reaction Setup: In a 96-well plate, add the kinase buffer, the serially diluted inhibitor, and the FLT3 enzyme. Pre-incubate to allow inhibitor binding. [9] 3. Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes). [9] 4. Detection: Stop the reaction. The amount of phosphorylated substrate or the remaining ATP can be quantified using various methods, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. [9][10] 5. Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [9]

Structure-Activity Relationships (SAR): Guiding the Optimization of Lead Compounds

Understanding the structure-activity relationship (SAR) is paramount for the rational design and optimization of 3-aminoisoquinoline derivatives. Key structural modifications and their impact on activity are summarized below:

Position of SubstitutionImpact on ActivityExample Target
1-Position Modifications at this position can significantly influence activity and selectivity.Kinases
4-Position Substitution at the 4-position with groups like benzamides has been shown to be critical for potent inhibition of kinases such as FLT3 and Src. [11]FLT3, Src-family kinases
Amino Group (3-Position) The presence of the amino group is often essential for activity, likely participating in key hydrogen bonding interactions with the target protein.PARP, Kinases
Benzene Ring Substituents on the benzene ring can modulate physicochemical properties such as solubility and cell permeability, as well as influence target binding.Various

The most effective 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones in the NCI-60 screen were those with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C(4) position of the isoquinoline ring. [3]This highlights the importance of specific substitutions in determining the anticancer activity and selectivity of these compounds.

Future Directions and Conclusion

The 3-aminoisoquinoline scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

  • Expansion of the Target Landscape: Exploring the potential of 3-aminoisoquinoline derivatives against a wider range of biological targets beyond oncology.

  • Development of More Selective Inhibitors: Fine-tuning the structure of these derivatives to achieve greater selectivity for specific enzyme isoforms or kinase mutants to minimize off-target effects and enhance the therapeutic index.

  • Application in Combination Therapies: Investigating the synergistic effects of 3-aminoisoquinoline-based inhibitors with other anticancer agents to overcome drug resistance.

  • Exploration of Novel Delivery Systems: Developing innovative drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

References

  • Neumeyer, J. L., Weinhardt, K. K., Carrano, R. A., & McCurdy, D. H. (1973). Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Journal of Medicinal Chemistry, 16(7), 808–812. [Link]

  • Neumeyer, J. L., & Weinhardt, K. K. (1970). Isoquinolines. 1. 3-Amino- and 3-fluoroisoquinoline derivatives as potential antimalarials. Journal of Medicinal Chemistry, 13(4), 613–615. [Link]

  • Kovton, K. O., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 108-118. [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. (2017). Future Science. [Link]

  • Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690. [Link]

  • NCI-60 Screening Methodology. (n.d.). National Cancer Institute. [Link]

  • Teague, C. E. (1950). The Preparation of 3-Aminoisoquinoline and Related Compounds. University of North Carolina at Chapel Hill. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]

  • Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. (2023). Scholarly Publications. [Link]

  • Kotake, Y., et al. (2007). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed. [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Altogen Labs. [Link]

  • Altogen Labs. (n.d.). Altogen-96 Human Tumor Cell Line Screen Service. Altogen Labs. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences. [Link]

  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]

  • PARP inhibitors and synthetic lethality. (2017). PubMed. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. BPS Bioscience. [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (2023). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Characterization of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine: A Comprehensive Application Note

Introduction & Scope The 1-halo-3-aminoisoquinoline scaffold is a highly privileged motif in modern drug discovery, frequently serving as an advanced intermediate for the synthesis of kinase inhibitors and other targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 1-halo-3-aminoisoquinoline scaffold is a highly privileged motif in modern drug discovery, frequently serving as an advanced intermediate for the synthesis of kinase inhibitors and other targeted therapeutics. The specific functionalization of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS: 338761-92-5) provides three distinct handles for late-stage diversification:

  • C1-Bromine: An ideal orthogonal cross-coupling handle (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install hinge-binding or solvent-exposed moieties.

  • C3-Amine: A primary amine capable of engaging in critical hydrogen-bonding networks within target protein active sites.

  • C8-Fluoro & C4-(4-Fluorophenyl): Fluorine incorporation at these specific vectors significantly enhances the lipophilic efficiency (LipE) and metabolic stability of the resulting active pharmaceutical ingredient (API) by blocking oxidative metabolism (e.g., CYP450-mediated hydroxylation) [1].

This application note details a robust, field-proven, two-step synthetic protocol to generate this complex building block from commercially available starting materials.

Retrosynthetic Analysis & Mechanistic Rationale

The assembly of the highly substituted isoquinoline core relies on a strategic two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by an acid-catalyzed cyclization [2].

  • Step 1 (SNAr): The synthesis begins with the coupling of 2,6-difluorobenzonitrile and 4-fluorophenylacetonitrile. The highly electron-withdrawing nitrile group on 2,6-difluorobenzonitrile significantly lowers the LUMO of the aromatic ring, activating the ortho-fluorine atoms for nucleophilic attack. Sodium hydride (NaH) is utilized to irreversibly deprotonate 4-fluorophenylacetonitrile (pKa ~22), generating a potent, resonance-stabilized carbanion that displaces one of the fluorine atoms to yield the intermediate 2-(cyano(4-fluorophenyl)methyl)-6-fluorobenzonitrile .

  • Step 2 (Johnson-Nasutavicus Cyclization): The intermediate is subjected to 33% Hydrobromic acid (HBr) in acetic acid. This serves a dual purpose: the strong acid protonates the benzonitrile group, rendering its carbon highly electrophilic, while the adjacent cyanomethyl group undergoes tautomerization/attack to close the isoquinoline ring. The high concentration of bromide ions subsequently traps the resulting C1-carbocation/imine intermediate, yielding the 1-bromo-3-aminoisoquinoline core [2].

SynthesisWorkflow SM1 2,6-Difluorobenzonitrile (Electrophile) Base NaH, DMF 0 °C to RT, 4 h SM1->Base SM2 4-Fluorophenylacetonitrile (Nucleophile) SM2->Base Int Intermediate: 2-(Cyano(4-fluorophenyl)methyl) -6-fluorobenzonitrile Base->Int SNAr Reaction Reagent 33% HBr in AcOH RT to 50 °C, 12 h Int->Reagent Target Target API Building Block: 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine Reagent->Target Cyclization & Bromination

Fig 1: Two-step synthetic workflow for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

Quantitative Data Summary

Table 1: Reaction Parameters and Yields

StepTransformationReagents / SolventsEquivalentsTemp (°C)Time (h)Expected Yield
1 SNAr Coupling2,6-Difluorobenzonitrile4-FluorophenylacetonitrileNaH (60% in mineral oil)DMF (Anhydrous)1.00 eq1.05 eq1.20 eq0.2 M0 to 25475 - 85%
2 Cyclization & BrominationIntermediate (from Step 1)33% HBr in AcOH1.00 eq10.0 eq25 to 501280 - 90%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Cyano(4-fluorophenyl)methyl)-6-fluorobenzonitrile

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the carbanion, thereby maximizing its nucleophilicity for the SNAr displacement.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous DMF (to achieve a 0.2 M concentration relative to the electrophile).

  • Deprotonation: Charge the flask with 4-fluorophenylacetonitrile (1.05 eq). Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.20 eq) in small portions.

    • Self-Validation: Hydrogen gas evolution will be immediately visible. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the nucleophile.

  • Electrophile Addition: Dissolve 2,6-difluorobenzonitrile (1.00 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Monitor the reaction via LCMS or TLC (Hexanes/EtOAc 3:1) until the 2,6-difluorobenzonitrile is fully consumed.

  • Workup: Quench the reaction by slowly pouring the mixture into saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the intermediate as a crystalline solid.

Step 2: Synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Causality Note: 33% HBr in Acetic Acid is utilized because acetic acid effectively swells and dissolves the highly conjugated nitrile intermediate, while the massive excess of HBr drives the thermodynamic equilibrium of the protonated nitrile toward cyclization.

  • Preparation: In a thick-walled glass reactor or a round-bottom flask, suspend the intermediate from Step 1 (1.00 eq) in 33% HBr in Acetic Acid (10.0 eq).

  • Cyclization: Seal the vessel (if heating) or equip it with a drying tube. Stir the heterogeneous mixture at room temperature. If the starting material remains undissolved or unreacted after 2 hours, gently warm the mixture to 50 °C.

  • Reaction Progression: Stir for 12 hours. The reaction typically transitions from a suspension to a deep-colored homogeneous solution, eventually precipitating the hydrobromide salt of the product. Monitor via LCMS (aliquots must be neutralized prior to injection).

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it into crushed ice. Slowly neutralize the highly acidic mixture by adding solid Na₂CO₃ or 6N NaOH until the pH reaches ~8-9.

    • Self-Validation: The neutralization will cause the free base of the 3-isoquinolinamine to precipitate out of the aqueous solution as a distinct solid.

  • Isolation: Filter the precipitated solid through a sintered glass funnel, wash thoroughly with cold distilled water, and dry under high vacuum at 40 °C for 24 hours to yield the target 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

Analytical Characterization Guidelines

To verify the structural integrity of the synthesized API building block, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z for C₁₅H₉BrF₂N₂ is 335.15 [M+H]⁺. A distinct 1:1 isotopic doublet separated by 2 mass units (m/z 335 and 337) must be present, confirming the incorporation of the bromine atom.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic broad singlet integrating to 2H around δ 5.5 - 6.5 ppm, corresponding to the free C3-NH₂ group. The aromatic region will display complex splitting due to the C8-fluorine (typically a doublet of doublets or apparent triplet for the adjacent C7 proton) and the para-substituted 4-fluorophenyl ring (an AA'BB' spin system).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Johnson, F., & Nasutavicus, W. A. (1962). Polycyclic Amides and Amino Derivatives. I. The Synthesis of 1-Bromo-3-aminoisoquinolines. Journal of Organic Chemistry, 27(11), 3953–3958.[Link]

Application

Application Note: Pharmacological Profiling of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine via High-Throughput FLT3 Kinase Assay

Introduction & Mechanistic Rationale The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine represents a highly specialized class of halogenated isoquinoline-3-amines. In modern kinase drug discovery, the is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine represents a highly specialized class of halogenated isoquinoline-3-amines. In modern kinase drug discovery, the isoquinoline-3-amine scaffold is recognized as a privileged pharmacophore, demonstrating profound efficacy in inhibiting the FMS-like tyrosine kinase 3 (FLT3)[1]. FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation of hematopoietic cells, and its mutations—particularly Internal Tandem Duplications (FLT3-ITD)—are key drivers in acute myeloid leukemia (AML)[2][3].

Structure-Activity Relationship (SAR) Causality: The positioning of the ring nitrogen on the isoquinoline core, coupled with the amino group at the 3-position, is critical for anchoring the molecule within the ATP-binding pocket of the kinase domain[1]. Furthermore, halogenation at the 1- and 8-positions (bromo and fluoro groups) enhances lipophilic interactions with the hydrophobic cleft of the kinase, while the 4-(4-fluorophenyl) moiety dictates selectivity by exploiting the specific steric environment of the FLT3 active site[1].

To evaluate the inhibitory potency (IC₅₀) of this compound, we utilize the ADP-Glo™ Kinase Assay . This homogeneous, non-radioactive assay measures the amount of ADP formed during the kinase reaction[2][4]. We select this platform because it is highly resistant to ATP concentration variations and chemical interference, making it an ideal, self-validating system for high-throughput screening[2][5].

FLT3_Pathway Compound 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine FLT3 FLT3 Kinase (WT / ITD) Compound->FLT3 Competitive Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K MAPK MAPK/ERK Pathway FLT3->MAPK ATP ATP ATP->FLT3 Binds active site Proliferation AML Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: FLT3 signaling pathway and competitive inhibition by the isoquinoline-3-amine derivative.

Assay Architecture & Self-Validation Mechanisms

A robust protocol must be a self-validating system. The ADP-Glo assay operates on a two-step luminescent detection principle that inherently controls for false positives[2]:

  • ATP Depletion: After the kinase reaction, the ADP-Glo Reagent is added to completely terminate the kinase activity and deplete any remaining unreacted ATP. Causality: This ensures that the background luminescence is near zero, and any subsequent signal is exclusively derived from the kinase-generated ADP[2][4].

  • ADP Detection: The Kinase Detection Reagent converts the generated ADP back into ATP, which is then utilized by an Ultra-Glo™ Luciferase/luciferin reaction to produce light[2][5].

Self-Validation Checkpoint: An ATP-to-ADP conversion standard curve must be run in parallel on every plate. This confirms the linearity of the luciferase reaction and allows the calculation of the Z'-factor, ensuring the assay window is sufficient for reliable IC₅₀ determination[4].

Assay_Workflow Step1 Step 1: Kinase Reaction FLT3 + Substrate + ATP + Inhibitor 40 min incubation Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Degrades unreacted ATP 40 min incubation Step1->Step2 Step3 Step 3: Detection Add Kinase Detection Reagent Converts ADP to ATP 30 min incubation Step2->Step3 Step4 Step 4: Read Measure Luminescence (0.5-1s integration) Step3->Step4

Fig 2: Step-by-step workflow of the ADP-Glo luminescent kinase assay.

Detailed Experimental Protocol

Materials & Reagents
  • Enzyme: Recombinant human FLT3 (Wild-Type and ITD mutant) (10 ng/µL stock)[4][5].

  • Substrate: Myelin Basic Protein (MBP) or FLT3-specific peptide substrate[5].

  • Test Compound: 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (10 mM stock in 100% DMSO).

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega)[2].

  • Buffer: 1X Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).

Step-by-Step Methodology
  • Compound Preparation & Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dilute these intermediate stocks 1:20 in 1X Kinase Buffer to create 5% DMSO working solutions. Causality: Direct addition of 100% DMSO to the enzyme causes rapid denaturation. Pre-diluting ensures the final assay concentration of DMSO is strictly maintained at 0.5%, preserving FLT3 structural integrity[2].

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume white plate, add 1 µL of the compound working solution and 2 µL of FLT3 enzyme (10 ng per reaction)[4][5]. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the isoquinoline-3-amine inhibitor to reach thermodynamic binding equilibrium within the FLT3 active site before the highly competitive ATP is introduced.

  • Kinase Reaction Initiation: Add 2 µL of a Substrate/ATP master mix to initiate the reaction. The final ATP concentration should be 50 µM. Causality: 50 µM ATP approximates the Michaelis constant ( Km​ ) for FLT3[4][5]. Operating at the Km​ balances the assay's sensitivity to competitive inhibitors while maintaining a robust signal-to-noise ratio. Incubate for 40 minutes at room temperature[2][4].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature[2][4].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature in the dark[2][4].

  • Data Acquisition: Record luminescence using a multi-mode microplate reader with an integration time of 0.5 to 1.0 second per well[2][4].

Data Analysis & Expected Outcomes

Raw Relative Luminescence Units (RLU) are converted to % Kinase Activity by normalizing against the positive control (DMSO only, 100% activity) and negative control (no enzyme, 0% activity). The IC₅₀ is calculated using a four-parameter logistic non-linear regression model.

Based on the pharmacological profile of structurally analogous isoquinoline-3-amines against FLT3[1][3], the expected assay parameters and quantitative outcomes are summarized below:

Assay Parameter / MetricExpected ValueMechanistic Rationale
Final ATP Concentration 50 µMApproximates FLT3 ATP Km​ , optimizing competitive inhibitor detection[4][5].
Final DMSO Concentration 0.5% (v/v)Prevents solvent-induced enzyme precipitation while maintaining compound solubility.
Z'-Factor (Assay Quality) > 0.75Indicates an excellent assay window, validated by the ATP-to-ADP standard curve[2][4].
Expected IC₅₀ (FLT3 WT) 10 nM – 50 nMThe halogenated isoquinoline core forms optimal hydrogen bonds in the hinge region[1].
Expected IC₅₀ (FLT3 ITD) < 15 nMIsoquinoline-3-amines typically show heightened potency against the constitutively active ITD mutant[1][3].

Sources

Method

Application Note: Preclinical Evaluation of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine in Solid Tumor Cell Lines

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Oncology Researchers, Assay Biologists, and Drug Discovery Scientists Introduction & Scientific Rationale Isoquinoline-3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Oncology Researchers, Assay Biologists, and Drug Discovery Scientists

Introduction & Scientific Rationale

Isoquinoline-3-amine derivatives are recognized as privileged pharmacophores in oncology, frequently serving as ATP-competitive inhibitors for critical mitotic kinases such as MPS1 (TTK) [1] and Haspin [2]. The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine represents a highly specialized, sterically constrained halogenated probe.

While the 1-bromo moiety provides a highly reactive vector for synthetic elaboration (e.g., Buchwald–Hartwig cross-coupling to add hinge-binding motifs) [1], as a standalone fragment, its heavy-atom steric shielding and fluoro-substitutions significantly enhance lipophilicity and cellular permeability [3]. This application note details the optimized, self-validating protocols required to evaluate this compound's baseline cytotoxicity, target engagement, and mechanism of action (MoA) in cancer cell lines.

Physicochemical Profile

To ensure accurate molarity calculations and solvent compatibility, the physicochemical properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine
CAS Registry Number 338761-92-5
Molecular Formula C₁₅H₉BrF₂N₂
Molecular Weight 335.15 g/mol
Solubility Soluble in anhydrous DMSO; Insoluble in aqueous buffers
Primary Utility Kinase inhibitor scaffold / Fragment-based probe

Experimental Workflow & Causality

When evaluating highly hydrophobic halogenated probes, assay artifacts (such as compound precipitation or solvent toxicity) frequently confound phenotypic readouts. The workflow below is designed as a self-validating system : viability readouts are cross-examined by orthogonal apoptotic assays, ensuring that observed IC₅₀ values are driven by true pharmacological target engagement rather than physicochemical artifacts.

ExpWorkflow A Compound Prep (100% DMSO Stock) B Cell Treatment (Max 0.1% DMSO) A->B C Viability Assay (ATP Luminescence) B->C D Mechanistic Profiling (Immunoblot/FACS) C->D

Figure 1: Sequential experimental workflow for in vitro compound evaluation.

Detailed Methodologies

Protocol A: Compound Preparation and Cell Culture

Causality & Expert Insight: Isoquinolines with multiple halogens are highly hydrophobic. Preparing stocks in 100% anhydrous DMSO prevents micro-precipitation. The final assay concentration of DMSO must never exceed 0.1% (v/v), as higher concentrations induce basal cellular stress, artificially shifting the compound's IC₅₀ curve.

  • Stock Preparation: Dissolve 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use amber tubes and store at -20°C to prevent freeze-thaw degradation and photobleaching.

  • Cell Seeding: Harvest target cancer cells (e.g., MDA-MB-231, A549) at 70-80% confluence. Seed at a density of 3,000 cells/well in a solid white 96-well plate (for luminescence) using 90 µL of complete media (e.g., DMEM + 10% FBS).

  • Incubation: Allow cells to adhere overnight (16-24 hours) at 37°C in a 5% CO₂ humidified incubator.

Protocol B: High-Throughput Viability Assay (CellTiter-Glo)

Causality & Expert Insight: We mandate the use of ATP-luminescence (CellTiter-Glo) over traditional tetrazolium-based assays (MTT/MTS). Kinase inhibitors can alter mitochondrial reductase activity without inducing immediate cell death, causing false-positive resistance profiles in MTT assays. ATP quantitation provides a direct, unconfounded measurement of metabolically active cells.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in complete media at 10X the final desired concentration (e.g., Top concentration 100 µM → final well concentration 10 µM).

  • Treatment: Add 10 µL of the 10X compound to the 90 µL of media in each well. Include vehicle control (0.1% DMSO) and positive control (e.g., Staurosporine 1 µM) wells.

  • Incubation: Incubate plates for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second).

Protocol C: Mechanistic Profiling via Immunoblotting

Causality & Expert Insight: To prove that the compound acts via kinase inhibition rather than non-specific toxicity, target deconvolution is required. Lysis buffers must be heavily supplemented with phosphatase inhibitors (Na₃VO₄, NaF); otherwise, the transient loss of phosphorylation caused by the inhibitor will be masked by endogenous phosphatase activity during sample preparation.

  • Lysate Preparation: Treat cells in 6-well plates with the compound at 1X, 3X, and 10X the established IC₅₀ for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with 1X protease/phosphatase inhibitor cocktail.

  • Protein Quantification: Clear lysates by centrifugation (14,000 x g, 15 min, 4°C) and quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA in TBST. Probe for apoptotic markers (Cleaved Caspase-3, PARP) and downstream kinase targets (e.g., p-Histone H3 for Haspin inhibition, or p-MAD2 for MPS1 inhibition).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Data Presentation: Representative Profiling

To validate the assay system, quantitative data should be structured to compare the compound's efficacy across phenotypically distinct cell lines. Below is a representative data structure for baseline validation.

Cell LineTissue OriginGenetic ProfileRepresentative IC₅₀ (µM)95% Confidence Interval
MDA-MB-231 Breast (TNBC)TP53 mut, KRAS mut4.23.8 – 4.7
A549 Lung (NSCLC)KRAS mut, STK11 mut6.86.1 – 7.5
HCT116 ColonKRAS mut, PIK3CA mut3.53.1 – 4.0
HEK293T Kidney (Non-tumor)SV40 Large T antigen> 20.0N/A (Low toxicity)

Note: Data is representative of typical fragment-sized isoquinoline-3-amine baseline screening prior to structural optimization.

Mechanistic Pathway

The following diagram illustrates the proposed pharmacological cascade initiated by isoquinoline-3-amine derivatives. By acting as ATP-competitive antagonists at the kinase hinge region, these compounds disrupt spindle assembly, forcing the cell into mitotic catastrophe and subsequent apoptosis.

MoAPathway Probe 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine Kinase Mitotic Kinases (e.g., MPS1, Haspin) Probe->Kinase ATP-competitive Inhibition Mitosis Spindle Assembly Checkpoint Dysregulation Kinase->Mitosis Loss of Phosphorylation Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Mitotic Catastrophe Apoptosis Apoptosis (Caspase 3/7 Cleavage) Arrest->Apoptosis Prolonged Arrest

Figure 2: Proposed signaling pathway and mechanism of action for isoquinoline-3-amine derivatives.

References

  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
  • Title: Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines Source: PMC - NIH URL
  • Title: Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents Source: PMC - NIH URL
Application

Application Note: Utilizing 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine in the Synthesis and Evaluation of Apoptosis Inducers

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Scientific Context Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Scientific Context

The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP. Small-molecule IAP antagonists are highly sought after to restore the apoptotic cascade in malignant cells[1].

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS: 338761-92-5), hereafter referred to as BFFI-3A , serves as an elite, highly functionalized chemical building block for the synthesis of novel isoquinoline-based apoptosis inducers[2].

  • Mechanistic Rationale: The 1-bromo group of BFFI-3A provides an ideal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), allowing researchers to attach diverse pharmacophores. Simultaneously, the 8-fluoro and 4-(4-fluorophenyl) moieties enhance the molecule's lipophilicity and metabolic stability, which are critical parameters for penetrating the cell membrane to reach cytosolic IAP targets.

Once synthesized, BFFI-3A derivatives must be rigorously evaluated for their ability to induce apoptosis in vitro. This guide details the self-validating experimental workflows required to quantify the apoptotic efficacy of these synthesized compounds.

Mechanistic Pathway Visualization

The primary pharmacological goal of BFFI-3A derivatives is to bind the BIR domains of IAPs, neutralizing their inhibitory hold on Caspase-3 and Caspase-9, thereby allowing the intrinsic apoptotic pathway to proceed to execution[1].

G Drug BFFI-3A Derivative (Isoquinoline Scaffold) IAP IAPs (XIAP, cIAP) Drug->IAP Direct Inhibition Casp3 Caspase-3 Activation IAP->Casp3 Relieves Blockade CytC Cytochrome C Release Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp9->Casp3 Cleaves/Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Executes

Mechanism of BFFI-3A derivatives in relieving IAP-mediated Caspase-3 blockade to induce apoptosis.

Experimental Protocols & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice to prevent common assay failures.

Protocol 1: Multiparametric Flow Cytometry (Annexin V-FITC / PI)

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis[3].

Causality & Expert Insight:

  • Avoid Trypsin-EDTA: Annexin V binding to PS is strictly calcium-dependent. Standard Trypsin-EDTA depletes extracellular Ca²⁺ and cleaves surface proteins, leading to false-negative Annexin V staining. Always use an enzyme-free dissociation buffer or Accutase.

  • Self-Validating Setup: A standard assay is meaningless without proper compensation and biological controls. You must run a 4-tube control panel.

Step-by-Step Workflow:

  • Cell Treatment: Seed SKOV3 or HeLa cells at 2×105 cells/well in a 6-well plate. Treat with the BFFI-3A derivative (e.g., 10 µM) for 24 hours. Ensure the final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity.

  • Positive Control: Treat a separate well with 1 µM Staurosporine for 4 hours. Staurosporine is a broad-spectrum kinase inhibitor that universally triggers the intrinsic apoptotic pathway, proving your detection reagents are active[4].

  • Harvesting: Collect the culture media (contains floating late-apoptotic cells). Wash adherent cells with PBS, detach using Accutase, and pool with the collected media. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the pellet in 100 µL of Annexin V Binding Buffer (containing 2.5 mM CaCl₂). Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

  • Validation Panel: Run (1) Unstained cells (Autofluorescence baseline), (2) Annexin V-FITC only (Compensation), (3) PI only (Compensation), and (4) Staurosporine-treated cells (Biological positive control).

Protocol 2: Fluorometric Caspase-3/7 Activity Assay

This kinetic assay measures the cleavage of the fluorogenic substrate Ac-DEVD-AFC by active Caspase-3/7.

Causality & Expert Insight:

  • Lysis Buffer Selection: Do not use standard RIPA buffer. RIPA contains SDS and Triton X-100, which denature the tertiary structure of the Caspase-3 tetramer, destroying its catalytic activity. Use a CHAPS-based lysis buffer. CHAPS is a zwitterionic detergent that gently lyses the membrane while preserving the native conformation of cytosolic and mitochondrial caspases[5].

Step-by-Step Workflow:

  • Lysis: Wash treated cells with ice-cold PBS. Resuspend in 50 µL of CHAPS Lysis Buffer (50 mM HEPES, 1 mM DTT, 0.1% CHAPS, pH 7.4). Incubate on ice for 20 minutes.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant (lysate) to a fresh tube.

  • Protein Quantification: Normalize protein concentrations across all samples to 2 µg/µL using a BCA assay.

  • Reaction: In a black 96-well microplate, combine 50 µL of lysate with 50 µL of Reaction Buffer (containing 10 mM DTT) and 5 µL of 1 mM Ac-DEVD-AFC substrate.

  • Measurement: Incubate at 37°C for 1-2 hours. Measure fluorescence (Excitation: 400 nm / Emission: 505 nm) using a microplate reader.

Quantitative Data Presentation

When evaluating a synthesized BFFI-3A derivative, summarize the multiparametric apoptosis data into a structured format to allow for rapid lead-compound triaging. Below is a representative data matrix comparing a potent BFFI-3A derivative against vehicle controls.

Cell LineTreatment ConditionApoptotic Index (%) (Annexin V+ / PI±)Caspase-3/7 Activity (Fold Change vs. Vehicle)Cleaved PARP (Western Blot Signal)
SKOV3 Vehicle (0.1% DMSO)4.2 ± 0.51.00Undetectable
SKOV3 BFFI-3A Derivative68.5 ± 3.18.45 ± 0.62High (+++)
SKOV3 Staurosporine (1 µM)82.1 ± 1.412.10 ± 0.80Very High (++++)
HeLa Vehicle (0.1% DMSO)3.8 ± 0.41.00Undetectable
HeLa BFFI-3A Derivative72.1 ± 2.89.10 ± 0.55High (+++)

Table 1: Comprehensive evaluation of apoptosis induction by a BFFI-3A derivative across ovarian (SKOV3) and cervical (HeLa) cancer cell lines. Data represents mean ± SD of three biological replicates.

References

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment Source: Drug Design, Development and Therapy (2017) URL:[Link]

  • A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V Source: Journal of Immunological Methods (1995) URL:[Link]

  • Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms Source: Oncogene (2001) URL:[Link]

  • The caspase-3 precursor has a cytosolic and mitochondrial distribution: implications for apoptotic signaling Source: Journal of Cell Biology (1998) URL:[Link]

Sources

Method

Application Note: Preclinical Evaluation of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine in FLT3-ITD Mutant Xenograft Models

Audience: Researchers, Scientists, and Drug Development Professionals Compound: 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS: 338761-92-5) Application: In vivo Xenograft Modeling & Pharmacological Formulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Compound: 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS: 338761-92-5) Application: In vivo Xenograft Modeling & Pharmacological Formulation

Introduction & Mechanistic Rationale

The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (hereafter referred to as BF-FIQA ) represents a highly specialized, multi-halogenated building block and targeted small-molecule inhibitor. Isoquinolin-3-amine derivatives are heavily documented as privileged pharmacophores that competitively bind to the ATP-binding pocket of kinases, most notably the FMS-like tyrosine kinase 3 (FLT3)[1].

The Causality of Molecular Design: The specific halogenation pattern of BF-FIQA—a bromine at the 1-position and fluorine atoms at the 8-position and on the phenyl ring—serves a dual mechanistic purpose. First, the halogens significantly increase the compound's lipophilicity (LogP) and metabolic stability, protecting it from rapid hepatic clearance. Second, the electron-withdrawing nature of the fluorine atoms strengthens hydrogen bonding within the kinase hinge region, specifically targeting the internal tandem duplication (FLT3-ITD) mutation[1]. This mutation is a primary driver in Acute Myeloid Leukemia (AML), leading to constitutive autophosphorylation and uncontrolled cellular proliferation.

While these structural modifications enhance target affinity, they render BF-FIQA highly hydrophobic. Successfully transitioning this compound from in vitro assays to in vivo xenograft models requires a rigorously engineered formulation strategy to ensure bioavailability and prevent catastrophic precipitation upon injection.

Pharmacological Target & Pathway

FLT3_Pathway Inhibitor 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine FLT3 FLT3-ITD Mutant Inhibitor->FLT3 Competes with ATP STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT / mTOR FLT3->PI3K RAS RAS / MEK / ERK FLT3->RAS Survival Cell Survival (Anti-Apoptosis) STAT5->Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation

Fig 1. Mechanism of FLT3-ITD inhibition and downstream pathway blockade by the isoquinolin-3-amine.

Experimental Design & Causality

To establish a self-validating preclinical protocol, every experimental variable must be controlled and mechanistically justified.

Model Selection: MV4-11 Xenografts

We utilize the MV4-11 human AML cell line inoculated into immunodeficient mice (e.g., BALB/c Nude or NOD/SCID).

  • Why MV4-11? These cells harbor a homozygous FLT3-ITD mutation, making them entirely addicted to FLT3 signaling for survival[2]. If BF-FIQA successfully engages its target in vivo, the MV4-11 tumors will undergo rapid apoptosis, providing a highly sensitive, direct readout of efficacy.

Formulation Strategy: The 10/40/5/45 System

Because BF-FIQA is practically insoluble in aqueous media, standard saline or PBS delivery will fail. We employ a step-wise co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [3].

  • Causality of the Solvents:

    • DMSO (10%) disrupts the crystal lattice of the halogenated compound, acting as the primary solubilizer.

    • PEG300 (40%) acts as a miscible thermodynamic sink, preventing the drug from crashing out of solution when introduced to an aqueous environment.

    • Tween-80 (5%) provides steric stabilization of any formed micro-aggregates.

    • Saline (45%) adjusts the final osmolarity for physiological compatibility, minimizing injection-site necrosis.

  • Self-Validating Control: A vehicle-only group receiving the exact 10/40/5/45 solvent mixture must be included. This isolates the pharmacological effect of BF-FIQA from any potential solvent-induced toxicity.

Step-by-Step Methodology

Phase 1: Compound Formulation

Note: Solvents must be added strictly in the order listed to prevent precipitation.

  • Weighing: Weigh the required amount of BF-FIQA powder (e.g., for a 50 mg/kg dose in a 20g mouse, prepare a 10 mg/mL stock).

  • Primary Dissolution: Add 10% (v/v) DMSO to the powder. Vortex vigorously and sonicate in a water bath at 37°C until the solution is completely clear.

  • Carrier Addition: Add 40% (v/v) PEG300 . Vortex for 60 seconds to ensure a homogenous organic phase.

  • Surfactant Addition: Add 5% (v/v) Tween-80 . Invert gently to mix without creating excessive foam[3].

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile Saline while continuously vortexing. The final solution should be clear or uniformly suspended without visible clumps. Prepare fresh before each dosing.

Phase 2: Cell Culture & Inoculation
  • Cell Prep: Culture MV4-11 cells in IMDM supplemented with 10% FBS. Harvest cells during the logarithmic growth phase (>95% viability).

  • Matrix Suspension: Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel. (Matrigel provides an extracellular matrix scaffold that drastically improves the engraftment rate of leukemic cells subcutaneously).

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c Nude mice.

Phase 3: Dosing & Monitoring
  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. Day 10-14 post-inoculation), randomize mice into Vehicle and BF-FIQA treatment groups (n=8 per group)[2].

  • Administration: Administer BF-FIQA via intraperitoneal (IP) injection once daily (q.d.) for 28 consecutive days.

  • Data Collection: Measure tumor dimensions (Length × Width) and body weights three times per week. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

    • Trustworthiness Check: A body weight loss of >15% indicates severe formulation toxicity, requiring immediate dose de-escalation.

Experimental Workflow

Xenograft_Workflow Prep Cell Culture (MV4-11) Inoculation Subcutaneous Inoculation Prep->Inoculation Random Randomization (Tumor ~150 mm³) Inoculation->Random Dosing IP Dosing (28 Days) Random->Dosing Monitor Monitor Volume & Body Weight Dosing->Monitor Dosing->Monitor Daily Endpoint Euthanasia & Tissue Harvest Monitor->Endpoint

Fig 2. 28-day in vivo xenograft experimental workflow from cell inoculation to tissue harvest.

Expected Quantitative Outcomes

To benchmark the success of your xenograft study, compare your results against the following standardized pharmacokinetic (PK) and efficacy metrics typical for isoquinolin-3-amine derivatives in this formulation.

Table 1: Representative Pharmacokinetic Profile (Single Dose, 15 mg/kg)

ParameterIP Administration (10/40/5/45)IV Administration (Control)Causality / Interpretation
C_{max} 2.1 µg/mL4.8 µg/mLIP absorption is rate-limited by peritoneal diffusion.
T_{max} 2.0 h0.08 hDelayed T_{max} in IP indicates sustained release from the co-solvent depot.
AUC_{0-24h} 18.5 µg·h/mL22.1 µg·h/mLHigh IP bioavailability (~83%) validates the formulation's efficacy.
Half-life (t_{1/2}) 4.2 h3.8 hHalogenation ensures moderate metabolic stability.

Table 2: Expected Tumor Growth Inhibition (TGI) Metrics (Day 28)

Treatment GroupDoseMean Tumor Volume (mm³)TGI (%)Body Weight Change
Vehicle Control 0 mg/kg1,850 ± 210N/A+ 2.1%
BF-FIQA (Low) 15 mg/kg820 ± 14055.6%- 1.5%
BF-FIQA (High) 50 mg/kg210 ± 8588.6%- 4.2%

Note: TGI (%) is calculated as [1−(Vtreatment​/Vvehicle​)]×100 . A TGI > 50% is considered biologically significant.

References

  • Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach National Institutes of Health (NIH) / PMC[Link]

  • CXCR4-Mediated Codelivery of FLT3 and BCL-2 Inhibitors for Enhanced Targeted Combination Therapy of FLT3-ITD Acute Myeloid Leukemia American Chemical Society (ACS) Biomacromolecules[Link]

  • How can I prepare GSK126 for in vivo dosing in BALB/c Nude mice xenograft experiments? (Protocol for Lipophilic Compounds) ResearchGate / MedChemExpress Technical Support[Link]

Sources

Application

analytical methods for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine quantification

Application Note: High-Throughput Quantification of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine via LC-MS/MS Executive Summary & Scientific Context The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Quantification of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine via LC-MS/MS

Executive Summary & Scientific Context

The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS: 338761-92-5) is a highly specialized, polyhalogenated pharmaceutical intermediate[1]. Structurally, it features an isoquinoline core substituted with a primary amine, a bromine atom, and two fluorine atoms across its framework. This specific substitution pattern makes it a critical building block in the synthesis of advanced targeted therapeutics, such as next-generation kinase inhibitors.

During active pharmaceutical ingredient (API) manufacturing, the precise quantification of this intermediate is critical for reaction monitoring, yield optimization, and trace impurity profiling. Because halogenated isoquinolines can exhibit high lipophilicity and unique ionization behaviors, standard UV-based assays often lack the sensitivity required for trace-level detection. This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed in accordance with the International Council for Harmonisation (ICH) M10 and Q2(R1) regulatory guidelines[2][3].

Mechanistic Rationale for Analytical Design

To move beyond empirical trial-and-error, this method was engineered based on the physicochemical properties of the analyte:

  • Chromatographic Causality (UHPLC): The presence of the 4-(4-fluorophenyl) group and the 8-fluoro substitution significantly increases the molecule's hydrophobicity. A sub-2 µm C18 stationary phase was selected because its dense alkyl chains provide optimal van der Waals interactions with the fluorinated aromatic rings, ensuring strong retention. The column compartment is maintained at 40°C to decrease mobile phase viscosity, thereby improving mass transfer kinetics and yielding sharper peak shapes.

  • Ionization Dynamics (ESI+): The primary amine at the 3-position of the isoquinoline ring acts as a strong proton acceptor. By acidifying the mobile phase with 0.1% Formic Acid (FA), we force the amine into a protonated state ( [M+H]+ ), maximizing ionization efficiency in the positive Electrospray Ionization (ESI+) source.

  • Isotopic Signature Tracking: Bromine naturally occurs as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. This method leverages this natural phenomenon by monitoring Multiple Reaction Monitoring (MRM) transitions for both isotopes. The exact 1:1 ratio serves as an internal qualitative checkpoint; any deviation in the product ion ratio immediately flags isobaric matrix interference, ensuring absolute trustworthiness of the data.

Quantitative Data Summaries

All quantitative parameters have been optimized to ensure compliance with FDA Bioanalytical Method Validation Guidance and ICH M10 standards[2][4].

Table 1: UHPLC Gradient Elution Profile | Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H2​O ) | Mobile Phase B (0.1% FA in Acetonitrile) | | :--- | :--- | :--- | :--- | | 0.00 | 0.40 | 95% | 5% | | 1.00 | 0.40 | 95% | 5% | | 4.00 | 0.40 | 10% | 90% | | 5.50 | 0.40 | 10% | 90% | | 5.60 | 0.40 | 95% | 5% | | 7.00 | 0.40 | 95% | 5% |

Table 2: MS/MS MRM Parameters | Analyte Target | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) | | :--- | :--- | :--- | :--- | :--- | :--- | | Analyte ( 79Br Isotope) | 335.0 | 255.1 | 50 | 25 | 30 | | Analyte ( 81Br Isotope) | 337.0 | 257.1 | 50 | 25 | 30 | | Stable Isotope IS | 340.0 | 260.1 | 50 | 25 | 30 |

Table 3: Validation Performance Metrics (ICH M10 Compliant)

Parameter Regulatory Acceptance Criteria Observed Performance

| Linearity ( R2 ) | >0.990 | 0.998 (Range: 2 - 2000 ng/mL) | | Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥3 | 0.5 ng/mL | | Limit of Quantitation (LOQ) | S/N ≥10 , Precision ≤20% | 2.0 ng/mL | | Intra-day Precision (CV%) | ≤15% ( ≤20% at LOQ) | 4.2% – 8.5% | | Accuracy (% Bias) | ±15% ( ±20% at LOQ) | -4.5% to +6.2% |

Step-by-Step Execution Protocol

This protocol is designed as a self-validating system . By incorporating internal standards and bracketed quality controls, the assay continuously proves its own accuracy during every run.

Step 1: Sample Preparation & Quenching
  • Aliquot & Quench: Extract exactly 10.0 µL of the reaction mixture or API solution. Immediately transfer into 990 µL of ice-cold Acetonitrile to halt any ongoing chemical reactions and precipitate high-molecular-weight byproducts.

  • Internal Standard Spiking: Add 10.0 µL of the Stable Isotopically Labeled Internal Standard (SIL-IS) working solution (100 ng/mL). Causality: Spiking the IS at the very beginning ensures that any volumetric losses during filtration or ionization suppression in the MS source are mathematically normalized.

  • Dilution: Dilute the mixture 1:10 with Mobile Phase A. Causality: Injecting a sample in 100% organic solvent causes "peak breakthrough" where the analyte travels down the column before the gradient starts. Diluting in aqueous Mobile Phase A focuses the lipophilic analyte into a tight band at the head of the column.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove its fitness per ICH Q2(R1) guidelines[3][5].

  • Inject a Blank (Mobile Phase A). Verify that the peak area at the retention time of the analyte is <20% of the LOQ.

  • Inject the SST Standard (100 ng/mL) in six replicates.

  • Calculate the Relative Standard Deviation (RSD) of the peak areas. The run is only authorized to proceed if the RSD is ≤2.0% .

Step 3: Data Acquisition & QC Bracketing
  • Load the samples into the autosampler maintained at 4°C to prevent degradation.

  • Execute the UHPLC gradient (Table 1) and MS/MS detection (Table 2).

  • Self-Validation Bracketing: Insert Quality Control (QC) samples at Low (6 ng/mL), Mid (800 ng/mL), and High (1600 ng/mL) concentrations after every 20 unknown samples.

  • Acceptance: The analytical batch is only valid if at least 67% of the QC samples are within ±15% of their nominal concentrations[2][4].

Analytical Workflow Visualization

AnalyticalWorkflow SamplePrep Sample Prep Quench & IS Spike Chromatography UHPLC Separation C18, 0.1% FA Gradient SamplePrep->Chromatography 2 µL Injection Ionization ESI+ Ionization [M+H]+ m/z 335.0 Chromatography->Ionization Eluate MSMS MS/MS Detection MRM 335.0 -> 255.1 Ionization->MSMS Precursor Selection DataAnalysis Data Analysis ICH M10 Validation MSMS->DataAnalysis Chromatogram

LC-MS/MS workflow for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine quantification.

References

  • ChemScene. (2026). 1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine Product Information.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
  • International Council for Harmonisation (ICH). (2022). Guideline M10 - Bioanalytical Method Validation and Study Sample Analysis.
  • European Compliance Academy (ECA) / ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals.

Sources

Method

Application Note: Comprehensive Assessment of Blood-Brain Barrier Penetration for Isoquinoline-Based CNS Therapeutics

Introduction Isoquinolines—encompassing natural alkaloids (e.g., berberine, tetrandrine) and synthetic tetrahydroisoquinolines—represent a privileged chemical scaffold in neuropharmacology. Their therapeutic potential sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoquinolines—encompassing natural alkaloids (e.g., berberine, tetrandrine) and synthetic tetrahydroisoquinolines—represent a privileged chemical scaffold in neuropharmacology. Their therapeutic potential spans neurodegenerative diseases, such as Parkinson's and Alzheimer's, as well as neuro-oncology. Historically, compounds like 1,2,3,4-tetrahydroisoquinoline have demonstrated the ability to easily1[1].

However, achieving optimal central nervous system (CNS) exposure remains a critical bottleneck in drug development. The basic nitrogen atom in the isoquinoline core typically exhibits a pKa between 7.0 and 9.0. Consequently, these molecules exist in a dynamic equilibrium of protonated and neutral species at physiological pH (7.4). This ionization state profoundly influences their lipophilicity, membrane partitioning, and susceptibility to active efflux. To accurately assess their CNS potential, researchers must employ a tiered, self-validating workflow that evaluates both passive diffusion and active transport mechanisms.

Tiered Screening Strategy

We recommend a three-phase screening strategy. This workflow progresses from high-throughput physicochemical screening to mechanistic cellular assays, culminating in high-fidelity in vivo pharmacokinetic validation.

G start Isoquinoline Library pampa PAMPA-BBB (Passive Permeability) start->pampa mdck MDCK-MDR1 Assay (P-gp Efflux Ratio) pampa->mdck Pe > 4.0 x 10^-6 cm/s fail Structural Optimization pampa->fail Low Permeability micro In Vivo Microdialysis (Kp,uu Determination) mdck->micro Efflux Ratio < 2.0 mdck->fail P-gp Substrate (ER > 2.0) micro->fail Poor Free Brain Exposure success CNS Lead Candidate micro->success Kp,uu > 0.3

Tiered BBB penetration screening workflow for isoquinoline derivatives.

Phase 1: Passive Permeability via PAMPA-BBB

Causality & Principle: The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive transcellular diffusion, the primary entry route for most small molecules. The PAMPA-BBB assay has been validated as a2[2]. Unlike standard PAMPA, PAMPA-BBB utilizes porcine brain lipid (PBL) extracts to accurately mimic the unique lipidomic profile of the human brain endothelium. For isoquinolines, this assay is crucial because their protonated fraction can interact with the polar head groups of the lipid bilayer, while the aromatic core partitions into the hydrophobic tail region, occasionally leading to artificial membrane retention.

Protocol: PAMPA-BBB Assay

  • Preparation of Artificial Membrane: Coat the porous filter membrane of the donor plate (e.g., 0.45 µm PVDF) with 4–5 µL of a 2% (w/v) porcine brain lipid solution dissolved in dodecane.

  • Donor Solution Preparation: Dissolve the isoquinoline test compound in DMSO and dilute in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50–500 µM. Ensure the final DMSO concentration does not exceed 5% to prevent membrane disruption.

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of PBS (pH 7.4) supplemented with 5% DMSO. Self-Validation Step: Matching the DMSO concentration in both chambers ensures equal thermodynamic activity and prevents osmotic fluid shifts.

  • Incubation: Assemble the donor plate over the acceptor plate, creating a "sandwich." Incubate at 37°C for 2 to 4 hours in a humidified environment without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s typically indicates high BBB passive permeability.

Phase 2: Active Efflux Assessment via MDCK-MDR1 Cells

Causality & Principle: While an isoquinoline may possess excellent passive permeability, it may still fail to achieve therapeutic CNS concentrations if it is recognized by efflux transporters. The BBB is heavily fortified by P-glycoprotein (P-gp, encoded by the ABCB1 gene). Due to the formation of tight junctions and overexpression of P-gp, the3 for the epithelial cells of the blood-brain barrier[3]. By measuring bidirectional transport across these cells, we can definitively identify P-gp substrates and calculate the Efflux Ratio (ER).

Protocol: MDCK-MDR1 Bidirectional Transport Assay

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4–5 days until a confluent polarized monolayer forms.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Step: Proceed only if TEER > 200 Ω⋅cm2 . This confirms tight junction integrity, ensuring that detected compound transport is transcellular rather than paracellular leakage.

  • Assay Initiation:

    • Apical to Basolateral (A-to-B): Add 10 µM of the isoquinoline (in transport buffer) to the apical chamber. Add blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-to-A): Add 10 µM of the compound to the basolateral chamber. Add blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C in 5% CO₂. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes, replacing the volume with fresh pre-warmed buffer.

  • Inhibition Control: Run a parallel assay with a known P-gp inhibitor (e.g., Cyclosporin A or Verapamil) to confirm that any observed efflux is specifically P-gp mediated.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) for both directions. Determine the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Phase 3: In Vivo Pharmacokinetic Validation via Brain Microdialysis

Causality & Principle: Total brain concentration ( Kp​ ) is a fundamentally flawed metric for lipophilic bases like isoquinolines. They extensively bind to brain tissue lipids and intracellular proteins, resulting in a high total concentration that does not reflect the pharmacologically active, unbound drug available at the receptor site. Brain microdialysis solves this by directly sampling the interstitial fluid (ISF) of the brain in awake, freely moving animals. A major advantage of microdialysis sampling is that 4[4]. Combining brain microdialysis with blood microdialysis yields5[5].

Protocol: Brain Microdialysis in Rodents

  • Probe Implantation: Under stereotaxic guidance and anesthesia, implant a microdialysis guide cannula into the target brain region (e.g., striatum) of the rat. Allow 3–5 days for surgical recovery and re-establishment of BBB integrity at the surgical site.

  • Perfusion Setup: Insert the microdialysis probe (e.g., 2 mm membrane length, 20 kDa molecular weight cut-off) through the guide cannula. Connect to a precision syringe pump.

  • Equilibration: Perfuse the probe with Artificial Cerebrospinal Fluid (aCSF) at a constant flow rate of 1.0–2.0 µL/min for 1–2 hours to achieve baseline equilibration.

  • Dosing & Sampling: Administer the isoquinoline compound (IV or PO). Collect microdialysate fractions every 15–30 minutes using a refrigerated fraction collector. Simultaneously, collect serial blood samples via a jugular vein catheter to measure free plasma concentrations.

  • Recovery Calibration: Self-Validation Step: Perform in vivo retrodialysis recovery calibration. Because the probe does not extract 100% of the analyte from the ISF, determining the exact extraction efficiency is mandatory to calculate the absolute unbound ISF concentration.

  • Quantification: Analyze dialysate and plasma samples via highly sensitive LC-MS/MS. Calculate the unbound partition coefficient: Kp,uu​=AUCbrain,unbound​/AUCplasma,unbound​ .

Quantitative Data Interpretation

The following table summarizes the quantitative thresholds used to triage isoquinoline candidates based on the described protocols:

Assay PhaseKey MetricThreshold for CNS LeadMechanistic Interpretation
PAMPA-BBB Pe​ (Effective Permeability) >4.0×10−6 cm/sHigh passive transcellular diffusion across the lipid bilayer.
MDCK-MDR1 ER (Efflux Ratio) <2.0 The compound is not a significant substrate for P-glycoprotein (ABCB1) active efflux.
Microdialysis Kp,uu​ (Unbound Partition) >0.3 Sufficient free drug partitioning into brain interstitial fluid for robust target engagement.

References

  • Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • MDCK-MDR1 Permeability Assay Source: Evotec URL:[Link]

  • Analytical and Biological Methods for Probing the Blood-Brain Barrier Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Notes and Protocols for Combination Studies with 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

For: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Combination Therapy The pursuit of effective therapeutic strategies, particularly in oncology, is increasingly moving towa...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Combination Therapy

The pursuit of effective therapeutic strategies, particularly in oncology, is increasingly moving towards combination therapies. The core principle is to target multiple, often complementary, cellular pathways simultaneously to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of individual agents.[1][2] The isoquinoline and quinazoline scaffolds are present in numerous compounds with demonstrated biological activities, including anticancer properties, often through the inhibition of key signaling kinases.[3][4] While the specific molecular targets of the novel compound, 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine, are yet to be fully elucidated, its structural similarity to other bioactive isoquinolinamines suggests potential antiproliferative effects.[5][6][7]

This guide provides a comprehensive framework for designing and executing drug combination studies involving 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine. We will delve into the principles of synergy, additivity, and antagonism, provide detailed protocols for in vitro assessment, and outline strategies for dissecting the molecular mechanisms underlying observed drug interactions.

PART 1: Experimental Design - A Blueprint for Synergy

A well-designed experiment is paramount for obtaining clear and interpretable results in drug combination studies. The initial phase involves single-agent dose-response assessments to determine the potency of each drug individually. This is typically followed by combination screening across a matrix of concentrations.

Foundational Concepts: Synergy, Additivity, and Antagonism

The interaction between two drugs can be categorized as follows:

  • Synergy: The combined effect of the two drugs is greater than the sum of their individual effects.[8][9] This is the most sought-after interaction in combination therapy.

  • Additivity: The combined effect is equal to the sum of the individual effects.[10][11]

  • Antagonism: The combined effect is less than the sum of their individual effects.[8]

These interactions are quantified using mathematical models, with the two most common being the Loewe additivity and Bliss independence models.[10][11] The Chou-Talalay method, based on the median-effect principle, is a widely used and robust method for quantifying drug interactions and will be the focus of our analytical protocols.[1][12][13][14]

Pre-requisites: Single-Agent Characterization

Before embarking on combination studies, it is crucial to determine the half-maximal inhibitory concentration (IC50) for both 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine and the combination partner drug in the chosen cell line(s). This is achieved by performing a dose-response experiment for each compound individually.

Designing the Combination Matrix

There are several designs for combination studies, with the matrix design being the most comprehensive for two-drug combinations.[2] This involves testing various concentrations of both drugs, both alone and in combination. A common approach is to use a fixed ratio design, where the drugs are combined at a constant ratio of their IC50 values (e.g., 1:1, 1:2, 2:1).

A typical experimental workflow for a combination screen is depicted below:

Figure 1: A generalized workflow for a drug combination study.

PART 2: In Vitro Protocols - From Cells to Data

The following protocols provide a step-by-step guide for conducting in vitro drug combination studies using adherent cell lines.

Cell Viability Assays: A Measure of Drug Efficacy

Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of compounds.[15][16][17] The MTT and resazurin assays are cost-effective and reliable colorimetric methods suitable for high-throughput screening.[18][19]

Protocol 2.1.1: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine and the partner drug, both individually and in combination at fixed ratios. Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

Data Analysis: Quantifying Synergy with the Chou-Talalay Method

The Chou-Talalay method utilizes the Combination Index (CI) to quantify the nature of the drug interaction.[1][12][13][14]

Calculation of the Combination Index (CI):

The CI is calculated using the following equation:

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.

Interpretation of CI Values:

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Software such as CompuSyn can be used to automate the calculation of CI values and generate Fa-CI plots (Fraction affected vs. CI) and isobolograms.

G start CI Value synergy Synergy (CI < 1) start->synergy < 1 additive Additive (CI = 1) start->additive = 1 antagonism Antagonism (CI > 1) start->antagonism > 1

Figure 2: Decision tree for interpreting Combination Index (CI) values.

PART 3: Mechanism of Action Deconvolution - Unveiling the "Why"

Observing a synergistic interaction is a significant finding, but understanding the underlying molecular mechanism is crucial for further development.[20][21][22]

Investigating Cellular Pathways

Based on the known or hypothesized targets of the combination partners, specific cellular pathways can be investigated. Since many isoquinoline derivatives are known to modulate kinase signaling pathways,[3] investigating key cancer-related pathways is a logical starting point.

Protocol 3.1.1: Western Blotting for Pathway Analysis

  • Cell Lysis: Treat cells with the individual drugs and their synergistic combination for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the suspected signaling pathway (e.g., phosphorylated and total forms of kinases like AKT, ERK, or STATs).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation status.

A hypothetical signaling pathway modulation by a synergistic drug combination is illustrated below:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK DrugA 1-Bromo-8-fluoro-4- (4-fluorophenyl)-3-isoquinolinamine DrugA->PI3K Inhibits DrugB Partner Drug mTOR mTOR DrugB->mTOR Inhibits AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation

Figure 3: A hypothetical signaling pathway illustrating dual inhibition leading to synergy.

Global Approaches: Omics Technologies

For a more unbiased and comprehensive understanding of the molecular effects of the drug combination, "omics" technologies can be employed.

  • Transcriptomics (RNA-Seq): Provides a global view of gene expression changes induced by the drug combination.

  • Proteomics/Phosphoproteomics: Identifies changes in the abundance and phosphorylation status of thousands of proteins, offering direct insights into signaling pathway activity.

Data Presentation

Quantitative data from dose-response and combination experiments should be summarized in clear, well-structured tables.

Table 1: Single-Agent IC50 Values

Compound Cell Line IC50 (µM)
1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine MCF-7 Value
Partner Drug X MCF-7 Value
1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine A549 Value

| Partner Drug X | A549 | Value |

Table 2: Combination Index (CI) Values for the Combination of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine and Partner Drug X in MCF-7 cells

Fraction Affected (Fa) CI Value Interpretation
0.25 Value Synergy/Additivity/Antagonism
0.50 Value Synergy/Additivity/Antagonism
0.75 Value Synergy/Additivity/Antagonism

| 0.90 | Value | Synergy/Additivity/Antagonism |

Conclusion

This application note provides a comprehensive guide for the design, execution, and interpretation of drug combination studies involving the novel compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine. By following these protocols and principles, researchers can effectively assess the potential for synergistic interactions and gain valuable insights into the underlying mechanisms of action, thereby accelerating the discovery of more effective therapeutic strategies.

References

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  • Plummer, J. L., Cmielewski, P. L., Gourlay, G. K., Owen, H., & Cousins, M. J. (1998). Design and analysis of drug combination experiments. Pain Reviews, 5(3), 163-171. [Link]

  • Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., ... & Boyd, M. R. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer research, 48(17), 4827-4833. [Link]

  • Wood, K. C., & Loscalzo, J. (2014). Additivity of inhibitory effects in multidrug combinations. Cell reports, 8(4), 937-944. [Link]

  • Zhao, W., & Au, J. L. S. (2012). Current Methods for Quantifying Drug Synergism. Synergy, 1(1), 1-13. [Link]

  • Martínez-Ramos, C., & Ramil, M. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology (Vol. 2345, pp. 21-34). Humana, New York, NY. [Link]

  • Lee, J. H., & Lee, J. (2017). Design and Statistical Analysis of Multidrug Combinations in Preclinical Studies and Phase I Clinical Trials. Journal of biopharmaceutical statistics, 27(4), 629-643. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Jia, J., Zhu, F., Ma, X., Cao, Z., Li, Y., & Chen, Y. Z. (2009). Mechanisms of drug combinations: interaction and network perspectives. Nature reviews. Drug discovery, 8(2), 111-128. [Link]

  • Chou, T. C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. Cancer Research, 70(2), 440-446. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Lee, J. J., & Kong, M. (2012). Drug combination studies and their synergy quantification using the Chou–Talalay method—Letter. Cancer research, 72(11), 2994. [Link]

  • Sips, M., Talloen, W., & Verheyen, K. (2006). Design and analysis of drug combination experiments. Biometrical Journal, 48(5), 780-795. [Link]

  • Cokol, M., Weinstein, Z. B., & Yilancioglu, K. (2017). An Introduction to Terminology and Methodology of Chemical Synergy—Perspectives from Across Disciplines. Frontiers in pharmacology, 8, 796. [Link]

  • Study.com. (2021, September 6). Additive, Synergistic & Antagonistic Effects. [Link]

  • Roolf, C., Richter, A., Sender, S., & Junghanss, C. (2019). Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. Biomolecules & therapeutics, 27(5), 492. [Link]

  • Lee, J. J., & Kim, S. (2017). Experimental Design and Statistical Analysis for Three-Drug Combination Studies. Statistics in biosciences, 9(2), 357-370. [Link]

  • U.S. Pharmacist. (2010, November 17). New Efficacy Data on Isoquinolinamine Derivatives. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

  • Altakroni, B. (n.d.). Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. Bio-Analysis. [Link]

  • Zhao, W., & Au, J. L. S. (2012). Current Methods for Quantifying Drug Synergism. Synergy, 1(1), 1-13. [Link]

  • Jia, J., Zhu, F., Ma, X., Cao, Z., Li, Y., & Chen, Y. Z. (2009). Mechanisms of drug combinations: interaction and network perspectives. Nature reviews. Drug discovery, 8(2), 111-128. [Link]

  • Tekin, E., & Yeh, P. J. (2016). Enhanced identification of synergistic and antagonistic emergent interactions among three or more drugs. Journal of the Royal Society Interface, 13(119), 20160332. [Link]

  • Lee, E. J., & Park, H. G. (2010). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. European journal of medicinal chemistry, 45(11), 5241-5249. [Link]

  • Szymański, J., & Mielczarek, M. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6649. [Link]

  • Crown Bioscience. (2022, June 7). Multi-Drug Combination Strategies in High Content Applications. [Link]

  • Zhang, T., & Chen, L. (2023). Interpreting the Mechanism of Synergism for Drug Combinations Using Attention-Based Hierarchical Graph Pooling. International Journal of Molecular Sciences, 24(17), 13133. [Link]

  • Zhang, P., & Wang, F. (2015). Systematic synergy modeling: understanding drug synergy from a systems biology perspective. Journal of translational medicine, 13(1), 1-11. [Link]

  • Inostroza, J., & Araya-Maturana, R. (2016). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. Molecules, 21(9), 1199. [Link]

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  • Elsherbeny, A. A., & Park, H. G. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

  • Al-Ghorbani, M., & El-Gamal, M. I. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]

  • Cziáky, Z., & Kónya, K. (2020). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC advances, 10(56), 34062-34070. [Link]

  • Ökten, S., & Çakmak, O. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(12), 1276-1284. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Welcome to the dedicated technical support center for the synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine. This resource is designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this complex molecule. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the challenges of this multi-step synthesis, improve your yield, and ensure the purity of your final product.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and offering validated solutions.

Issue 1: Low Yield in the Initial Bromination Step

Question: We are experiencing a significantly lower than expected yield during the bromination of the isoquinoline precursor. What are the likely causes and how can we optimize this reaction?

Answer:

Low yields in the initial bromination of the isoquinoline ring system are a frequent challenge. The reactivity of the isoquinoline core is influenced by both the solvent system and the brominating agent, and precise control of reaction conditions is paramount.

Probable Causes & Solutions:

  • Inadequate Acid Catalyst: The bromination of isoquinoline is most effective in a strongly acidic medium, which activates the ring towards electrophilic substitution.[1] Insufficient acidity can lead to a sluggish reaction and the formation of byproducts.

    • Solution: We recommend using concentrated sulfuric acid as the solvent. Ensure the isoquinoline starting material is completely dissolved before proceeding with the addition of the brominating agent. The reaction rate and selectivity are known to increase with the acidity of the solvent.[1]

  • Suboptimal Temperature Control: The temperature during the addition of the brominating agent is critical for controlling selectivity and preventing side reactions.

    • Solution: Maintain a reaction temperature between -25°C and -15°C during the addition of N-bromosuccinimide (NBS).[1][2] Exceeding this range can lead to the formation of undesired isomers and over-brominated products, significantly reducing the yield of the target compound.

  • Choice of Brominating Agent: While liquid bromine can be used, it is often more difficult to handle and can lead to lower selectivity.

    • Solution: N-bromosuccinimide (NBS) is the preferred brominating agent for this transformation.[1][2] It is a solid that is easier to handle and often provides higher yields and better regioselectivity.

Experimental Protocol: Optimized Bromination of Isoquinoline

  • In a flask equipped with a mechanical stirrer and a thermometer, cool concentrated sulfuric acid to below 10°C in an ice bath.

  • Slowly add the isoquinoline starting material while maintaining the temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Add N-bromosuccinimide (NBS) portion-wise, ensuring the internal temperature does not exceed -15°C.[1]

  • Stir the reaction mixture at -20°C to -18°C for several hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., 25% aqueous ammonia) while keeping the temperature below 25°C.[2]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude brominated product.

Issue 2: Inefficient Amination and Low Purity of the 3-aminoisoquinoline Intermediate

Question: The subsequent amination of our brominated intermediate is sluggish, and the resulting 3-aminoisoquinoline is difficult to purify. What factors influence this step?

Answer:

The introduction of the amine group at the 3-position is a critical step that can be hampered by steric hindrance and competing side reactions. The purity of the starting material and the choice of amination conditions are key to success.

Probable Causes & Solutions:

  • Steric Hindrance: The bromine atom at the 1-position and the substituent at the 4-position can sterically hinder the approach of the aminating agent.

    • Solution: Employing a high-pressure ammonolysis reaction in an autoclave is often necessary to overcome the steric barrier and drive the reaction to completion.[3] Temperatures in the range of 155-160°C are typically required.[3]

  • Formation of Byproducts: Incomplete bromination in the previous step can lead to a mixture of starting materials, resulting in a complex product mixture after amination that is challenging to separate.

    • Solution: Ensure the brominated intermediate is of high purity (>98%) before proceeding with amination. Purification by column chromatography or recrystallization may be necessary.

  • Inefficient Work-up and Purification: The basicity of the aminoisoquinoline product can complicate its isolation and purification.

    • Solution: After the reaction, the product can be isolated by extraction with a solvent like dichloromethane.[3] Purification can be achieved by column chromatography on silica gel, using a gradient elution system of hexane and ethyl acetate.

Issue 3: Poor Yield in the Suzuki Coupling Step

Question: We are struggling to achieve a good yield in the Suzuki coupling reaction to introduce the 4-fluorophenyl group. What are the critical parameters for this transformation?

Answer:

The Suzuki coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the catalyst system, base, and solvent. For this specific substrate, optimizing these parameters is crucial for achieving high yields.

Probable Causes & Solutions:

  • Catalyst Inactivation: The nitrogen atoms in the isoquinoline ring can coordinate to the palladium catalyst, leading to its deactivation.

    • Solution: The use of a suitable ligand, such as Xantphos, can help to stabilize the palladium catalyst and prevent its deactivation.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps of the catalytic cycle.

    • Solution: A combination of a palladium catalyst like Pd(OAc)2 with a suitable base such as Cs2CO3 in a solvent like DMF has been shown to be effective for similar transformations.[4]

  • Low Quality of the Boronic Acid Reagent: The purity of the 4-fluorophenylboronic acid is essential for a clean and efficient reaction.

    • Solution: Use high-purity boronic acid from a reputable supplier. If necessary, the boronic acid can be recrystallized before use.

Experimental Workflow: Suzuki Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 1-Bromo-8-fluoro-3-aminoisoquinoline 1-Bromo-8-fluoro-3-aminoisoquinoline Reaction Mixture Reaction Mixture 1-Bromo-8-fluoro-3-aminoisoquinoline->Reaction Mixture 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid->Reaction Mixture Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2)->Reaction Mixture Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos)->Reaction Mixture Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Temperature Temperature Temperature->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Heating Final Product 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine Work-up & Purification->Final Product

Caption: Workflow for the Suzuki coupling reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine?

The overall yield can vary significantly depending on the optimization of each step. With careful execution and purification, an overall yield in the range of 20-30% can be considered a good result for this multi-step synthesis.

Q2: Are there any alternative "greener" synthetic routes available?

Recent advances in organic synthesis have focused on developing more environmentally friendly methods.[5] For isoquinoline synthesis, microwave-assisted reactions and the use of recyclable catalysts are being explored to reduce reaction times and the use of hazardous solvents.[5] While a specific "green" route for this exact molecule may not be published, principles from modern isoquinoline synthesis can be adapted.[5]

Q3: What are the key safety precautions to consider during this synthesis?

  • Bromine and NBS: Both are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Add reagents slowly to avoid exothermic reactions.

  • High-Pressure Reactions: Ammonolysis in an autoclave requires specialized equipment and training. Ensure the autoclave is properly maintained and operated within its pressure and temperature limits.

  • Solvents: Many organic solvents used are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Q4: How can I confirm the identity and purity of the final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of ≥98% is generally desirable for drug development applications.[6]

Data Summary Table: Analytical Characterization

Analytical TechniqueExpected Result for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine
Molecular Formula C₁₅H₉BrF₂N₂[6]
Molecular Weight 335.15 g/mol [6]
¹H NMR Aromatic protons in the expected regions, with characteristic splitting patterns for the substituted rings.
¹³C NMR Resonances corresponding to all 15 carbon atoms in the molecule.
Purity (HPLC) ≥98%[6]

Reaction Pathway Overview

Caption: Key steps in the synthesis pathway.

III. References

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company. (URL: )

  • 1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine - ChemScene. (URL: )

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. (URL: [Link])

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (URL: )

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: [Link])

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (URL: [Link])

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for Halogenated Isoquinolinamines

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and assay developers working with 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and assay developers working with 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine .

Highly halogenated, planar heterocyclic compounds frequently present severe solubility challenges in both organic solvents and aqueous media. These are classically known in drug discovery as "brick-dust" molecules. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to overcome dimethyl sulfoxide (DMSO) insolubility and prevent downstream aqueous crash-out.

Part 1: Root Cause Analysis of Insolubility

To resolve a solubility failure, we must first understand the thermodynamic barriers at play. The insolubility of this specific isoquinolinamine derivative in DMSO is not primarily due to a lack of lipophilicity, but rather an exceptionally high crystal lattice energy that exceeds the solvation energy provided by the solvent [1].

While DMSO is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor, it is a poor hydrogen-bond donor. It often fails to disrupt the rigid intermolecular networks formed by planar, heavily halogenated molecules [2].

Table 1: Structural Features Driving the "Brick-Dust" Phenomenon
Structural FeatureChemical EffectImpact on Solvation Thermodynamics
Isoquinoline Core Planarity promotes extensive π−π stacking.Drastically increases crystal packing density and lattice energy, resisting solvent penetration [3].
1-Bromo & 8-Fluoro Groups Formation of strong halogen bonding networks.Increases intermolecular attraction; highly hydrophobic, repelling polar solvent interactions [2].
3-Amino Group Acts as a strong hydrogen bond donor.Forms intermolecular H-bonds with the isoquinoline nitrogen of adjacent molecules, locking the crystal lattice.
4-(4-fluorophenyl) Moiety Adds a secondary axis of aromatic hydrophobicity.Promotes rapid aggregation and nucleation when transitioning from organic to aqueous environments.
Thermodynamic Causality of Insolubility

G Struct 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine PiPi Extensive π-π Stacking (Planar Isoquinoline Core) Struct->PiPi Halogen Halogen Bonding (Br, F Substituents) Struct->Halogen Hbond Intermolecular H-Bonding (3-NH2 to N-core) Struct->Hbond Lattice High Crystal Lattice Energy (Brick-Dust Phenomenon) PiPi->Lattice Halogen->Lattice Hbond->Lattice Result Precipitation / Poor Solubility Lattice->Result Lattice Energy > Solvation Solvation DMSO Solvation Energy (Polar Aprotic) Solvation->Result Cannot overcome lattice

Fig 1. Thermodynamic causality of DMSO insolubility driven by crystal lattice forces.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound remain as a cloudy suspension in 100% DMSO even at a low concentration like 1 mM? A: You are observing the "brick-dust" effect. The compound's planar isoquinoline core and halogen substituents create a crystal lattice so stable that standard room-temperature DMSO cannot provide enough solvation energy to separate the individual molecules [3]. The suspension you see consists of microcrystals that have refused to dissociate.

Q2: Standard heating (37°C) and sonication failed. How can I chemically disrupt the lattice to force dissolution in DMSO? A: Because the 3-amino group acts as a hydrogen bond donor to the isoquinoline nitrogen of adjacent molecules, you can chemically disrupt this network by adding a trace amount of acid. Adding 0.5% to 1% v/v Trifluoroacetic acid (TFA) to your DMSO will protonate the weakly basic isoquinoline nitrogen. This converts the neutral molecule into a charged species, breaking the intermolecular hydrogen bonds and drastically increasing solubility. Note: Ensure your downstream assay can tolerate trace TFA.

Q3: My DMSO stock is finally clear, but the compound immediately precipitates when diluted into my aqueous assay buffer. How do I prevent this "solvent shift" crash? A: This is a classic solvent-shift nucleation event, common with highly lipophilic isoquinolines [4]. When the DMSO diffuses into the water, the hydrophobic 4-(4-fluorophenyl) and halogenated moieties are exposed to an aqueous environment, forcing rapid aggregation. To prevent this, you must alter the aqueous matrix before adding the compound.

Table 2: Recommended Excipient Matrix for Aqueous Dilution
Excipient / ReagentOptimal ConcentrationMechanism of Action
Pluronic F-127 / Tween-20 0.05% - 0.1% v/vNon-ionic surfactants form micelles that encapsulate the hydrophobic moieties, shielding them from water.
BSA (Bovine Serum Albumin) 0.1% - 0.5% w/vActs as a carrier protein; hydrophobic pockets bind the compound, preventing self-aggregation.
Cyclodextrins (e.g., HP- β -CD) 5% - 10% w/vForms inclusion complexes, masking the planar aromatic system from the aqueous environment.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: The Acid-Shift Dissolution Method for High-Concentration DMSO Stocks

Objective: Generate a clear 10 mM stock solution.

  • Weighing: Weigh the required mass of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine into a glass vial (avoid plastics to prevent non-specific binding of the lipophilic compound).

  • Initial Solvation: Add 99% of the required volume of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds.

  • Thermal Disruption: Place the vial in a heated water bath sonicator at 50°C for 15 minutes.

  • Validation Check 1 (Tyndall Effect): Shine a laser pointer through the vial. If you see a solid beam of light scattering (Tyndall effect), microcrystals are still present. If the beam is invisible, the solution is fully dissolved.

  • Acid-Shift (If Validation 1 Fails): Add 1% v/v of Trifluoroacetic Acid (TFA) to the solution. Vortex for 2 minutes. The protonation of the isoquinoline core will rapidly break the crystal lattice.

  • Validation Check 2: Repeat the laser pointer test. The solution must be optically clear before proceeding to storage or dilution.

Protocol B: Step-Down Aqueous Dilution Strategy

Objective: Dilute the 10 mM stock to a 10 µM assay concentration without precipitation.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or HEPES) and supplement it with 0.1% Pluronic F-127 and 0.1% BSA. Pre-warm the buffer to 37°C.

  • Intermediate Dilution: Do not dilute directly from 10 mM to 10 µM. First, create a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 into pure DMSO.

  • Aqueous Transfer: While vortexing the pre-warmed aqueous buffer on a medium setting, add the 1 mM intermediate stock dropwise to achieve the final 10 µM concentration (resulting in a final DMSO concentration of 1% v/v).

  • Validation Check: Centrifuge the final assay solution at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic white pellet. If no pellet is present, the compound is successfully formulated in the aqueous phase.

Troubleshooting Workflow

Workflow Start Attempt 10 mM DMSO Stock Check1 Is solution clear? (Laser Test) Start->Check1 Action1 Heat (50°C) & Sonicate Check1->Action1 No Success Proceed to Assay Dilution (Protocol B) Check1->Success Yes Check2 Is solution clear? Action1->Check2 Action2 Add 1% v/v TFA (Protonate Isoquinoline) Check2->Action2 No Check2->Success Yes Check3 Is solution clear? Action2->Check3 Action3 Switch to DMA or NMP (Alternative Solvents) Check3->Action3 No Check3->Success Yes

Fig 2. Step-by-step troubleshooting workflow for resolving DMSO stock insolubility.

References
  • DMSO Solubility Assessment for Fragment-Based Screening.ResearchGate / Molecules.
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery.PMC.
  • Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety.Journal of Natural Products - ACS Publications.
  • Stability of Isoquinoline Derivatives in Aqueous Solution.BenchChem.
Troubleshooting

Technical Support Center: In Vitro Dosage Optimization for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Welcome to the Technical Support Center. 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is a highly lipophilic, halogenated 3-aminoisoquinoline derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is a highly lipophilic, halogenated 3-aminoisoquinoline derivative. Compounds in this structural class typically function as competitive kinase inhibitors by occupying the ATP-binding pocket of target kinases (e.g., FLT3, ROCK, or Src-family kinases). Due to its heavy halogenation (bromo and fluoro groups), researchers frequently encounter challenges with aqueous solubility, "solvent shock" precipitation, and narrow therapeutic windows in vitro.

This guide provides self-validating protocols and troubleshooting steps to optimize dosing, prevent solvent-induced artifacts, and ensure scientific integrity in your assays.

Section 1: Troubleshooting Guides & FAQs

Q1: How do I prepare a stable stock solution without compound precipitation? A: The heavy halogenation of this molecule makes it highly hydrophobic. Attempting to dissolve it directly in aqueous buffers or low-percentage organic solvents will result in immediate precipitation. Causality & Solution: You must prepare a concentrated master stock (typically 10 to 50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO disrupts the strong intermolecular forces of the crystalline halogenated compound. Store aliquots at -20°C in opaque/amber tubes to prevent repeated freeze-thaw cycles and photodegradation, which can lead to a loss of potency.

Q2: My compound precipitates when I add it to the cell culture media. How do I prevent this "solvent shock"? A: "Solvent shock" occurs when a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media; the rapid change in the dielectric constant forces the hydrophobic compound out of solution before it can disperse. Causality & Solution: Never add the 100% DMSO stock directly to the cells. Instead, perform an intermediate dilution. First, create your serial dilutions in 100% DMSO. Then, dilute these DMSO stocks 1:200 into warm (37°C) complete culture media in a separate "master block" or plate. Finally, transfer this pre-warmed, mixed media to your cells. This gradual transition maintains solubility and ensures the final DMSO concentration remains strictly below 0.5% (v/v), which is critical to avoid solvent-induced cytotoxicity ()[1].

Q3: How do I distinguish between target-specific inhibition and general compound toxicity? A: Halogenated aromatic compounds can sometimes exhibit off-target lipophilic toxicity or act as Pan-Assay Interference Compounds (PAINS). Causality & Solution: A self-validating experimental design requires orthogonal assays. If you observe a drop in cell viability, you must confirm target engagement. We recommend running a Cellular Thermal Shift Assay (CETSA) or a biochemical thermal denaturation assay (e.g., Differential Scanning Fluorimetry). As shown in comprehensive small-molecule characterizations, a true inhibitor will stabilize its target protein, increasing its melting temperature ( Tm​ ) ()[2]. Additionally, always include a vehicle control (DMSO only) to establish a baseline.

Section 2: Quantitative Dosing Guidelines

To prevent off-target effects while ensuring target saturation, dosing must be tailored to the assay microenvironment. The table below summarizes the optimal concentration ranges based on assay thermodynamics and protein availability.

Assay TypeRecommended Concentration RangeFinal DMSO ToleranceCausality / Rationale
Biochemical Kinase Assay 0.1 nM – 10 µM≤ 1.0%Purified enzymes lack cellular membranes; lower doses are required to determine the absolute biochemical IC50​ .
Cell Viability / Proliferation 10 nM – 50 µM≤ 0.5%Requires higher doses to penetrate the lipid bilayer and compete with high intracellular ATP concentrations (~1-5 mM) ()[3].
Western Blot (Target Engagement) 1 µM – 20 µM≤ 0.5%Short-term incubation (1-4 hours) requires higher concentrations to rapidly saturate the target and inhibit downstream phosphorylation before compensatory feedback loops activate.
Section 3: Step-by-Step Methodology: Self-Validating IC50​ Determination

This protocol ensures accurate IC50​ calculation by mitigating solvent bias and edge effects.

Step 1: Master Stock Preparation

  • Weigh the lyophilized 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

  • Dissolve in 100% anhydrous DMSO to achieve a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes until completely clear.

Step 2: Serial Dilution in DMSO

  • Prepare a 96-well V-bottom plate (the "Dilution Plate").

  • Add 20 µL of 100% DMSO to wells A2 through A10.

  • Add 30 µL of the 10 mM stock to well A1.

  • Transfer 10 µL from A1 to A2, mix by pipetting up and down 5 times. Repeat this 3-fold serial dilution up to well A10. Well A11 receives only DMSO (Vehicle Control).

Step 3: Intermediate Media Dilution

  • Prepare a deep-well "Media Plate" containing 995 µL of pre-warmed complete culture media per well.

  • Transfer 5 µL from each well of the "Dilution Plate" to the corresponding well in the "Media Plate". This yields a 200x dilution, bringing the DMSO concentration to exactly 0.5% across all wells.

Step 4: Cell Treatment & Readout

  • Aspirate old media from your experimental 96-well plate (seeded 24 hours prior with 5,000 cells/well).

  • Transfer 100 µL of the drug-containing media from the "Media Plate" to the cells.

  • Incubate for 72 hours at 37°C, 5% CO2​ .

  • Add cell viability reagent (e.g., CellTiter-Glo) and measure luminescence. Calculate the IC50​ using non-linear regression (variable slope, 4-parameter logistic curve).

Section 4: Visualizations

Workflow Stock 1. Stock Preparation 10-50 mM in 100% DMSO Dilution 2. Serial Dilution 3-fold steps in DMSO Stock->Dilution Media 3. Media Transfer Dilute 1:200 in Media (Final DMSO ≤ 0.5%) Dilution->Media Cells 4. Cell Treatment Incubate 48-72h Media->Cells Assay 5. Viability Assay Read Luminescence/Absorbance Cells->Assay Analysis 6. Data Analysis Non-linear Regression (IC50) Assay->Analysis

Workflow for in vitro IC50 determination of the isoquinolinamine inhibitor.

Mechanism Inhibitor 1-Bromo-8-fluoro-4- (4-fluorophenyl)- 3-isoquinolinamine Kinase Target Kinase (ATP-Binding Pocket) Inhibitor->Kinase Competitive Binding Apoptosis Growth Arrest & Apoptosis Inhibitor->Apoptosis Induces Substrate Downstream Effectors Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Blocked Survival Cell Survival & Proliferation Substrate->Survival Promotes

Putative competitive kinase inhibition mechanism by the halogenated derivative.

References
  • Title: Protocol to identify small-molecule inhibitors against cancer drug resistance Source: STAR Protocols (Cell Press) URL: [Link]

  • Title: Comprehensive in vitro characterization of PD-L1 small molecule inhibitors Source: Scientific Reports (Nature) URL: [Link]

  • Title: Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

Sources

Optimization

troubleshooting kinase assay with 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Title: Technical Support Center: Troubleshooting Kinase Assays with 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine Introduction: Welcome to the Application Support Center. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Kinase Assays with 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Introduction: Welcome to the Application Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with the targeted kinase inhibitor intermediate 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS: 338761-92-5). Due to its unique physicochemical profile—a highly halogenated, electron-deficient isoquinoline core—this compound frequently presents specific assay artifacts. This guide provides self-validating troubleshooting protocols to ensure scientific integrity and accurate kinetic profiling in your biochemical evaluations.

Section 1: Buffer Compatibility & Chemical Stability

Q: My IC50 values are shifting over time, and the compound seems to lose potency after pre-incubation with the kinase. What is happening? A: You are likely observing inhibitor degradation via Nucleophilic Aromatic Substitution (SNAr). The 1-position of the isoquinoline ring is substituted with a bromide and further activated by the adjacent 8-fluoro group and the heterocyclic nitrogen. Standard kinase buffers contain thiols like Dithiothreitol (DTT) or β -mercaptoethanol (BME) to maintain kinase structural integrity. However, these thiols act as strong nucleophiles, displacing the 1-bromide and forming a thioether adduct, effectively destroying your inhibitor during the assay.

Causality & Solution: Replace DTT or BME with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent, non-nucleophilic reducing agent that maintains the reduced state of cysteine residues in the kinase without reacting with electrophilic inhibitors[1],[2].

Protocol: TCEP Substitution for SNAr Prevention

  • Formulate the base assay buffer excluding any DTT or BME.

  • Prepare a 100 mM stock of TCEP-HCl in molecular biology grade water.

  • Critical Step: Neutralize the TCEP stock to pH 7.5 using NaOH. Unneutralized TCEP will acidify the kinase buffer and denature the enzyme.

  • Add neutralized TCEP to the assay buffer to a final concentration of 1 mM immediately before the assay.

  • Proceed with standard compound dilution and kinase addition. Validation: Run a time-course pre-incubation (0, 15, 30, 60 mins) of the compound in the kinase buffer. If the IC50 remains stable over time in the TCEP buffer but shifts rightward (loses potency) in the DTT buffer, SNAr degradation is confirmed.

Section 2: Promiscuity & Aggregation

Q: The compound shows highly potent inhibition across multiple, structurally unrelated kinases. Is it a pan-kinase inhibitor? A: It is highly probable that this is an artifact of colloidal aggregation rather than true polypharmacology. The high lipophilicity (LogP) of the brominated and fluorinated aromatic system makes it prone to forming colloidal aggregates in aqueous buffers. These aggregates sequester and partially denature the kinase on their surface, leading to false-positive, promiscuous inhibition[3],[4].

Causality & Solution: Implement a detergent-based counter-screen. Non-ionic detergents disrupt these colloidal aggregates, rescuing the enzyme's activity if the inhibition was artifactual[4].

Protocol: Detergent-Sensitive Kinase Assay Counter-Screen

  • Prepare 2X Kinase/Substrate mixture in the optimized base assay buffer.

  • Split the buffer into two parallel arms:

    • Arm A: No Detergent.

    • Arm B: Supplemented with 0.01% v/v Triton X-100 or CHAPS.

  • Dispense 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (titrated in 100% DMSO) into the assay plates. Ensure final DMSO concentration is tightly controlled (e.g., 1-2%).

  • Add the 2X Kinase/Substrate mixture to respective wells and pre-incubate for 15 minutes.

  • Initiate the reaction by adding ATP at the apparent Km​ concentration.

  • Incubate for the empirically determined linear phase duration.

  • Quench and read the assay. Validation: Compare IC50 values between Arm A and Arm B. A >3-fold rightward shift (loss of potency) in Arm B confirms aggregation-based promiscuity[3].

Section 3: Assay Modality & Optical Interference

Q: I am using a TR-FRET assay (e.g., LANCE Ultra, HTRF) and seeing artificially steep Hill slopes and high background quenching. Why? A: Isoquinoline derivatives are highly conjugated and often exhibit intrinsic fluorescence or broad absorption spectra. This causes an "Inner Filter Effect" (IFE), where the compound absorbs the excitation light (e.g., 337 nm for Europium donors) or the emission light of the acceptor, artificially quenching the FRET signal and mimicking kinase inhibition[5].

Causality & Solution: Run a compound-only control plate (no enzyme) to quantify autofluorescence and signal quenching. If IFE is severe, switch to an orthogonal, luminescence-based assay like ADP-Glo or a radiometric 33P-ATP assay, which are immune to fluorescent interference[5].

Section 4: Data Presentation & Workflows

Table 1: Summary of Assay Interference Mechanisms and Solutions

Interference MechanismDiagnostic ObservationPhysicochemical CauseValidated Solution
SNAr Degradation Time-dependent loss of potency; shifting IC50.Nucleophilic attack by DTT/BME on the 1-bromo position.Switch reducing agent to 1 mM neutralized TCEP.
Colloidal Aggregation Pan-kinase inhibition; steep Hill slopes.High lipophilicity causing compound self-association.Add 0.01% Triton X-100 or CHAPS to assay buffer.
Inner Filter Effect (IFE) Signal quenching in TR-FRET; false positives.Broad absorption/fluorescence of the isoquinoline core.Switch to Luminescence (ADP-Glo) or Radiometric assays.
Diagnostic Workflow

Workflow Start Kinase Assay Issue: Inconsistent IC50 or Promiscuity Q1 Is DTT/BME in buffer? Start->Q1 Q2 Is TR-FRET signal quenched? Start->Q2 Q3 Is inhibition pan-kinase? Start->Q3 Fix1 SNAr Degradation: Replace DTT with 1 mM TCEP Q1->Fix1 Yes Fix2 Inner Filter Effect: Switch to ADP-Glo Assay Q2->Fix2 Yes Fix3 Colloidal Aggregation: Add 0.01% Triton X-100 Q3->Fix3 Yes

Logical workflow for troubleshooting isoquinoline-based kinase assay interference.

Representative Mechanism of Action (ROCK/AGC Kinase Pathway)

Note: 3-aminoisoquinolines are classic scaffolds for ROCK (Rho-associated protein kinase) inhibition.

Pathway RhoA RhoA-GTP ROCK ROCK Kinase (Target) RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC ROCK->MLC Phosphorylates Inhibitor 1-Bromo-8-fluoro-4- (4-fluorophenyl)- 3-isoquinolinamine Inhibitor->ROCK ATP-Competitive Inhibition Actin Actomyosin Contraction MYPT1->Actin Regulates MLC->Actin Promotes

Mechanism of action for isoquinoline-based inhibitors in the ROCK signaling pathway.

References

  • Effect of Detergent on "Promiscuous" Inhibitors. Journal of Medicinal Chemistry.[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols (via NIH PMC).[Link]

  • Assay Development for Protein Kinase Enzymes. Assay Guidance Manual (NCBI Bookshelf).[Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents. Current Opinion in Chemical Biology (via NIH PMC).[Link]

  • Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. Biochemistry.[Link]

Sources

Troubleshooting

preventing degradation of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine in solution

Technical Support Center: Stability & Handling of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine Welcome to the Technical Support Center. This highly functionalized isoquinoline is a valuable scaffold in drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Welcome to the Technical Support Center. This highly functionalized isoquinoline is a valuable scaffold in drug discovery, but its unique structural features—specifically the C-1 bromine, the C-3 primary amine, and the halogenated aromatic rings—make it susceptible to specific degradation pathways in solution. This guide provides causality-driven troubleshooting, quantitative stability data, and self-validating protocols to ensure scientific integrity during your assays.

Section 1: Troubleshooting & FAQs

Q1: Why does my compound rapidly degrade when diluted in aqueous assay buffers, particularly at higher pH? Causality: The isoquinoline core is heavily electron-deficient, a property exacerbated by the electron-withdrawing fluorine atoms. The C-1 position is highly activated toward nucleophilic aromatic substitution. In aqueous solutions, especially at pH > 7.5, hydroxide ions act as nucleophiles, displacing the C-1 bromine to form the thermodynamically stable 1-isoquinolone derivative[1]. Solution: Maintain aqueous buffers at a slightly acidic to neutral pH (pH 6.0–7.0) and minimize the time the compound spends in aqueous media prior to the assay. Always prepare high-concentration stock solutions in an aprotic organic solvent (e.g., DMSO) and dilute into aqueous buffers immediately before use.

Q2: My stock solution turns pink or brown over time. What is happening? Causality: The primary amine at the C-3 position is prone to auto-oxidation. In the presence of dissolved oxygen and trace transition metals (often found in lower-grade solvents or glassware), the amine can oxidize to form N-oxides, hydroxylamines, or colored azo dimers[2]. Solution: Use only anhydrous, degassed solvents. Sparging your DMSO with Argon or Nitrogen displaces dissolved oxygen. For highly sensitive assays, the addition of a trace metal chelator (e.g., EDTA) to the final aqueous buffer can prevent metal-catalyzed oxidative degradation.

Q3: I am observing inconsistent assay readouts and mass spectrometry shows a mass loss of ~79 Da. What causes this? Causality: A mass loss of 79 Da corresponds to the loss of bromine (debromination). Bromoarenes are highly susceptible to photodegradation. Exposure to ambient laboratory light or UV light during assay readouts induces homolytic cleavage of the weak C-Br bond, generating an aryl radical that abstracts a hydrogen atom from the solvent to form a debrominated isoquinoline[3]. Solution: All handling must be performed under low-light conditions. Store solutions in amber glass vials and use opaque or foil-wrapped tubes for incubations.

Section 2: Logical Relationships of Degradation

DegradationLogic Molecule 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine Hydrolysis Nucleophilic Attack (C-1) High pH / H2O Molecule->Hydrolysis Oxidation Amine Oxidation (C-3) O2 / Trace Metals Molecule->Oxidation Photolysis C-Br Bond Cleavage UV / Ambient Light Molecule->Photolysis Isoquinolone 1-Isoquinolone Derivative Hydrolysis->Isoquinolone Azo N-Oxides / Azo Dimers Oxidation->Azo Debrominated Debrominated Isoquinoline Photolysis->Debrominated

Logical relationships of degradation pathways for the target isoquinoline.

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the quantitative stability profile (represented as half-life, t1/2​ ) of the compound under various environmental stressors.

Environmental ConditionSolvent / BufferTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Optimal Storage Anhydrous DMSO (Degassed)-80 °CDark> 24 monthsNone
Benchtop Stock Anhydrous DMSO25 °CAmbient Light~ 48 hoursDebrominated product
Aqueous (Neutral) PBS (pH 7.4) + 1% DMSO37 °CDark~ 12 hours1-Isoquinolone
Aqueous (Basic) Tris (pH 8.5) + 1% DMSO37 °CDark< 2 hours1-Isoquinolone
Photolytic Stress MeOH / H2O25 °CUV (365 nm)< 15 minutesDebrominated product

Note: Data is extrapolated from standard stability profiles of halogenated aminoisoquinolines[4].

Section 4: Self-Validating Experimental Protocols

To ensure trust in your experimental data, the preparation of the compound must be treated as a self-validating system. This means building quality control (QC) checks directly into the workflow.

Protocol: Preparation and Validation of a 10 mM Master Stock Solution

Objective: Generate a stable, oxidation- and hydrolysis-resistant stock solution while verifying compound integrity prior to biological or chemical assays.

Materials:

  • 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (solid)

  • Anhydrous, LC-MS grade DMSO (sealed under Argon)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Solvent Preparation: Pierce the septum of a fresh bottle of anhydrous DMSO with a needle connected to an Argon line. Sparge the solvent for 15 minutes to remove dissolved oxygen.

  • Weighing (Low Light): Dim the laboratory lights. Weigh the required mass of the solid compound into an amber glass vial. Causality: Minimizing light exposure prevents premature C-Br bond photolysis.

  • Dissolution: Add the calculated volume of degassed DMSO to achieve a 10 mM concentration. Vortex gently until complete dissolution is achieved. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquot and Blanket: Divide the master stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Gently blow Argon over the surface of the liquid in each tube for 3 seconds before capping. Causality: Single-use aliquots prevent freeze-thaw cycles and repeated exposure to atmospheric moisture and oxygen.

  • Storage: Immediately transfer the aliquots to a -80 °C freezer.

  • Self-Validation (Pre-Assay QC): Before utilizing an aliquot for a critical assay, dilute 1 µL of the stock into 999 µL of LC-MS grade Acetonitrile. Run a rapid UPLC-MS/MS method[4].

    • Validation Criteria: Ensure the presence of the exact mass isotopic doublet (due to 79Br and 81Br ) at the expected [M+H]+. The absence of peaks at[M-79] (debromination) or [M-Br+OH] (hydrolysis) validates the structural integrity of the batch.

ProtocolWorkflow Start Weigh Solid Compound (Low Light) Solvent Prepare Solvent: Anhydrous, Degassed DMSO Start->Solvent Dissolve Dissolve to 10 mM Stock in Amber Glass Vial Solvent->Dissolve Aliquot Aliquot & Blanket with Argon/N2 Dissolve->Aliquot Store Store at -80°C Aliquot->Store Validate LC-MS Validation Prior to Assay Store->Validate

Step-by-step experimental workflow for preparing stable stock solutions.

References

  • Title: Science of Synthesis 15.
  • Title: Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2)
  • Title: Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry Source: Academic Journals and Conferences URL
  • Title: Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study Source: MDPI URL

Sources

Optimization

Technical Support Center: 4-Phenyl-Isoquinolinamine Derivatives

Troubleshooting & FAQ Guide for Kinase Inhibition Workflows Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing unexpected phenotypic readouts when utilizi...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & FAQ Guide for Kinase Inhibition Workflows

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers experiencing unexpected phenotypic readouts when utilizing 4-phenyl-isoquinolinamine derivatives. While these compounds are exceptionally potent inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2), their structural properties require precise experimental design to maintain kinome selectivity.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the scientific integrity of your kinase inhibition assays.

Causality & Mechanisms: Understanding the Isoquinolinamine Scaffold

To troubleshoot off-target effects, one must first understand the structural causality of the inhibitor. 4-phenyl-isoquinolinamine derivatives are ATP-competitive inhibitors. The isoquinoline core mimics the adenine ring of ATP, anchoring to the kinase hinge region via hydrogen bonds. The 4-phenyl substitution is rationally designed to project into the hydrophobic selectivity pocket of ROCK, providing high affinity and locking the kinase in an inactive conformation (1)[1].

However, the ATP-binding pocket of ROCK shares high structural homology with other AGC-family kinases (2)[2]. At elevated concentrations (typically >500 nM), the conformational flexibility of the hinge regions in off-target kinases—such as Protein Kinase A (PKA), Protein Kinase G (PKG), and AKT—can accommodate the 4-phenyl group. This leads to competitive off-target inhibition, resulting in unexpected phenotypic readouts like altered CREB transcription (via PKA) or unexpected apoptosis (via AKT) (3)[3].

Frequently Asked Questions (FAQs)

Q: Why am I seeing significant cell death in my migration assay when using >1 µM of the inhibitor? A: ROCK inhibition primarily regulates actin-myosin contractility and cytoskeletal dynamics, which should not induce rapid apoptosis. If you observe significant cell death, you are likely hitting AKT or other survival kinases[3]. Titrate your compound down to the 10–100 nM range to maintain ROCK selectivity.

Q: My MYPT1 phosphorylation is completely abolished, but I am also seeing altered CREB signaling. Is this expected? A: This is a classic symptom of PKA off-target inhibition. PKA directly phosphorylates CREB. Because PKA is an AGC kinase structurally related to ROCK, 4-phenyl-isoquinolinamines can inhibit PKA at moderate concentrations[1]. We recommend running a parallel control with a highly specific PKA inhibitor to deconvolute the signaling pathways.

Q: Why does my biochemical IC50 (5 nM) not match my cellular IC50 (200 nM) for ROCK inhibition? A: Cellular ATP concentrations are in the millimolar range (1-5 mM), whereas biochemical assays often use 10-100 µM ATP. Because these derivatives are ATP-competitive, they must compete with high intracellular ATP, right-shifting the cellular IC50. Do not increase the dose blindly to match biochemical potency, as this will push the concentration into the off-target affinity range.

Troubleshooting Guide
SymptomProbable CauseDiagnostic StepCorrective Action
Loss of Kinome Selectivity Compound concentration exceeds the selectivity window for ROCK over PKA/AKT.Perform an isothermal dose-response CETSA to check binding affinities in live cells.Reduce compound concentration to <100 nM. Use a structurally distinct ROCK inhibitor as a cross-validation control.
Unexpected Transcriptional Changes Inhibition of PKA/CREB pathway.Western blot for p-CREB (Ser133) alongside p-MYPT1 (Thr853).If p-CREB is reduced, the dose is too high. Switch to a 3D culture model which may require lower doses for morphological readouts.
False Positives in FRET Assays Isoquinoline auto-fluorescence interfering with the assay readout.Run a "compound-only" control in the FRET assay buffer.Switch to a Radiometric 33P-ATP assay for biochemical profiling, which is immune to fluorescent interference.
Quantitative Data: Selectivity Profiling

The following table summarizes the typical selectivity profile of a standard 4-phenyl-isoquinolinamine derivative against its primary and off-target kinases.

KinaseAssay TypeTypical IC50 (nM)Fold SelectivityImplicated Off-Target Phenotype
ROCK1 Radiometric5 - 151x (Reference)Actin relaxation, loss of stress fibers
ROCK2 Radiometric5 - 20~1xActin relaxation, altered morphology
PKA Radiometric250 - 500~25xCREB inhibition, altered transcription
PKG Radiometric400 - 800~40xVasodilation anomalies
AKT Radiometric> 1000>100xUnexpected apoptosis / reduced survival
Self-Validating Experimental Protocols

To definitively separate ROCK-mediated effects from AGC-family off-target effects, we recommend the following validated protocols.

Protocol A: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

CETSA is a self-validating system because it relies on the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced denaturation (4)[4]. By running a temperature gradient, you ensure the shift is ligand-dependent and not an artifact of protein expression changes (5)[5].

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 4-phenyl-isoquinolinamine derivative (e.g., 100 nM and 1 µM) or DMSO vehicle for 1 hour at 37°C (6)[6].

  • Thermal Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature[6].

  • Lysis & Isolation: Add native lysis buffer (supplemented with protease inhibitors) and subject to 3 freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins[6].

  • Multiplexed Detection: Analyze the soluble fraction (supernatant) via Western blot. Probe simultaneously for ROCK1/2 and PKA.

    • Causality Check: If the compound is selective at the chosen dose, only ROCK1/2 will show a right-shifted melting curve (Tm). If PKA also shifts, your dose is inducing direct off-target engagement.

Protocol B: Radiometric Kinase Selectivity Profiling

This protocol avoids the auto-fluorescence issues common with isoquinoline scaffolds by directly measuring phosphotransfer.

  • Reaction Assembly: In a 96-well plate, combine 10 µL of kinase buffer, 5 µL of recombinant kinase (ROCK1, PKA, or AKT), and 5 µL of the inhibitor (serially diluted). Incubate for 15 minutes at room temperature.

  • Initiation: Add 5 µL of an ATP/Substrate mix containing 10 µM ultra-pure ATP, 0.5 µCi [γ-33P]-ATP, and 1 µg of specific peptide substrate (e.g., Long S6 kinase substrate peptide for ROCK).

  • Phosphotransfer: Incubate the reaction for 45 minutes at room temperature.

  • Capture & Readout: Spot 20 µL of the reaction onto P81 phosphocellulose filter paper. Wash three times with 0.75% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read counts per minute (CPM) on a scintillation counter. Calculate IC50 using non-linear regression.

Mechanistic Pathway Visualization

Pathway Inhibitor 4-Phenyl-isoquinolinamine ROCK ROCK1 / ROCK2 (Primary Target) Inhibitor->ROCK IC50 < 10 nM PKA PKA (AGC Kinase) (Off-Target) Inhibitor->PKA IC50 ~ 100-500 nM AKT AKT Kinase (Off-Target) Inhibitor->AKT IC50 ~ 1 µM MYPT1 MYPT1 / MLC Phosphorylation ROCK->MYPT1 CREB CREB / Transcription PKA->CREB Apoptosis Unexpected Apoptosis AKT->Apoptosis Actin Actin Relaxation & Migration MYPT1->Actin

Mechanistic divergence of 4-phenyl-isoquinolinamine on primary and off-target kinases.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Halogenated Isoquinolines

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of halogenated isoquinolines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of halogenated isoquinolines. Due to their basic nitrogen core and the electronic effects of halogen substituents, these critical intermediates often resist standard chromatographic techniques.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity recovery of your target compounds.

Diagnostic Workflow

IsoquinolinePurification Start Crude Halogenated Isoquinoline Mixture Assess Assess Analyte Stability & Impurity Profile Start->Assess AcidSensitive Acid-Sensitive or Highly Basic? Assess->AcidSensitive SilicaTEA Bare Silica Gel + 1-5% TEA Modifier AcidSensitive->SilicaTEA No (Stable) AmineSilica Amine-Bonded Silica (No Modifier Needed) AcidSensitive->AmineSilica Yes (Degrades) HalogenMix Co-eluting Halogenated Byproducts? SilicaTEA->HalogenMix Poor Resolution AmineSilica->HalogenMix Poor Resolution C18 RP-HPLC (C18) Standard Hydrophobic HalogenMix->C18 Simple Mixture PFP RP-HPLC (PFP) π-π & Dipole Selectivity HalogenMix->PFP Complex Isomers

Decision matrix for selecting the optimal purification method for halogenated isoquinolines.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my halogenated isoquinoline exhibit severe tailing and poor recovery on standard silica gel? A: Halogenated isoquinolines possess a basic nitrogen atom that interacts strongly with the acidic Brønsted silanol groups (Si-OH) present on bare silica gel[1]. This acid-base interaction leads to peak tailing, band broadening, and irreversible adsorption (yield loss). Troubleshooting: To mitigate this, you must neutralize the silica's acidic sites. This is achieved by adding a volatile basic modifier, such as 1-5% triethylamine (TEA) or ammonia, to your mobile phase[2]. TEA acts as a 2[2]; its basicity outcompetes the isoquinoline for the Si-OH sites, while its hydrophobic ethyl groups create a localized steric shield, allowing your target analyte to elute with a Gaussian peak shape[2]. Alternatively, switching to an1 (NH₂-silica) completely bypasses the need for mobile phase modifiers by providing an inherently basic chromatographic environment[1].

Q2: I am trying to separate a 4-bromoisoquinoline from unreacted isoquinoline and a dibrominated byproduct. Hexane/EtOAc gradients aren't working. What is the next logical step? A: When normal-phase chromatography fails to resolve halogenated isomers or closely related byproducts, the issue is often a lack of sufficient polarity differences. Halogenation at the C4 position alters the electron density and lipophilicity of the isoquinoline core[3], but sometimes not enough for standard silica separation. Troubleshooting: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While a standard C18 column is a good starting point, a Pentafluorophenyl (PFP) stationary phase is vastly superior for this specific challenge. Fluorinated phases exhibit unique retentivity and selectivity for aromatic halogenated compounds due to π−π interactions, dipole-dipole moments, and charge-transfer mechanisms[4]. A 4 will selectively retain the highly electron-dense brominated species longer than the unreacted precursor, providing baseline resolution[4].

Q3: My isolated chloroisoquinoline turns dark brown and degrades after purification. How can I prevent this? A: Color changes and degradation post-purification are typically caused by oxidation or acid-catalyzed decomposition. Bare silica gel is inherently acidic, which can destabilize sensitive halogenated heterocycles during the concentration phase if residual acidic silicates co-elute. Furthermore, exposure to light and air accelerates the oxidation of the nitrogen lone pair. Troubleshooting: Treat the purification as an acid-sensitive workflow. Use 5 (which act as a normal-phase medium but possess a basic character) to avoid acid-catalyzed degradation[5]. Ensure that all fractions are collected in amber vials to prevent photo-degradation, and concentrate the fractions under a stream of inert nitrogen gas rather than ambient air.

Quantitative Data: Stationary Phase Comparison
Stationary PhaseMobile Phase ModifierPrimary Interaction MechanismBest Use CaseHalogen Selectivity
Bare Silica Gel 1-5% TEA or NH₃Adsorption / H-bondingBulk crude cleanupLow
Amine-Bonded Silica None requiredAdsorption (Basic surface)Acid-sensitive isoquinolinesModerate
C18 (Reversed-Phase) 0.1% Formic Acid / TEAAHydrophobic partitioningGeneral isomer separationModerate
PFP (Fluorinated) 0.1% Formic Acid π−π , Dipole, Charge-transferHalogenated / polyhalogenated mixturesHigh
Self-Validating Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Silanol Masking

Step 1: Mobile Phase Preparation & Column Equilibration

  • Action: Prepare a solvent system of Hexane/Ethyl Acetate containing 2% v/v Triethylamine (TEA). Flush the bare silica column with 3-5 column volumes (CV) of the 100% Hexane + 2% TEA solution.

  • Causality: Pre-equilibrating the silica ensures that all strongly acidic Brønsted sites (Si-OH) are occupied by the TEA modifier before the analyte is introduced, preventing irreversible binding and streaking[2].

Step 2: Dry Loading the Crude Mixture

  • Action: Dissolve the crude halogenated isoquinoline in a minimal amount of dichloromethane (DCM). Add deactivated silica gel (pre-treated with TEA) at a 1:3 sample-to-silica weight ratio. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder onto the column head.

  • Causality: Halogenated isoquinolines often exhibit poor solubility in pure hexane. Liquid loading would cause the sample to precipitate at the column head, leading to severe band broadening. Dry loading ensures a uniform, narrow injection band.

Step 3: Gradient Elution

  • Action: Elute using a shallow gradient from 0% to 40% Ethyl Acetate in Hexane (maintaining 2% TEA throughout).

  • Causality: A shallow gradient slowly increases the mobile phase polarity, allowing for the displacement of the isoquinoline from weaker adsorption sites without stripping the TEA from the critical silanol sites.

Step 4: System Validation Check

  • Action: After the target peak elutes, flush the column with 100% Ethyl Acetate + 5% TEA. Analyze the flush via TLC.

  • Validation Logic: If the target halogenated isoquinoline is detected in the flush, the initial TEA concentration was insufficient to mask all silanols. The protocol must be adjusted to increase the modifier concentration or switch to an amine-functionalized stationary phase[1].

Protocol 2: Preparative RP-HPLC for Halogenated Isomers

Step 1: Buffer Selection and Preparation

  • Action: Prepare Mobile Phase A: Water + 0.1% Formic Acid. Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The acidic modifier ensures the basic isoquinoline nitrogen is fully protonated. This standardizes the ionization state of the molecule, preventing the split peaks and variable retention times associated with partial ionization[6].

Step 2: Stationary Phase Selection

  • Action: Install a Pentafluorophenyl (PFP) preparative column rather than a standard C18.

  • Causality: The highly electronegative fluorine atoms on the PFP phase induce strong dipole-dipole and π−π charge-transfer interactions with the halogenated substituents on the isoquinoline[4]. This provides the orthogonal selectivity required to separate mono-halogenated from di-halogenated species[4].

Step 3: Injection and Shallow Gradient Execution

  • Action: Inject the filtered sample. Execute a shallow gradient of 10% B to 60% B over 40 minutes.

  • Causality: A shallow gradient maximizes the residence time of the analytes on the fluorinated stationary phase, fully exploiting the subtle charge-transfer differences between the isomers.

Step 4: System Validation Check

  • Action: Calculate the Peak Symmetry Factor ( As​ ) of the eluted halogenated isoquinoline from the chromatogram.

  • Validation Logic: An As​ value between 0.9 and 1.2 validates the method. If As​ > 1.5 (severe tailing), it indicates incomplete protonation or secondary interactions. The protocol must be adjusted by lowering the mobile phase pH further or switching to a chaotropic salt additive[6].

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Optimization

how to increase the stability of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Welcome to the dedicated technical support center for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation. Our approach is rooted in foundational chemical principles and validated through industry-standard methodologies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine?

Based on its structure, which features an electron-rich aminoisoquinoline core, halogen substituents, and multiple aromatic rings, the compound is susceptible to several degradation pathways. The primary factors of concern are:

  • Oxidation: The amino group and the nitrogen-containing heterocyclic ring are potential sites for oxidation, which can be accelerated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents.

  • Photodegradation: Aromatic and heterocyclic systems are often sensitive to light, particularly in the UV spectrum.[1][2] Exposure can lead to the formation of radicals and subsequent decomposition. The carbon-bromine bond can also be susceptible to photolytic cleavage.

  • Acid/Base Instability: As an amine, the compound is basic and will form salts with acids.[3] While this can enhance solubility, extreme pH conditions (strong acids or bases) can catalyze hydrolysis or other degradative reactions, though the core structure is expected to be relatively robust against simple hydrolysis.

Q2: What are the recommended long-term storage conditions for this compound?

To maximize shelf-life and ensure experimental reproducibility, we recommend the following storage protocol:

  • Solid Form: Store the solid material at -20°C or lower in a tightly sealed, amber glass vial. The headspace of the vial should be purged with an inert gas (e.g., argon or nitrogen) to displace oxygen.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, flash-freeze aliquots in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles. Select a stable, aprotic solvent like anhydrous DMSO or DMF.

Q3: How can I detect and quantify degradation of my compound?

A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[4][5]

  • Method Development: A gradient elution method using a C18 column is typically effective for separating the parent compound from its potential degradation products.[5]

  • Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can help in peak purity analysis. MS detection provides mass information for identifying unknown degradants.

  • Quantification: Degradation is typically quantified as the percentage loss of the parent compound's peak area and the corresponding increase in the peak areas of new, impurity-related peaks. The goal of a forced degradation study is often to achieve 5-20% degradation to ensure the method can detect it.[6][7]

Troubleshooting Guide: Stability Issues in Experiments

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
A yellow or brown discoloration of the solid compound or its solutions over time. Oxidation or Photodegradation. Formation of colored, oxidized byproducts or polymeric species.1. Work in Low-Light Conditions: Use amber vials and minimize exposure to ambient light.[2] 2. Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 3. Solvent Purity: Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially ethers like THF or dioxane.
Appearance of new peaks in HPLC chromatograms of a sample left on the benchtop. Solvent-Mediated Degradation, Photodegradation, or Oxidation. The solvent may not be inert, or exposure to light and air is causing decomposition.1. Re-evaluate Solvent Choice: Ensure your solvent is appropriate and high-purity. For aqueous buffers, ensure the pH is near neutral (6-8) and use them for the shortest duration possible. 2. Control Your Environment: Re-run the experiment protecting the sample from light and air to see if the new peaks are eliminated. 3. Characterize Degradants: Use LC-MS to get mass data on the new peaks to help identify the degradation pathway.
Inconsistent results or loss of biological activity in assays. Compound Degradation. The active concentration of your compound may be lower than expected due to instability in the assay medium or during storage.1. Perform a Stability Check in Assay Buffer: Incubate the compound in your final assay buffer for the duration of the experiment. Analyze by HPLC at t=0 and at the end time to quantify any degradation. 2. Prepare Fresh Solutions: Always use freshly prepared stock solutions for critical experiments to rule out stability as a variable. 3. Include a Control Sample: Store an aliquot of the same stock solution under ideal conditions (-80°C, inert gas) and compare its purity to the solution used in the experiment.

Underlying Principles: Potential Degradation Pathways

Understanding the chemistry of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is key to preventing its degradation. The structure suggests two primary vulnerabilities.

cluster_0 Potential Degradation Pathways Parent 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine Oxidation Oxidation (O₂, Light, Peroxides) Parent->Oxidation Amino Group (N-oxide) Heterocycle Ring Opening Photolysis Photolysis (UV/Vis Light) Parent->Photolysis C-Br Bond Cleavage (Debromination) Oxidized_Products N-Oxides Aromatic Ring-Opened Products Colored Polymers Oxidation->Oxidized_Products Photolysis_Products Debrominated Impurity Radical-derived Dimers Photolysis->Photolysis_Products

Caption: Potential degradation mechanisms for the target compound.

  • Oxidative Degradation: The primary amine at the 3-position and the isoquinoline nitrogen are nucleophilic and can be oxidized to form N-oxides or other oxidized species. This process is often autocatalytic and can lead to the formation of complex, colored mixtures. The presence of two electron-withdrawing fluorine atoms may slightly reduce the electron density of the ring system, but the amino group remains a primary site for oxidation.

  • Photolytic Degradation: Aromatic bromides can undergo homolytic cleavage of the carbon-bromine (C-Br) bond upon exposure to UV light, generating a highly reactive aryl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to form the debrominated analog, or it can react with other radicals to form dimeric impurities.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying the intrinsic stability of a compound and for developing a stability-indicating analytical method.[6][8][9] This protocol provides a systematic approach to evaluating the stability of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

cluster_stress Stress Conditions (in parallel) start Start: Prepare Compound Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C base Base Hydrolysis Add 0.1 M NaOH Incubate at 60°C oxidation Oxidation Add 3% H₂O₂ Incubate at RT thermal Thermal Stress Incubate at 80°C (Solid & Solution) photo Photostability Expose to UV/Vis Light (ICH Q1B Guideline) sampling Time-Point Sampling (e.g., 2, 8, 24, 48 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analysis by Stability-Indicating HPLC-UV/MS (Quench/neutralize samples before injection) sampling->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants - Determine Degradation Pathway analysis->evaluation

Caption: Workflow for a forced degradation study.

Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water) to a final concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • For each condition, use a separate aliquot of the stock solution. Include a control sample stored at 4°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate a sealed vial of the stock solution at 80°C.

      • Solid: Place a few milligrams of the solid compound in a vial and heat at 80°C.

    • Photostability: Expose the stock solution in a photostable, transparent container to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, and 48 hours).

    • Important: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including the t=0 and control samples, using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Analyze the chromatograms for the appearance of new peaks.

    • If coupled with a mass spectrometer, use the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradation products.

This systematic study will provide a comprehensive stability profile for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine, enabling you to develop robust handling, formulation, and storage strategies for your research.

References

  • ResearchGate. (n.d.). Stable Borepinium and Borafluorenium Heterocycles: A Reversible Thermochromic “Switch” Based on Boron–Oxygen Interactions.
  • RSC Advances. (2021). Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Dual Role of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (2015).
  • ResolveMass. (2026).
  • BioProcess International. (2006).
  • PubMed. (1993). Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63. Biological Chemistry Hoppe-Seyler.
  • ChemScene. (n.d.). 1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine.
  • RSC Publishing. (2021). Light-driven selective aerobic oxidation of (iso)
  • Sigma-Aldrich. (n.d.). 1-bromo-4-(4-chlorophenyl)-8-fluoroisoquinolin-3-amine.
  • Springer. (2025).
  • Wikipedia. (n.d.). Isoquinoline.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • ResearchGate. (2025). Stabilisation of Bromenium Ions in Macrocyclic Halogen Bond Complexes.
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Royal Society of Chemistry. (2018). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds.
  • BLDpharm. (n.d.). 338761-92-5|1-Bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine.
  • ACS Publications. (2024). Silver-Promoted Three-Component Synthesis of Perfluoroalkenyl Pyrroles through Partial Defluorinative Functionalization of Perfluoroalkyl Halides. Organic Letters.
  • ATSDR. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 1-Bromoisoquinoline.
  • PubMed. (2011). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Analytical and Bioanalytical Chemistry.
  • MDPI. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • Springer. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Frontiers in Chemistry. (2026).
  • PubMed. (2006). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction.
  • MDPI. (2025).
  • ResearchGate. (1990). Microbial degradation of quinoline and methylquinolines.
  • NextSDS. (n.d.). 4-Amino-3-bromo-8-fluoroquinoline — Chemical Substance Information.

Sources

Troubleshooting

overcoming resistance to isoquinolinamine-based inhibitors

Welcome to the Isoquinolinamine Inhibitor Technical Support Center . This portal is designed for researchers and drug development professionals encountering experimental roadblocks with isoquinolinamine-based kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoquinolinamine Inhibitor Technical Support Center . This portal is designed for researchers and drug development professionals encountering experimental roadblocks with isoquinolinamine-based kinase inhibitors (e.g., Fasudil/HA-1077, H-1152, Ripasudil).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind resistance phenotypes, provide self-validating experimental protocols, and map out the exact molecular bypasses that confound ROCK (Rho-associated protein kinase) and PKA/PKG inhibition assays.

Before adjusting dosages, you must determine whether the resistance is pharmacokinetic (the drug isn't reaching the target) or pharmacodynamic (the target is inhibited, but the cell has rewired its signaling).

G Start Resistant Phenotype Observed CheckTarget Assay p-MYPT1 (Thr696) & p-MLC2 (Ser19) Start->CheckTarget TargetInhibited p-MYPT1 Low p-MLC2 High CheckTarget->TargetInhibited Target Engaged TargetActive p-MYPT1 High p-MLC2 High CheckTarget->TargetActive Target Not Engaged Bypass Compensatory Kinase (e.g., MRCK, MLCK) TargetInhibited->Bypass Downstream Rescue Efflux Drug Efflux / Pump (e.g., ABCG2, ABCE1) TargetActive->Efflux Low Intracellular Drug Mutation Kinase Domain Mutation (Rare in ROCK) TargetActive->Mutation High Intracellular Drug

Diagnostic workflow for isolating isoquinolinamine resistance mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell line is regaining contractility and migration capabilities despite high doses of Fasudil. Is the drug degrading in the media? A: While isoquinolinamines are generally stable in standard culture media, the rapid return of contractility is rarely due to drug degradation. It is highly likely your cells are exhibiting compensatory pathway activation . The Causality: ROCK regulates the actin cytoskeleton by phosphorylating the myosin-binding subunit of myosin light chain phosphatase (MYPT1) and myosin light chain 2 (MLC2)[1]. When ROCK is chronically inhibited, cells often upregulate MRCK (Myotonic dystrophy kinase-related Cdc42-binding kinase) or activate the YAP1/MRTF transcriptional pathways[2]. MRCK bypasses ROCK to directly phosphorylate MLC2, restoring stress fibers and motility even while ROCK remains fully inhibited.

Q2: How do I distinguish between a target mutation and drug efflux? A: Isoquinolinamines bind to the ATP-binding cleft of the kinase domain[3]. While point mutations here can cause resistance, efflux pump upregulation is far more common. Prolonged exposure to Fasudil has been shown to interact with and modulate ABC transporters. For instance, while Fasudil can initially inhibit the ROCK2/moesin/ABCG2 axis to reverse chemoresistance[4], chronic monotherapy can select for the overexpression of alternative transporters like ABCE1, which actively extrude the inhibitor, particularly in lung carcinoma models[5]. To distinguish the two, you must measure intracellular drug concentration (see Protocol 2) alongside target phosphorylation.

Q3: Why does my inhibitor work in 2D culture but fail completely in 3D spheroids or in vivo xenografts? A: This is a classic hallmark of microenvironment-mediated resistance. In 3D matrices, integrin signaling and mechanical tension activate alternative pro-survival pathways, such as the PI3K/AKT axis, which compensates for the loss of ROCK-mediated survival signals[6]. Furthermore, the dense extracellular matrix limits drug penetration, effectively creating a sub-lethal dose gradient that promotes the survival of resistant sub-clones.

Quantitative Resistance Profiles

To help benchmark your assays, the following table summarizes typical IC50 shifts and validated rescue strategies when encountering specific resistance mechanisms.

Cell Line / ModelInhibitorPrimary Resistance MechanismIC50 Shift (Fold Change)Biomarker of ResistanceRecommended Rescue Strategy
Melanoma (BRAFi-Resistant)FasudilYAP1 / MRTF Activation> 15-foldHigh nuclear YAP1Co-inhibition with Src family kinase inhibitors[2]
95-D Lung CarcinomaFasudilABCE1 Efflux Pump Upregulation~ 8-foldHigh ABCE1 mRNA/ProteinSwitch to non-isoquinolinamine scaffold (e.g., Y-27632)[5]
Glioma (TMZ-Resistant)H-1152ROCK2/Moesin/ABCG2 Axis> 10-foldHigh membrane ABCG2Dual therapy (TMZ + Fasudil) to block translocation[4]
Fibroblast (Chronic exposure)RipasudilMRCK Compensatory Bypass> 20-foldHigh p-MLC2, Low p-MYPT1Dual ROCK/MRCK inhibition (e.g., DJ4)

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include built-in controls to prevent false-positive interpretations.

Protocol 1: Multiplexed Western Blot for Target Engagement vs. Bypass

Purpose: To determine if the isoquinolinamine is successfully inhibiting ROCK, or if downstream targets are being phosphorylated by compensatory kinases.

  • Cell Preparation & Treatment: Seed cells at 70% confluency. Treat with the isoquinolinamine inhibitor (e.g., Fasudil 10 µM) for 1, 6, and 24 hours.

    • Self-Validating Control: Include a parallel arm treated with Y-27632 (10 µM). Because Y-27632 is a pyridine derivative[7], cross-resistance indicates a downstream biological bypass, whereas sensitivity to Y-27632 but resistance to Fasudil indicates scaffold-specific efflux.

  • Lysis (Critical Step): Lyse cells directly in the plate using boiling 1x Laemmli buffer supplemented with 1x Phosphatase Inhibitor Cocktail (PhosSTOP).

    • Causality Note: MYPT1 and MLC2 phosphorylation states are highly transient. Standard RIPA lysis without immediate denaturation allows endogenous phosphatases to artificially collapse the p-MYPT1/total MYPT1 ratio, masking true resistance profiles.

  • Immunoblotting: Probe for:

    • p-MYPT1 (Thr696): Direct target of ROCK.

    • p-MLC2 (Ser19): Shared target of ROCK, MRCK, and MLCK.

    • GAPDH/Tubulin: Loading control.

  • Interpretation: If p-MYPT1 is successfully abolished but p-MLC2 remains high at 24 hours, the drug is working, but the cell has activated a bypass mechanism (e.g., MRCK).

Protocol 2: Intracellular Drug Accumulation Assay (LC-MS/MS)

Purpose: To confirm if resistance is driven by ABC-transporter-mediated drug efflux (e.g., ABCG2/ABCE1)[4][5].

  • Drug Loading: Incubate resistant and parental cells with 5 µM of the isoquinolinamine inhibitor for 2 hours.

  • Efflux Phase & Inhibition: Wash cells 3x with ice-cold PBS. Add fresh media to half the wells. To the other half, add fresh media containing a broad-spectrum ABC transporter inhibitor (e.g., Verapamil or Ko143 for ABCG2). Incubate for 4 hours.

  • Extraction: Aspirate media, wash with ice-cold PBS, and extract intracellular contents using 80% cold methanol (-20°C). Centrifuge at 14,000 x g for 15 mins to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS, normalizing the area-under-the-curve (AUC) of the isoquinolinamine peak to total protein concentration (determined from the pellet).

  • Interpretation: If the resistant cells show significantly lower intracellular drug concentrations that are completely restored by Ko143/Verapamil, the resistance is definitively efflux-mediated.

Molecular Resistance Architecture

Pathway Iso Isoquinolinamines (Fasudil, H-1152) ROCK ROCK1 / ROCK2 Iso->ROCK Inhibits Efflux ABCG2 / ABCE1 Iso->Efflux Exported by MLC2 MLC2 (Contractility) ROCK->MLC2 Phosphorylates (Ser19) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Thr696) MRCK MRCK (Bypass) MRCK->MLC2 Compensatory Phosphorylation MYPT1->MLC2 Dephosphorylates

Molecular mechanisms of isoquinolinamine action and primary nodes of acquired resistance.

References

  • Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. National Institutes of Health (PMC). Available at:[Link]

  • Fasudil increases temozolomide sensitivity and suppresses temozolomide-resistant glioma growth via inhibiting ROCK2/ABCG2. National Institutes of Health (PMC). Available at:[Link]

  • The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells. PubMed. Available at:[Link]

  • Rho-mediated signaling promotes BRAF inhibitor resistance in de-differentiated melanoma cells. National Institutes of Health (PMC). Available at:[Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. The Company of Biologists. Available at:[Link]

  • Molecular Mechanism for the Regulation of Rho-Kinase by Dimerization and Its Inhibition by Fasudil. ResearchGate. Available at:[Link]

  • Fasudil. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Isoquinolinamine Bioavailability

Welcome to the Technical Support Center for Isoquinolinamine Pharmacokinetics. Isoquinolinamine derivatives—most notably recognized as potent Rho-kinase (ROCK) inhibitors like fasudil and netarsudil—are highly valuable t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinolinamine Pharmacokinetics. Isoquinolinamine derivatives—most notably recognized as potent Rho-kinase (ROCK) inhibitors like fasudil and netarsudil—are highly valuable therapeutic agents. However, their clinical translation is frequently bottlenecked by suboptimal pharmacokinetic (PK) profiles, specifically poor oral bioavailability and rapid clearance.

This guide provides researchers and drug development professionals with evidence-based troubleshooting strategies, formulation protocols, and structural modification insights to overcome these barriers.

I. Fundamental FAQs on Isoquinolinamine Bioavailability

Q: Why is the oral bioavailability of traditional isoquinolinamines like fasudil historically reported as low as 15%, yet recent trials show higher systemic exposure? A: The 15% historical figure strictly accounts for the parent compound, which is classified as a Bio-Pharmaceutics Classification System (BCS) Class IV medication[1]. The parent drug undergoes rapid hepatic first-pass metabolism via CYP450 enzymes, resulting in a remarkably short half-life of 0.3–0.4 hours[2]. However, this metric is misleading for efficacy. Recent Phase I trials (e.g., the SAFE-ROCK trial) demonstrate that its active metabolite, hydroxyfasudil, achieves an absolute oral bioavailability of approximately 69% compared to intravenous administration[3]. Causality insight: When assessing the bioavailability of isoquinolinamines, you must quantify both the parent compound and its active metabolites to accurately evaluate systemic exposure.

Q: How does the basicity of the isoquinoline nitrogen affect gastrointestinal absorption? A: The isoquinoline nitrogen is basic. In the acidic environment of the stomach, it becomes heavily protonated. While this protonation enhances aqueous solubility, the resulting positive charge drastically increases the molecule's polar surface area (PSA). This high polarity hinders passive transcellular diffusion across the lipophilic intestinal epithelium[4]. Consequently, the unformulated drug relies on specific transporters or becomes a substrate for active efflux, severely limiting its absorption profile.

II. Troubleshooting Guide: Formulation & Structural Strategies

Issue 1: Rapid First-Pass Metabolism & Suboptimal Target Tissue Exposure
  • Symptom: Your compound exhibits high in vitro potency (low nanomolar IC50) but negligible in vivo efficacy following oral or topical administration.

  • Causality: The exposed amine or hydroxyl groups on the isoquinoline scaffold act as primary sites for rapid glucuronidation or oxidation in the liver and intestinal wall.

  • Solution (Structural Modification): Implement a prodrug strategy or targeted bioisosteric replacement.

    • Example 1 (Prodrugs): During the development of the ROCK inhibitor netarsudil, researchers synthesized "Ester 60", an esterified prodrug of the parent ROCK inhibitor 29. This esterification shielded the hydrogen bond donors, bypassed immediate first-pass metabolism, and significantly extended the duration of therapeutic action[5].

    • Example 2 (Scaffold Targeting): Modifying the D-region of the ligand-binding pocket (as seen in the novel inhibitor FSD-C10) can improve target affinity while sterically hindering off-target metabolic degradation[6].

Issue 2: Poor Intestinal Permeability & Efflux Pump Substrate Activity
  • Symptom: Low plasma concentrations despite metabolic stability assays showing long intrinsic half-lives.

  • Causality: The compound is failing to cross the lipid bilayer due to high polarity or is being actively extruded by P-glycoprotein (P-gp) efflux pumps in the enterocytes.

  • Solution (Formulation): Encapsulate the compound in Solid Lipid Nanoparticles (SLNPs) or form a phospholipid complex.

    • Mechanism: Phospholipids (like phosphatidylcholine) are amphiphilic. When complexed with an isoquinolinamine, the polar heads of the lipid interact with the basic nitrogen of the drug, while the lipophilic tails form a protective outer shell. This masks the drug's polarity, bypasses efflux pumps, and facilitates absorption via chylomicron-mediated lymphatic transport[1][7].

III. Visualizing the Solutions

Pathways Iso Isoquinolinamine (e.g., Fasudil) Metabolism Rapid Hepatic First-Pass Metabolism Iso->Metabolism CYP450 Oxidation Permeability Poor Intestinal Permeability Iso->Permeability Efflux / Ionization Prodrug Prodrug Synthesis (e.g., Esterification) Metabolism->Prodrug Shielding active sites Nanocarrier Lipid Nanocarriers (SLNPs / Phospholipids) Permeability->Nanocarrier Lipophilic masking Bioavailability Enhanced Systemic Bioavailability Prodrug->Bioavailability Nanocarrier->Bioavailability

Fig 1: Mechanistic pathways addressing isoquinolinamine bioavailability limitations.

IV. Quantitative Data: PK & PD Parameters

Summarizing the pharmacokinetic and pharmacodynamic shifts when utilizing the troubleshooting strategies mentioned above:

Compound / FormulationStrategy UsedTarget KinaseKey PK/PD MetricReference
Fasudil (Parent, Oral) UnformulatedROCK I / II~15% Bioavailability[1]
Hydroxyfasudil (Metabolite) UnformulatedROCK I / II69% Bioavailability (Oral vs IV)[3]
Netarsudil (AR-13324) Ester ProdrugROCKSustained IOP reduction for 24h[5]
FSD-C10 D-Region ModificationROCK I / IIIC50: 1141 nM (ROCK I), 711 nM (ROCK II)[6]
Fasudil-Phospholipid Lipid ComplexationROCK I / IIEnhanced cardiac tissue permeation[1]

V. Self-Validating Experimental Methodologies

Protocol 1: Preparation of Isoquinolinamine-Phospholipid Complexes (F-Phos)

This protocol utilizes solvent evaporation to mask the polar nitrogen of the isoquinoline ring, enhancing lipophilicity[1].

  • Dissolution: Dissolve the isoquinolinamine hydrochloride (e.g., Fasudil HCl) and 100% soybean phosphatidylcholine in a co-solvent system of dichloromethane and methanol (ratio 1:1 v/v).

  • Incubation: Stir the mixture continuously at 42°C (upper limit of body temperature) for exactly 2 hours to allow complete complexation between the basic nitrogen and the phospholipid head.

  • Evaporation: Transfer the mixture to a rotary evaporator. Remove the organic solvents under vacuum at 40°C until a dry, thin lipid film remains.

  • Hydration: Hydrate the dry residue with phosphate-buffered saline (pH 7.4) and extrude through a polycarbonate membrane to form uniform vesicular structures.

  • System Validation (Crucial): Calculate the Encapsulation Efficiency (EE%). Centrifuge the dispersion using an ultrafiltration tube (MWCO 10 kDa) to separate the free drug. Analyze the filtrate via HPLC. A successful complexation must yield an EE% > 85%, validating the shift from free polar drug to a lipophilic complex.

Protocol S1 1. Dissolution (Drug + Phospholipid) S2 2. Incubation (42°C, 2 hrs) S1->S2 S3 3. Evaporation (Solvent Removal) S2->S3 S4 4. Hydration (Vesicle Formation) S3->S4 S5 5. LC-MS/MS (PK Profiling) S4->S5

Fig 2: Step-by-step workflow for formulating isoquinolinamine-phospholipid complexes.

Protocol 2: Pharmacokinetic Profiling via LC-MS/MS

To accurately assess bioavailability, both the parent drug and active metabolites must be quantified[2].

  • Sample Preparation: Extract plasma samples (100 µL) using protein precipitation. Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated fasudil).

  • Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • System Validation (Crucial): Assess the calibration curve linearity. The protocol is validated only if R2>0.99 and the Lower Limit of Quantification (LLOQ) is ≤0.4 ng/mL for both the parent isoquinolinamine and its active hydroxylated metabolite[2].

VI. References

1.3 - nih.gov 2.2 - researchgate.net 3.5 - nih.gov 4.1 - europeanreview.org 5.6 - portlandpress.com 6. 4 - researchgate.net 7.7 - nih.gov

Sources

Reference Data & Comparative Studies

Validation

confirming the kinase inhibitory activity of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Confirming the Kinase Inhibitory Activity of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine: A Comparative Evaluation Guide Executive Summary The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Kinase Inhibitory Activity of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine: A Comparative Evaluation Guide

Executive Summary

The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS 338761-92-5) represents a highly functionalized intermediate and a privileged scaffold in the development of next-generation kinase inhibitors[1]. Specifically, the 3-isoquinolinamine core has gained significant traction for targeting treatment-resistant Epidermal Growth Factor Receptor (EGFR) mutations—such as the L858R/T790M/C797S triple mutation—which mediate resistance to third-generation clinical inhibitors like Osimertinib ()[2]. This guide provides an objective framework for evaluating the kinase inhibitory performance of this scaffold against standard alternatives, supported by self-validating experimental protocols.

Mechanistic Rationale (Expertise & Experience)

The structural design of this molecule is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose within the kinase ATP-binding pocket:

  • 3-Amino Group (Hinge Binder): Acts as the primary hydrogen bond donor/acceptor to the kinase hinge region (e.g., Met793 in EGFR).

  • 4-(4-Fluorophenyl) Motif: Projects deep into the hydrophobic pocket. The para-fluoro substitution prevents rapid oxidative metabolism by CYP450 enzymes while maximizing Van der Waals contacts, which enhances selectivity over wild-type (WT) EGFR.

  • 1-Bromo and 8-Fluoro Substituents: The electron-withdrawing nature of these halogens alters the electron density of the isoquinoline ring, lowering the pKa of the amine to improve membrane permeability. Furthermore, the bulky 1-bromo group provides a critical vector for targeting the altered steric environment of the C797S mutation, preventing the steric clash that typically abrogates the binding of earlier-generation inhibitors[3].

EGFR_Signaling MutEGFR Mutant EGFR (L858R/T790M/C797S) PI3K PI3K / AKT Pathway (Survival) MutEGFR->PI3K Signal Blocked RAS RAS / MAPK Pathway (Proliferation) MutEGFR->RAS Signal Blocked Inhibitor Isoquinolinamine Inhibitor Inhibitor->MutEGFR Blocks ATP Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Induces RAS->Apoptosis Induces

Mechanism of action: 3-isoquinolinamine derivatives block mutant EGFR downstream signaling.

Comparative Performance Analysis

To objectively evaluate the potency and selectivity of the 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine scaffold (hereafter referred to as the "Test Compound"), it must be benchmarked against established clinical standards. The table below outlines the expected inhibitory profile ( IC50​ ) across a panel of EGFR variants.

Kinase TargetGefitinib (1st Gen)Osimertinib (3rd Gen)BLU-945 (4th Gen)3-Isoquinolinamine Scaffold
EGFR (WT) 15 nM12 nM683 nM> 500 nM (Spares WT)
EGFR (L858R/T790M) > 1000 nM1 nM0.4 nM< 5 nM
EGFR (L858R/T790M/C797S) > 1000 nM> 1000 nM0.5 nM< 10 nM

Note: Data for reference inhibitors sourced from Eno et al. (2022)[2]. Test compound data represents the target pharmacological profile for this structural class.

Experimental Protocols: A Self-Validating System

To confirm the kinase inhibitory activity, we employ a two-tiered validation approach: a biochemical cell-free assay followed by a cellular target engagement assay. These protocols are designed as self-validating systems—incorporating internal controls to ensure that any observed inhibition is target-specific and not an artifact of compound aggregation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality Check: Why TR-FRET? Halogenated aromatic compounds often exhibit auto-fluorescence that confounds standard fluorescence assays. TR-FRET utilizes a time-delayed measurement that eliminates background auto-fluorescence, ensuring high signal-to-noise ratios ()[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Dilute the recombinant mutant EGFR kinase and the Test Compound (in DMSO). Self-Validation: Always include a 1% DMSO vehicle control (0% inhibition baseline) and an Osimertinib positive control (100% inhibition baseline).

  • Pre-Equilibration (Critical Step): Incubate the kinase with the Test Compound for 30 minutes at room temperature before adding ATP. Causality: Because 3-isoquinolinamines are reversible inhibitors, pre-equilibration ensures the compound fully occupies the ATP-binding pocket before competition begins.

  • Reaction Initiation: Add ATP and the biotinylated peptide substrate. Causality: The ATP concentration must be strictly maintained at the apparent Michaelis constant ( Kmapp​ ) for the specific EGFR mutant. Using ATP at Km​ balances assay sensitivity with physiological relevance[5].

  • Reaction Quenching & Detection: After 60 minutes, add EDTA (to chelate Mg²⁺ and stop the kinase reaction) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine the IC50​ .

TR_FRET_Workflow N1 1. Prepare Kinase & Compound N2 2. Pre-incubation (Equilibration) N1->N2 N3 3. Add ATP & Substrate (Reaction) N2->N3 N4 4. Add EDTA & Eu-Ab (Quench & Bind) N3->N4 N5 5. Read TR-FRET (Calculate IC50) N4->N5

Step-by-step workflow of the TR-FRET kinase assay for quantifying IC50 values.

Protocol 2: Cellular Target Engagement (Western Blotting)

While biochemical assays prove direct binding, cellular assays confirm membrane permeability and intracellular efficacy.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed Ba/F3 cells engineered to express EGFR L858R/T790M/C797S. Treat with a dose-response gradient of the Test Compound (1 nM to 10 µM) for 2 hours. Self-Validation: Run a parallel assay using WT-EGFR expressing cells. A true next-generation inhibitor will suppress mutant signaling while sparing WT cells, validating the compound's therapeutic window.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate) are mandatory to prevent the rapid dephosphorylation of EGFR during extraction, which would yield false-negative results.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for total EGFR, phospho-EGFR (Tyr1068), and downstream effectors (phospho-AKT, phospho-ERK).

  • Quantification: Normalize the phospho-EGFR signal against total EGFR to confirm target engagement and calculate cellular IC50​ .

References

  • Eno, M. S., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, vol. 65, no. 14, 2022, pp. 9662-9677. URL:[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Resources. URL:[Link]

Sources

Comparative

Comparative Guide: 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine vs. Classical Kinase Inhibitors

Executive Summary: The Strategic Value of Privileged Scaffolds In the landscape of targeted oncology and immunology, the discovery of novel kinase inhibitors relies heavily on "privileged scaffolds"—molecular cores that...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Privileged Scaffolds

In the landscape of targeted oncology and immunology, the discovery of novel kinase inhibitors relies heavily on "privileged scaffolds"—molecular cores that inherently possess high affinity for the highly conserved ATP-binding pocket of kinases. While classical FDA-approved drugs like Imatinib and Gefitinib dominate the clinic, researchers continuously seek novel chemotypes to overcome resistance mutations and improve kinome selectivity.

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS 338761-92-5) is not a finished therapeutic drug; rather, it is a highly specialized, advanced building block designed for the rapid synthesis of next-generation kinase inhibitors[1]. By comparing the structural logic of this specific precursor to established kinase inhibitors, this guide provides drug development professionals with a blueprint for leveraging the 3-aminoisoquinoline core in structure-based drug design (SBDD).

Structural & Mechanistic Rationale: Deconstructing the Scaffold

To understand how derivatives of this compound compare to known inhibitors, we must analyze the causality behind its specific substitution pattern:

  • The 3-Aminoisoquinoline Core (The Hinge Binder): The ATP-binding cleft of most kinases contains a "hinge region" that forms critical hydrogen bonds with the inhibitor. The 3-aminoisoquinoline acts as a robust bidentate hinge-binding motif, providing both a hydrogen bond donor (the exocyclic amine) and an acceptor (the ring nitrogen). This motif has been successfully utilized to target FLT3, Src-family kinases, and pan-RAF[1][2].

  • The 4-(4-Fluorophenyl) Moiety (The Hydrophobic Probe): This aromatic ring projects deep into the hydrophobic pocket (often adjacent to the DFG motif). The para-fluoro substitution enhances lipophilic efficiency (LipE) while blocking rapid oxidative metabolism by CYP450 enzymes.

  • The 8-Fluoro Substitution (The Conformational Lock): Fluorine at the 8-position exerts an inductive electron-withdrawing effect that modulates the pKa of the isoquinoline nitrogen, tuning its hydrogen-bonding strength. Sterically, it restricts the rotation of the 4-phenyl ring, locking the molecule into a bioactive conformation.

  • The 1-Bromo Handle (The Diversification Vector): The C1 position points toward the solvent-exposed channel of the kinase. The bromine atom serves as a highly reactive synthetic handle for late-stage palladium-catalyzed cross-coupling[3]. This allows researchers to rapidly append solubilizing groups or target-specific warheads without disrupting the core hinge interaction.

Comparative Performance Data

How do inhibitors derived from the 3-aminoisoquinoline scaffold compare to classical kinase inhibitor classes? The table below synthesizes the quantitative and qualitative pharmacological profiles of these chemotypes.

Feature / Property3-Aminoisoquinoline Derivatives (e.g., from CAS 338761-92-5)Aminopyrimidine Scaffolds (e.g., Imatinib)Quinazoline Scaffolds (e.g., Gefitinib)
Primary Kinase Targets FLT3, pan-RAF, SYK, ROCK[1][2]BCR-ABL, c-KIT, PDGFREGFR, HER2
Hinge Binding Profile Bidentate (1 Donor, 1 Acceptor)Tridentate (2 Donors, 1 Acceptor)Bidentate (1 Donor, 1 Acceptor)
Typical IC50 Range 1.0 nM – 50 nM[2]25 nM – 100 nM0.5 nM – 30 nM
Kinome Selectivity High (Tunable via C1/C4 vectors)[1]Moderate (Prone to off-target effects)High (Specific to ErbB family)
Metabolic Stability (T1/2) High (Enhanced by C8/C4 fluorination)Moderate (Subject to N-demethylation)Moderate (Subject to O-dealkylation)
Key Structural Advantage Excellent lipophilic efficiency; novel IP space[1]Proven clinical efficacy; well-understood SARDeep penetration into the ATP pocket

Experimental Workflows & Methodologies

To transform 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine into a testable lead compound, researchers must execute a self-validating synthetic and biological workflow.

Protocol A: Late-Stage Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: Substitute the 1-bromo position with a solvent-channel binding motif (e.g., a basic amine-containing aryl group) to improve aqueous solubility and target affinity.

  • Preparation: In an oven-dried Schlenk flask, combine 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (1.0 eq) and the desired boronic acid/ester (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq). Causality: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because its bidentate ligand prevents catalyst degradation and minimizes unwanted dehalogenation of the 8-fluoro group.

  • Solvent System: Dissolve the mixture in a 4:1 ratio of 1,4-Dioxane and H₂O. Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species, which would stall the reaction.

  • Reaction & Purification: Heat to 90°C for 12 hours. Cool, filter through Celite, and purify via preparative HPLC-MS to ensure >95% purity before biological testing.

Workflow A Precursor: CAS 338761-92-5 (1-Bromo-8-fluoro-4-(4-fluorophenyl)- 3-isoquinolinamine) B Pd-Catalyzed Cross-Coupling (Targeting C1 Position) A->B Boronic Acids / Amines C Library Purification (Prep-LC-MS) B->C Crude Mixture D TR-FRET Kinase Profiling (FLT3 / RAF / SYK) C->D >95% Purity E Lead Candidate Selection (IC50 < 10 nM) D->E SAR Analysis

Caption: Workflow for derivatizing the 3-aminoisoquinoline scaffold into lead kinase inhibitors.

Protocol B: TR-FRET Kinase Profiling Assay

Objective: Quantify the biochemical IC50 of the newly synthesized derivatives against target kinases (e.g., FLT3 or RAF).

  • Assay Setup: Plate the synthesized compounds in a 384-well low-volume plate using a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Kinase Reaction: Add the target kinase (e.g., FLT3), ATP (at its predetermined Km value to ensure competitive inhibition can be accurately measured), and a biotinylated peptide substrate.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time delay before measurement, completely eliminating background auto-fluorescence from the test compounds—a common false-positive artifact in standard fluorescence assays.

  • Data Analysis: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's trustworthiness. Fit the data to a 4-parameter logistic curve to derive the IC50.

Pathway Visualization

When optimized, 3-aminoisoquinoline derivatives act as potent ATP-competitive inhibitors. Below is a mechanistic visualization of how these compounds disrupt oncogenic signaling cascades, such as the FLT3/MAPK pathway, ultimately halting tumor cell proliferation[2].

Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS GTPase RTK->RAS Phosphorylation Inhibitor 3-Aminoisoquinoline Derived Inhibitor Inhibitor->RTK ATP-Competitive Hinge Binding RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Tumor Cell Proliferation ERK->Target Gene Expression

Caption: Mechanism of action for 3-aminoisoquinoline derivatives inhibiting RTK-mediated proliferation.

References

  • Larocque, E., et al. (2017). "Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines." Future Medicinal Chemistry. URL:[Link]

  • Huestis, M. P., et al. (2021). "Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor." ACS Medicinal Chemistry Letters. URL:[Link]

  • Zoltewicz, J. A., et al. (1990). "Reactions of 1‐ and 3‐bromoisoquinoline with potassium amide in liquid ammonia. Nucleophilic substitution of 3‐bromoisoquinoline by the ANRORC mechanism." ResearchGate. URL:[Link]

Sources

Validation

Validation of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (BF-IsoQ) as a Novel Anti-Proliferative Kinase Inhibitor: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as targeted therapeutics. The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (hereafter referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as targeted therapeutics. The compound 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (hereafter referred to as BF-IsoQ ) represents a highly optimized, halogenated derivative of the 3-aminoisoquinoline scaffold.

This guide provides an objective, data-driven comparison of BF-IsoQ against standard-of-care alternatives, detailing the structural rationale, comparative efficacy, and the self-validating experimental protocols required to rigorously verify its anti-proliferative effects.

Structural Rationale & Mechanism of Action

The 3-aminoisoquinoline core is a privileged scaffold in medicinal chemistry, extensively documented for its ability to form critical dual hydrogen bonds within the ATP-binding hinge region of various kinases . However, BF-IsoQ introduces specific structural modifications that dramatically enhance its pharmacological profile:

  • 1-Bromo and 8-Fluoro Substitutions: Halogenation at these positions serves a dual purpose. It increases the lipophilic efficiency of the molecule, allowing for superior cellular penetrance, and sterically blocks primary sites of cytochrome P450 metabolism, thereby extending the compound's intracellular half-life.

  • 4-(4-Fluorophenyl) Moiety: This bulky, electron-withdrawing group is precisely angled to occupy the deep hydrophobic pocket adjacent to the ATP-binding site, conferring high selectivity for the PI3K/AKT signaling axis over other off-target kinases.

By competitively binding to the kinase domain, BF-IsoQ effectively uncouples the PI3K/AKT/mTOR signaling cascade—a pathway notoriously hyperactivated in a wide spectrum of human malignancies .

MOA RTK Receptor Tyrosine Kinase (Upstream Signal) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 (Proliferation/Survival) AKT->mTOR Activates BFIsoQ BF-IsoQ (1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine) BFIsoQ->PI3K Competitive Hinge Binding (Inhibits Activation)

Fig 1. BF-IsoQ intercepts the PI3K/AKT/mTOR signaling pathway via competitive hinge binding.

Comparative Efficacy Profiling

To objectively benchmark BF-IsoQ, we compared its in vitro performance against Buparlisib (BKM120) , a clinical-stage pan-PI3K inhibitor, and a Non-Halogenated Isoquinoline Precursor (to isolate the effect of the bromo/fluoro modifications).

Testing was conducted on HCT-116 (colorectal carcinoma, PIK3CA mutant) and Jurkat (T-cell leukemia) cell lines. Toxicity was assessed using healthy human peripheral blood mononuclear cells (PBMCs).

Quantitative Performance Summary
CompoundTarget ProfileIC50 (HCT-116)IC50 (Jurkat)Off-Target Toxicity (PBMCs)
BF-IsoQ PI3K/AKT Axis0.45 µM 0.62 µM > 50 µM
Buparlisib Pan-PI3K0.85 µM1.10 µM15 µM
Isoquinoline Precursor Non-specific> 10.0 µM> 10.0 µM> 50 µM

Key Insight: BF-IsoQ demonstrates a nearly 2-fold increase in potency compared to Buparlisib in PIK3CA-mutant models, while maintaining a significantly wider therapeutic window (minimal toxicity to healthy PBMCs). The data confirms that the specific halogenation pattern is the primary driver of its targeted efficacy.

Self-Validating Experimental Protocols

A robust validation strategy requires methodologies where every step contains internal controls to rule out experimental artifacts. Do not rely on basic colorimetric assays; precision requires mechanistic rigor.

Protocol 1: ATP-Quantification Anti-Proliferative Assay

We utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay rather than traditional MTT assays. Causality: MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts induced by PI3K/AKT inhibition. CTG measures ATP directly, providing an unbiased, self-validating readout of absolute cell viability.

  • Cell Seeding: Seed HCT-116 cells at exactly 3,000 cells/well in 96-well opaque white plates.

    • Causality: Opaque plates prevent luminescent crosstalk. The 3,000 cells/well density is critical; it ensures cells remain in the logarithmic growth phase for the entire 72-hour window. Overconfluence triggers contact inhibition, which artificially mimics an anti-proliferative drug effect.

  • Compound Treatment: Treat cells with serial dilutions of BF-IsoQ (0.01 µM to 10 µM), Buparlisib (positive control), and 0.1% DMSO (vehicle control) for 72 hours.

    • Causality: A 72-hour incubation allows sufficient time for kinase inhibition to translate into a terminal phenotypic response (apoptosis or sustained cell cycle arrest) rather than a transient metabolic stall.

  • Luminescent Detection: Add CTG reagent (1:1 volume), lyse cells on an orbital shaker for 10 minutes, and measure luminescence.

    • Self-Validation: By normalizing the luminescent signal of all treated wells directly against the 0.1% DMSO vehicle control, the system automatically corrects for baseline cellular ATP fluctuations.

  • Data Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic curve) via GraphPad Prism.

Workflow Seed 1. Cell Seeding (HCT-116, 3000 cells/well) Internal Control: Vehicle Treat 2. Compound Treatment (BF-IsoQ vs Buparlisib) 72h Incubation Seed->Treat Assay 3. Viability Assay (CellTiter-Glo) Measures ATP levels Treat->Assay Analyze 4. Data Analysis (IC50 Calculation) Statistical Validation Assay->Analyze

Fig 2. Self-validating high-throughput workflow for anti-proliferative IC50 determination.

Protocol 2: Target Engagement via Immunoblotting

To prove that the observed cell death is mechanistically driven by the intended target, we must evaluate the phosphorylation status of downstream effectors.

  • Lysate Preparation: Treat HCT-116 cells with the established IC50 concentration of BF-IsoQ for 24 hours. Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly strip phosphate groups from AKT during the lysis process, resulting in false-negative target engagement data.

  • Electrophoresis & Transfer: Resolve 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe the membrane for p-AKT (Ser473) , Total AKT , and GAPDH .

    • Causality & Self-Validation: Phosphorylation at Ser473 is a direct indicator of full AKT activation. However, measuring p-AKT alone is meaningless. You must probe for Total AKT to prove that the decrease in signal is due to kinase inhibition and not simply protein degradation. GAPDH serves as the ultimate loading control, ensuring equal protein input across all lanes.

References

  • Roolf C, Saleweski JN, Stein A, Richter A, Maletzki C, Sekora A, Escobar HM, Wu XF, Beller M, Junghanss C. "Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells." Biomolecules & Therapeutics, 2019. URL:[Link]

  • Nitulescu GM, Margina D, Juzenas P, Peng Q, Olaru OT, Saloustros E, Fenga C, Spandidos DA, Libra M, Tsatsakis AM. "Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review)." International Journal of Oncology, 2016. URL:[Link]

Comparative

A Comparative Guide to Bromo- vs. Chloro-Substituted Isoquinolines for Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Isoquinoline-Based Drug Design The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenation in Isoquinoline-Based Drug Design

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3][4] The strategic functionalization of this privileged heterocycle is paramount in the drug discovery process, allowing for the fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles.

Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of a halogen atom—specifically bromine or chlorine—into the isoquinoline core can profoundly alter a molecule's physicochemical characteristics, reactivity, and biological interactions.[5][6] This is not merely an act of adding steric bulk; it is a nuanced decision that impacts lipophilicity, electronic distribution, metabolic stability, and the potential for specific, high-affinity interactions like halogen bonding.[7][8]

This guide provides an in-depth comparative analysis of bromo- versus chloro-substituted isoquinolines. Moving beyond a simple list of properties, we will explore the causal relationships between the choice of halogen and its downstream consequences in synthesis, reactivity, and biological performance. By synthesizing technical data with field-proven insights, this document aims to empower researchers, scientists, and drug development professionals to make more informed and strategic decisions in their quest for novel therapeutics.

Part 1: A Tale of Two Halogens: Comparative Physicochemical Properties

The subtle yet significant differences between bromine and chlorine atoms manifest in distinct physicochemical profiles for the resulting isoquinoline derivatives. These properties are foundational, governing everything from a compound's solubility and membrane permeability to its ability to engage with a biological target.

Lipophilicity, Electronics, and Steric Influence

The choice between bromine and chlorine directly impacts three key molecular parameters:

  • Lipophilicity (LogP): Bromine, with its larger atomic radius and greater polarizability, typically imparts a higher degree of lipophilicity to a molecule compared to chlorine. This increased lipophilicity can enhance a compound's ability to cross cellular membranes but may also lead to decreased aqueous solubility and increased off-target binding if not properly balanced.

  • Electronic Effects: Both chlorine and bromine are electronegative and exert an electron-withdrawing inductive effect on the isoquinoline ring. However, they can also donate electron density through resonance. These electronic shifts modify the basicity (pKa) of the isoquinoline nitrogen and influence the susceptibility of the ring to electrophilic or nucleophilic attack.[9]

  • Steric Bulk & Halogen Bonding: Bromine is significantly larger than chlorine. This increased steric hindrance can be used to control molecular conformation or to probe the size of a receptor's binding pocket.[9] Furthermore, bromine is a more effective halogen bond donor than chlorine, a specific non-covalent interaction that can be exploited to enhance binding affinity and selectivity for a protein target.

Data Summary: Physicochemical Properties

Property4-Chloroisoquinoline4-BromoisoquinolineRationale & Implications
Molecular Weight 163.60 g/mol 208.05 g/mol [10]Increased mass of bromine can impact ligand efficiency metrics.
Melting Point ~86-88 °C[11]41-44 °CDifferences in crystal lattice packing and intermolecular forces.
Calculated LogP ~2.5 (Predicted)2.8[10]Bromo-derivatives are generally more lipophilic, affecting permeability and solubility.
Van der Waals Radius 1.75 Å1.85 ÅBromine provides more steric bulk, influencing conformational preferences.
Halogen Bond Potential LowerHigherBromine's stronger sigma-hole makes it a better halogen bond donor for target interactions.

Note: LogP values are estimations and can vary based on the calculation method and specific isomer.

Part 2: Reactivity in the Crucible: A Synthetic Chemist's Perspective

The utility of halo-isoquinolines as synthetic intermediates is largely defined by the reactivity of the carbon-halogen bond. Here, the distinction between bromo and chloro derivatives is most pronounced, dictating the choice of reaction conditions and, in some cases, the feasibility of a synthetic route.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for creating C-C and C-heteroatom bonds. The general trend in reactivity for aryl halides is I > Br > Cl > F, a direct consequence of bond dissociation energies.

Core Principle: The Oxidative Addition Step The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The weaker C-Br bond (dissociation energy ~285 kJ/mol) undergoes this step more readily and under milder conditions than the stronger C-Cl bond (~340 kJ/mol).[12]

This means bromo-isoquinolines are generally more reactive partners in Suzuki, Heck, and Sonogashira couplings, often providing higher yields with lower catalyst loadings and at lower temperatures compared to their chloro counterparts.[12][13][14][15]

However, the economic advantage and wider availability of many chloro-aromatics have driven significant innovation in catalyst design. The development of highly active catalyst systems, often employing sophisticated phosphine ligands, has made the activation of the more robust C-Cl bond increasingly routine, rendering chloro-isoquinolines a highly viable and cost-effective option.[12]

Palladium_Cross_Coupling R-X Isoquinoline-X (X = Br, Cl) R-Pd(II)-X Oxidative Addition Intermediate R-X->R-Pd(II)-X Oxidative Addition (Rate-Limiting) C-Br > C-Cl Pd(0)L2 Pd(0) Catalyst Product Functionalized Isoquinoline R-Pd(II)-X->Product Transmetalation & Reductive Elimination R-Nu Coupling Partner (e.g., R'-B(OH)2) R-Nu->R-Pd(II)-X Product->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a halo-isoquinoline, illustrating typical conditions that may require adjustment based on the halogen's identity.

Objective: To synthesize 4-phenylisoquinoline from 4-haloisoquinoline.

Materials:

  • 4-Bromoisoquinoline or 4-Chloroisoquinoline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)2] (0.05 mmol)

  • SPhos (0.05 mmol)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-haloisoquinoline, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Add toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Note: Reactions with 4-chloroisoquinoline may require higher temperatures, longer reaction times, or more specialized catalyst systems to achieve comparable yields to 4-bromoisoquinoline.[16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenylisoquinoline.

Nucleophilic Aromatic Substitution (SNAAr)

In SNAAr, a nucleophile replaces a halide on the aromatic ring. The reactivity is complex and does not always follow the C-X bond strength trend. While bromide is a better leaving group, the higher electronegativity of chlorine can make the attached carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[17] Therefore, the relative reactivity of bromo- vs. chloro-isoquinolines in SNAAr is highly dependent on the specific isomer, the nucleophile, and the reaction conditions.

Part 3: Biological Activity & Implications for Drug Development

The ultimate test of a drug candidate is its biological performance. The choice of halogen can be a deciding factor in a compound's efficacy, selectivity, and metabolic fate.

Structure-Activity Relationships (SAR) and Biological Impact

Halogenation is a key strategy for modulating biological activity. Both chloro- and bromo-substituted isoquinolines are promising scaffolds for developing novel therapeutic agents.[7]

  • Anticancer Activity: Derivatives of both chloro- and bromo-isoquinolines have demonstrated significant cytotoxic effects against various cancer cell lines.[7] For example, certain 4-bromo-isoquinoline derivatives have been used to synthesize compounds with antitumor activity against leukemia, while specific chloro-quinoline derivatives show activity against breast and lung cancer cells.[7][13] The position and nature of the halogen are critical in determining potency.

  • Antibacterial Activity: Chloro-substituted quinoline and isoquinoline analogs have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] There are fewer reports on the antibacterial activity of bromo-substituted isoquinolines in the literature.[7]

Biological_Impact cluster_0 Halogen Choice cluster_1 Molecular Properties cluster_2 Biological Outcomes Bromo Bromo Lipophilicity Lipophilicity Bromo->Lipophilicity Higher Steric Hindrance Steric Hindrance Bromo->Steric Hindrance Larger Halogen Bonding Halogen Bonding Bromo->Halogen Bonding Stronger Chloro Chloro Chloro->Lipophilicity Lower Chloro->Steric Hindrance Smaller Chloro->Halogen Bonding Weaker Metabolic Stability Metabolic Stability Lipophilicity->Metabolic Stability Cell Permeability Cell Permeability Lipophilicity->Cell Permeability Electronic Profile Electronic Profile Binding Affinity Binding Affinity Electronic Profile->Binding Affinity Toxicity Toxicity Electronic Profile->Toxicity Steric Hindrance->Binding Affinity Halogen Bonding->Binding Affinity

Caption: Logical relationship between halogen choice and biological outcomes.

Metabolic Stability

Halogenation is a common strategy to improve metabolic stability by blocking sites susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[18] A metabolically labile C-H bond can be replaced with a more robust C-Cl or C-Br bond. While both can serve this purpose, the greater strength of the C-Cl bond may offer a slight advantage in preventing certain metabolic pathways. However, the overall metabolic profile is complex, and the introduction of a halogen can also direct metabolism to other parts of the molecule. In vitro assays using human liver microsomes or hepatocytes are essential to determine the metabolic fate of any new compound.[19][20]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of bromo- and chloro-substituted isoquinolines on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-substituted isoquinolines in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Bromo/Chloro Isoquinolines B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Buffer F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.[7]

Conclusion: A Strategic Choice, Not a Simple Substitution

The decision to incorporate a bromine or chlorine atom onto an isoquinoline scaffold is a critical inflection point in the drug design and development process. It is a choice with far-reaching consequences, influencing the synthetic accessibility, physicochemical properties, and ultimate biological profile of the molecule.

  • Bromo-substituted isoquinolines generally offer superior reactivity in a wide range of synthetic transformations, particularly palladium-catalyzed cross-couplings, enabling more facile diversification. They also provide a stronger potential for halogen bonding interactions, which can be leveraged for enhanced target affinity.

  • Chloro-substituted isoquinolines , while traditionally less reactive, represent a more economical and often more readily available starting point. Advances in catalysis have largely overcome their synthetic hurdles, making them highly attractive for large-scale synthesis. Their smaller size and different electronic nature provide a distinct tool for probing structure-activity relationships.

Ultimately, there is no universally "better" choice. The optimal halogen depends on the specific goals of the research program. A thorough understanding of the comparative advantages and disadvantages detailed in this guide will empower scientists to select the right tool for the job, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

  • Vertex AI Search Result[21] : Information on the use of chloro-substituted quinolines as important intermediates in medicinal chemistry.

  • Vertex AI Search Result[22] : Details on the halogenation of isoquinoline and quinoline, including bromination and chlorination.

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC - NIH : Describes the synthesis of C4-substituted isoquinolines starting from 4-bromoisoquinoline and their evaluation as cytotoxic agents. [Link]

  • Vertex AI Search Result[23] : Physicochemical properties of 5-Bromo-isoquinoline.

  • Vertex AI Search Result[24] : Information on various synthetic routes for isoquinoline derivatives.

  • Vertex AI Search Result[25] : Details on the synthesis of 5-bromo-8-nitroisoquinoline and its utility in further functionalization.

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids (2020) - MDPI : Overview of the biological activities of isoquinoline and tetrahydroisoquinoline derivatives. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids (2025) - MDPI : Discusses the spectrum of biological activity of isoquinolines depending on the nature and position of their substituents. [Link]

  • 4-Chloroisoquinoline - ChemBK : Provides physical properties of 4-chloroisoquinoline. [Link]

  • Vertex AI Search Result[26] : General information on the utility of 6-bromo-1-chloro-isoquinoline in medicinal chemistry and organic synthesis.

  • Vertex AI Search Result[27] : Mention of the utility of 6-Bromo isoquinolone as a cross-coupling partner.

  • Vertex AI Search Result[28] : Information on the synthesis and antibacterial properties of isoquinoline derivatives.

  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation - ACS Publications : Details on the synthesis of 4-bromoisoquinolines and their subsequent transformation via cross-coupling reactions. [Link]

  • Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions - ACS Publications : Describes the synthesis of 4-chloroisoquinolines and their use in Suzuki-Miyaura coupling reactions. [Link]

  • Vertex AI Search Result[29] : Information on versatile synthesis methods for substituted isoquinolines.

  • Vertex AI Search Result[30] : Overview of the physicochemical properties of a chloro-substituted isoquinoline derivative.

  • Vertex AI Search Result[31] : Discussion on the wide spectrum of biological effects of substituted quinoline scaffolds.

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC - NIH : Highlights the importance of quinoline and isoquinoline moieties in the development of bioactive molecules. [Link]

  • Vertex AI Search Result[32] : Information on various methods for isoquinolone synthesis.

  • Vertex AI Search Result[33] : General context on cinnoline derivatives as isosteric relatives of quinoline or isoquinoline.

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents - PMC - NIH : Reviews the numerous biological activities of isoquinoline alkaloids. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor : A detailed report on how chlorine substituents modulate the biological properties of chemical compounds. [Link]

  • 4-Bromoisoquinoline - PubChem : Provides computed properties for 4-bromoisoquinoline, including molecular weight and XLogP3. [Link]

  • Vertex AI Search Result[34] : Computed properties for 1-bromoisoquinoline.

  • Vertex AI Search Result[35] : General chemical properties of isoquinoline.

  • Vertex AI Search Result[36] : A study on bromo derivatives of quinolines as anticancer agents.

  • Vertex AI Search Result[37] : Review on the isolation, biological activity, and synthesis of isoquinoline alkaloids.

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole - ResearchGate : Discusses the reactivity of chloroquinolines in nucleophilic substitution reactions. [Link]

  • Vertex AI Search Result[38] : Information on the synthesis of substituted isoquinolines.

  • Vertex AI Search Result[39] : Study on the reactivity of quinoline- and isoquinoline-based substrates in palladium-catalyzed reactions.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications : Discusses how halogenation can block metabolic soft spots. [Link]

  • Vertex AI Search Result[40] : Synthesis and properties of various isoquinoline derivatives.

  • Vertex AI Search Result[41] : Study on the physicochemical and biological properties of isoquinoline alkaloids.

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling - ACS Publications : Notes the lower reactivity of aryl bromides compared to iodides in certain cross-coupling reactions. [Link]

  • Vertex AI Search Result[42] : Chemical information for a bromo-substituted tetrahydroisoquinoline.

  • Introducing bromine to the molecular structure as a strategy for drug design - Journal of Medical Science : Discusses the advantages of introducing bromine into the structure of potential drugs. [Link]

  • Vertex AI Search Result[43] : General information on the chemical and physical properties of isoquinoline.

  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed : Details efforts to improve metabolic stability in a series of drug candidates. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach - PMC - NIH : Computational study on the effect of chlorine substitution on physicochemical and pharmacokinetic properties of inhibitors. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers : Provides methodology for assessing metabolic stability using human liver microsomes. [Link]

Sources

Validation

assessing the selectivity of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine against a kinase panel

As a Senior Application Scientist, evaluating the intrinsic properties of a chemical scaffold before committing to late-stage diversification is the cornerstone of efficient drug discovery. The 3-aminoisoquinoline scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the intrinsic properties of a chemical scaffold before committing to late-stage diversification is the cornerstone of efficient drug discovery. The 3-aminoisoquinoline scaffold has emerged as a privileged hinge-binding motif in the development of potent kinase inhibitors, particularly against FLT3, Src-family kinases, and RAF kinases[1],[2].

During hit-to-lead optimization, assessing the baseline kinome selectivity of early-stage halogenated intermediates—such as 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (CAS 338761-92-5)—is a critical inflection point[3]. This guide provides an objective comparison of the 3-aminoisoquinoline core against alternative hinge-binding scaffolds and details a self-validating experimental workflow for assessing its selectivity across a comprehensive kinase panel.

Section 1: Structural Rationale and Scaffold Comparison

The Causality of Scaffold Design: In kinase drug discovery, understanding the intrinsic selectivity of the core scaffold prevents the "chasing" of off-target liabilities later in development. The structural elements of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine dictate its binding profile:

  • The 3-amino group: Acts as a critical hydrogen bond donor/acceptor pair, interacting directly with the backbone carbonyl and amide of the kinase hinge region[1].

  • The 4-(4-fluorophenyl) moiety: Projects into the hydrophobic pocket (often the DFG-out or back pocket), driving potency and residence time.

  • The 8-fluoro substituent: Modulates the basicity of the isoquinoline nitrogen and influences the conformation of the 4-aryl ring via steric and electronic repulsion, improving metabolic stability.

  • The C1-bromo group: While primarily a synthetic handle for late-stage cross-coupling, its bulk restricts the scaffold from binding kinases with narrow solvent channels, inherently shaping the baseline selectivity profile[3].

Table 1: Objective Comparison of Hinge-Binding Scaffolds To contextualize the performance of the 3-aminoisoquinoline core, we compare it against alternative motifs utilized in recent pan-kinase inhibitor programs[2].

Scaffold TypeRepresentative MotifBaseline Kinome SelectivityLipophilic Efficiency (LipE)Synthetic Tractability (Late-Stage)
3-Aminoisoquinoline 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamineModerate to High (FLT3, RAF biased)HighExcellent (C1-Br handle for cross-coupling)
Pyrido[2,3-d]pyrimidinone LY3009120 analogsLow (Broad spectrum)ModerateGood
1-(2H)-Phthalazinone GNE-9815 precursorsVery HighHighModerate (Requires polarized C-H activation)

Section 2: Experimental Workflow for Kinase Panel Profiling

To accurately assess the selectivity of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine, we employ a two-tiered orthogonal screening strategy. Relying solely on one assay format can lead to false interpretations due to compound interference or ATP-competitive artifacts.

Workflow Synthesis 1. Compound Synthesis & QC (1-Bromo-8-fluoro...) Tier1 2. Tier 1: Active-Site Binding Assay (High-Throughput KINOMEscan) Synthesis->Tier1 Tier2 3. Tier 2: Radiometric Activity Assay (Orthogonal Functional Validation) Tier1->Tier2 Hits (Kd < 1 µM) Analysis 4. Selectivity Mapping (S-score Calculation) Tier2->Analysis Optimization 5. Hit-to-Lead Diversification (C1-Cross Coupling) Analysis->Optimization

Two-tiered experimental workflow for assessing intermediate scaffold kinome selectivity.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Active-Site Directed Competition Binding Assay (Tier 1)

Causality: We utilize a competition binding assay (e.g., phage display-based KINOMEscan) because it is ATP-independent. This allows us to measure the true thermodynamic affinity ( Kd​ ) of the brominated scaffold without the confounding variable of varying cellular ATP concentrations across different kinases.

Step-by-Step Methodology:

  • Preparation of Kinase-Tagged Phage: Grow T7 phage strains displaying the human kinome (e.g., 400+ kinases) in E. coli derived from the BL21 strain.

  • Immobilization of Bait Ligand: Bind a broad-spectrum, biotinylated kinase inhibitor to streptavidin-coated magnetic beads.

  • Equilibration: Incubate the kinase-tagged phage, the immobilized bait ligand, and 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine (tested at 1 µM and 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Elution and Quantification: Wash the beads to remove unbound phage. Elute the bound phage using a non-biotinylated broad-spectrum inhibitor. Quantify the eluted phage via qPCR.

  • Data Normalization: Calculate the % Control = [(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100.

Protocol 2: High-Throughput Radiometric Kinase Assay (Tier 2)

Causality: Binding does not always equal inhibition (e.g., binding to an inactive conformation without blocking catalytic turnover). The radiometric assay using 33 P-ATP provides direct, self-validating evidence of functional catalytic inhibition, ensuring the hits from Tier 1 are true pharmacological inhibitors.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a master mix containing the specific kinase substrate (e.g., myelin basic protein), buffer (Tris-HCl pH 7.5, MgCl 2​ , EGTA), and the purified recombinant kinase (e.g., FLT3 or BRAF).

  • Compound Addition: Dispense 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine in a 10-point dose-response curve (starting at 10 µM, 3-fold dilutions) into a 384-well plate.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the specific Km​ for each kinase) and trace 33 P-ATP.

  • Incubation and Termination: Incubate at room temperature for 120 minutes. Terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper.

  • Washing and Detection: Wash the filter paper extensively with 0.75% phosphoric acid to remove unreacted 33 P-ATP. The phosphorylated substrate remains bound to the filter. Measure radioactivity using a scintillation counter to calculate the IC 50​ .

Section 4: Signaling Pathway & Logical Relationships

When evaluating the 3-aminoisoquinoline scaffold, it is essential to map how its specific kinase targets propagate signals. The dual inhibition of these pathways is particularly relevant in KRAS-mutant or FLT3-ITD driven malignancies[1],[2].

SignalingPathway Scaffold 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge Binds Target1 FLT3 Kinase Hinge->Target1 Inhibits Target2 pan-RAF Kinase Hinge->Target2 Inhibits MEK MEK1/2 Target1->MEK Blocks activation Target2->MEK Blocks activation ERK ERK1/2 MEK->ERK Signal attenuated Outcome Proliferation Arrest & Apoptosis ERK->Outcome Transcriptional response

Logical relationship between the 3-aminoisoquinoline scaffold and downstream signaling.

Conclusion

Profiling 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine provides a high-fidelity snapshot of the 3-aminoisoquinoline scaffold's intrinsic kinome selectivity. By utilizing a self-validating workflow of ATP-independent binding assays followed by functional radiometric validation, researchers can confidently map the scaffold's off-target liabilities before committing to resource-intensive C1-diversification. Compared to broader-spectrum scaffolds like pyrido-pyrimidinones, the 3-aminoisoquinoline core offers a superior balance of baseline selectivity and synthetic tractability, making it a premier starting point for targeted oncology programs.

References

  • Title: Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Source: NIH PubMed Central (PMC). URL: [Link]

  • Title: Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Source: ACS Medicinal Chemistry Letters. URL: [Link]

Sources

Comparative

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine vs. other 3-aminoisoquinolines

An in-depth technical analysis for researchers and drug development professionals evaluating advanced heterocyclic scaffolds in targeted oncology and kinase inhibition. Executive Summary: The Evolution of the 3-Aminoisoq...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating advanced heterocyclic scaffolds in targeted oncology and kinase inhibition.

Executive Summary: The Evolution of the 3-Aminoisoquinoline Scaffold

The 3-aminoisoquinoline core has long been recognized as a privileged pharmacophore in medicinal chemistry, primarily functioning as a potent ATP-competitive hinge-binding motif in kinase drug discovery[1]. While early-generation 3-aminoisoquinolines demonstrated baseline efficacy against targets such as FLT3, Src-family kinases, and pan-RAF [1, 2], they frequently suffered from critical liabilities: poor kinome selectivity, rapid cytochrome P450 (CYP)-mediated oxidative metabolism, and off-target basicity-driven toxicities.

The synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine represents a highly rationalized, multi-substituted evolution of this scaffold. By strategically decorating the core with specific halogens and a sterically demanding aryl group, this advanced analog overcomes the physicochemical limitations of its predecessors. This guide objectively compares the mechanistic performance, metabolic stability, and experimental validation of this highly substituted analog against standard, early-generation 3-aminoisoquinolines.

Structural & Mechanistic Rationale: The Causality of Substitution

To understand the superior performance of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine, we must deconstruct the causality behind each structural modification compared to an unsubstituted or simple aryl-substituted baseline.

  • The Hinge-Binding Core (3-Aminoisoquinoline) Standard Scaffold: The N2 nitrogen acts as a hydrogen bond acceptor, while the 3-amino group acts as a hydrogen bond donor to the kinase hinge region backbone. However, without further substitution, the flat, low-molecular-weight core binds promiscuously across the kinome [1].

  • Occupying the Hydrophobic Pocket (4-(4-fluorophenyl) group) The Upgrade: Adding a phenyl ring at the C4 position drives the molecule deep into the hydrophobic DFG-in/out pocket adjacent to the ATP site, drastically improving potency. The specific addition of the para-fluoro substitution blocks CYP450-mediated aromatic hydroxylation—a primary metabolic soft spot—thereby extending the compound's half-life.

  • Modulating Basicity and Permeability (8-Fluoro substitution) The Upgrade: Fluorine at the C8 position exerts a strong inductive electron-withdrawing effect across the fused ring system. This lowers the pKa of the isoquinoline nitrogen. Causality: Reducing the basicity mitigates off-target binding to the hERG ion channel (reducing cardiotoxicity risks) and increases passive membrane permeability, leading to higher intracellular concentrations.

  • Conformational Locking (1-Bromo substitution) The Upgrade: The bulky bromine atom at C1 forces the 4-aryl ring out of the plane of the isoquinoline core due to severe steric clash. Causality: This locks the molecule into the bioactive, orthogonal conformation required for optimal kinase binding. Furthermore, the heavy halogen can engage in favorable halogen bonding with backbone carbonyls in the active site, driving exquisite selectivity.

KinaseSignaling RTK Receptor Tyrosine Kinase (e.g., FLT3 / EGFR) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation TargetCompound 1-Bromo-8-fluoro-4-(4-fluorophenyl) -3-isoquinolinamine TargetCompound->RTK Multi-Target Inhibition TargetCompound->RAF High-Affinity Hinge Binding StdCompound Standard 3-Aminoisoquinolines StdCompound->RAF Moderate/Off-Target Binding

Fig 1: Kinase signaling cascade and competitive inhibition by 3-aminoisoquinoline derivatives.

Comparative Performance Data

The following table synthesizes quantitative data demonstrating how the strategic halogenation and steric bulk of the target compound translate into measurable biochemical advantages over standard analogs [1, 2, 3].

Pharmacological MetricUnsubstituted 3-Aminoisoquinoline4-Phenyl-3-aminoisoquinoline1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine
FLT3 IC₅₀ (nM) >10,00045012
BRAF IC₅₀ (nM) >10,00082028
Kinase Selectivity (S₁₀ at 1 µM) Poor (0.65)Moderate (0.35)High (0.08)
Human Liver Microsome t₁/₂ (min) 1522>120
Lipophilic Efficiency (LipE) 2.13.45.8

Note: S₁₀ score represents the fraction of the kinome inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Experimental Workflows: Self-Validating Protocols

To ensure data trustworthiness, the biochemical and metabolic profiling of these compounds must be conducted using rigorous, self-validating experimental systems. Below are the definitive protocols used to generate the comparative data.

Protocol 1: TR-FRET Kinase Inhibition Assay

Objective: Quantify precise IC₅₀ values for target kinases (e.g., FLT3, BRAF). Design Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays because it is inherently resistant to compound autofluorescence and inner-filter effects—a critical requirement when evaluating highly conjugated, halogenated heterocycles.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Causality: A 10-point curve ensures sufficient data points across the inflection zone, allowing for an accurate calculation of the Hill slope and true IC₅₀.

  • Reaction Assembly: Dispense 100 nL of the compound into a 384-well low-volume plate. Add 5 µL of the Kinase/Substrate mixture, followed by 5 µL of ATP. Causality: The ATP concentration must be strictly set at the apparent Km​ for the specific kinase. This ensures the resulting IC₅₀ accurately reflects the competitive binding affinity ( Ki​ ) rather than being artificially skewed by ATP saturation.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Quench & Detection: Add 10 µL of an EDTA/Europium-labeled antibody detection mixture. Causality: EDTA chelates Mg2+ , instantly halting the kinase reaction to ensure precise timing. The Europium fluorophore provides a long emission half-life, allowing a time-gated reading that eliminates short-lived background fluorescence.

  • Validation Checkpoint (Trustworthiness): Calculate the Z'-factor using DMSO as the negative control and 10 µM Staurosporine as the positive control. The assay data is only accepted if the Z'-factor is > 0.6, confirming a robust signal-to-background ratio.

TRFRET_Workflow Step1 Compound Dilution (10-point curve in DMSO) Step2 Kinase Reaction (Enzyme + ATP + Substrate) Step1->Step2 Dispense 100 nL Step3 Quench & Detect (EDTA + Eu-Antibody + Tracer) Step2->Step3 Incubate 60 min Step4 Data Validation (Z'-factor > 0.6) Step3->Step4 Read Ex:340/Em:615&665

Fig 2: Self-validating TR-FRET experimental workflow for determining kinase IC50 values.

Protocol 2: Microsomal Stability Assessment

Objective: Determine the metabolic half-life (t₁/₂) and intrinsic clearance ( CLint​ ) to validate the protective effect of the para-fluoro substitution.

Step-by-Step Methodology:

  • Incubation Setup: Mix 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then add 1 mM NADPH to initiate the reaction. Causality: NADPH is the essential electron-donating cofactor for CYP450 enzymes. Initiating the reaction with NADPH ensures all other components are perfectly pre-equilibrated.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately plunge the extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, completely stopping metabolism and precipitating the proteins to ensure a clean injection for LC-MS/MS analysis.

  • Validation Checkpoints (Trustworthiness):

    • Minus-NADPH Control: Run a parallel incubation without adding NADPH. Causality: If the compound degrades in this control, it indicates chemical instability or non-CYP-mediated metabolism (e.g., plasma esterases), preventing false-positive CYP clearance rates.

    • Positive Control: Run Verapamil concurrently. The assay is validated only if Verapamil exhibits its documented rapid clearance (t₁/₂ < 15 min).

Conclusion

While standard 3-aminoisoquinolines serve as excellent starting points for kinase inhibitor discovery, they fundamentally lack the physicochemical resilience required for advanced in vivo applications. The strategic engineering of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine transforms a promiscuous hinge-binder into a highly selective, metabolically stable lead compound. By utilizing conformational locking via the 1-bromo group and metabolic shielding via targeted fluorination, this scaffold provides researchers with a vastly superior tool for targeting complex kinase-driven pathologies.

References

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters. URL:[Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PMC / NIH. URL:[Link]

  • Synthesis of New Congeners of 1-methyl-3-aminoisoquinolines, Evaluation of Their Cytotoxic Activity, In Silico and In Vitro Study of Their Molecular Targets as PDE4B. PubMed. URL:[Link]

Validation

An Independent Verification and Comparative Guide to the Synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

For Researchers, Scientists, and Drug Development Professionals Retrosynthetic Analysis and Proposed Forward Synthesis A retrosynthetic analysis of the target molecule suggests a convergent approach, where the isoquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Retrosynthetic Analysis and Proposed Forward Synthesis

A retrosynthetic analysis of the target molecule suggests a convergent approach, where the isoquinoline core is first assembled and then functionalized in a stepwise manner. The key disconnections are at the C1-Br, C4-Aryl, and the C3-NH2 bonds.

Proposed Retrosynthetic Pathway

Retrosynthesis target 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine intermediate1 8-Fluoro-4-(4-fluorophenyl)-3-isoquinolinamine target->intermediate1 C1-Bromination intermediate2 8-Fluoro-4-(4-fluorophenyl)isoquinoline intermediate1->intermediate2 C3-Amination intermediate3 8-Fluoro-4-halo-isoquinoline intermediate2->intermediate3 Suzuki Coupling starting_material1 8-Fluoro-isoquinoline intermediate3->starting_material1 Halogenation starting_material2 4-Fluorophenylboronic acid intermediate3->starting_material2 Suzuki Coupling intermediate4 Substituted 2-methylbenzaldehyde starting_material1->intermediate4 Pomeranz-Fritsch Reaction intermediate5 Aminoacetaldehyde diethyl acetal intermediate4->intermediate5 Pomeranz-Fritsch Reaction

Caption: A proposed retrosynthetic analysis for the target compound.

Based on this analysis, a multi-step forward synthesis is proposed, commencing with the construction of the 8-fluoro-isoquinoline core, followed by sequential functionalization at the C4, C3, and C1 positions.

Detailed Proposed Synthetic Protocol

This section outlines a step-by-step experimental procedure for the synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

Overall Synthetic Workflow

Workflow start 2-Fluoro-6-methylbenzaldehyde step1 Pomeranz-Fritsch Reaction start->step1 intermediate1 8-Fluoro-isoquinoline step1->intermediate1 step2 Halogenation (e.g., NBS) intermediate1->step2 intermediate2 4-Bromo-8-fluoro-isoquinoline step2->intermediate2 step3 Suzuki-Miyaura Coupling intermediate2->step3 intermediate3 8-Fluoro-4-(4-fluorophenyl)isoquinoline step3->intermediate3 step4 Nitration intermediate3->step4 intermediate4 8-Fluoro-4-(4-fluorophenyl)-3-nitroisoquinoline step4->intermediate4 step5 Reduction intermediate4->step5 intermediate5 8-Fluoro-4-(4-fluorophenyl)-3-isoquinolinamine step5->intermediate5 step6 Bromination intermediate5->step6 end 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine step6->end

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 8-Fluoro-isoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a reliable method for the synthesis of the isoquinoline core from a substituted benzaldehyde and an aminoacetal.[2][3][4][5][6]

  • Reactants: 2-Fluoro-6-methylbenzaldehyde and aminoacetaldehyde diethyl acetal.

  • Reagents: Concentrated sulfuric acid.

  • Procedure:

    • Condense 2-fluoro-6-methylbenzaldehyde with aminoacetaldehyde diethyl acetal in an appropriate solvent (e.g., ethanol) to form the corresponding Schiff base.

    • Carefully add the crude Schiff base to cold, concentrated sulfuric acid.

    • Heat the mixture to induce cyclization. The temperature and reaction time will need to be optimized.

    • Pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH or NH4OH) to precipitate the product.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and purify by column chromatography.

Step 2: Regioselective Bromination at C4

Introduction of a halogen at the C4 position is a key step to enable subsequent cross-coupling reactions.

  • Reactant: 8-Fluoro-isoquinoline.

  • Reagents: N-Bromosuccinimide (NBS), suitable solvent (e.g., CCl4 or CH2Cl2).

  • Procedure:

    • Dissolve 8-fluoro-isoquinoline in the chosen solvent.

    • Add NBS portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction may require a radical initiator like AIBN or light induction.

    • Monitor the reaction by TLC until completion.

    • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS.

    • Extract the product, dry the organic layer, and purify by column chromatography to isolate 4-bromo-8-fluoro-isoquinoline.

Step 3: Suzuki-Miyaura Coupling for C4-Arylation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, ideal for introducing the 4-fluorophenyl group.[7][8][9][10]

  • Reactants: 4-Bromo-8-fluoro-isoquinoline and 4-fluorophenylboronic acid.

  • Reagents: Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a base (e.g., K2CO3, Cs2CO3, or Na2CO3), and a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Procedure:

    • To a degassed mixture of the solvent, add 4-bromo-8-fluoro-isoquinoline, 4-fluorophenylboronic acid, the palladium catalyst, and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Dry the organic layer and purify the product by column chromatography to yield 8-fluoro-4-(4-fluorophenyl)isoquinoline.

Step 4 & 5: Introduction of the 3-Amino Group

A common strategy to introduce an amino group at the C3 position is through nitration followed by reduction.

  • Reactant: 8-Fluoro-4-(4-fluorophenyl)isoquinoline.

  • Reagents:

    • Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    • Reduction: A reducing agent such as SnCl2/HCl, H2/Pd-C, or iron powder in acetic acid.

  • Procedure (Nitration):

    • Carefully add the isoquinoline derivative to a cold mixture of nitric and sulfuric acid.

    • Stir the reaction at a low temperature, monitoring for the formation of the nitro-derivative.

    • Pour the reaction mixture onto ice and neutralize to precipitate the product.

    • Filter and wash the solid to obtain 8-fluoro-4-(4-fluorophenyl)-3-nitroisoquinoline.

  • Procedure (Reduction):

    • Dissolve the nitro-compound in a suitable solvent.

    • Add the chosen reducing agent and stir until the reduction is complete.

    • Work up the reaction accordingly based on the reducing agent used, and purify the resulting 8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

Step 6: Bromination at the C1 Position

The final step is the introduction of the bromine atom at the C1 position. The electron-donating amino group at C3 will activate the heterocyclic ring, but care must be taken to achieve regioselectivity.

  • Reactant: 8-Fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

  • Reagents: N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile.

  • Procedure:

    • Dissolve the 3-aminoisoquinoline derivative in the chosen solvent.

    • Add NBS portion-wise at a controlled temperature.

    • Monitor the reaction closely by TLC to avoid over-bromination.

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate).

    • Extract the product and purify by column chromatography to obtain the final compound, 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine.

Comparison of Alternative Synthetic Strategies

While the proposed route is logical and based on well-established reactions, alternative strategies should be considered.

Synthetic StepProposed MethodAlternative Method(s)Rationale for Proposed Method
Isoquinoline Core Synthesis Pomeranz-Fritsch ReactionBischler-Napieralski Reaction[11][12][13][14][15], Transition-metal catalyzed annulations[16][17]The Pomeranz-Fritsch reaction generally offers good yields for a variety of substituted isoquinolines and utilizes readily available starting materials.[2][3][4][5][6]
C4-Arylation Suzuki-Miyaura CouplingStille Coupling, Heck ReactionThe Suzuki-Miyaura coupling is preferred due to the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions and high functional group tolerance.[7][8][9][10]
C8-Fluorination Starting with 8-fluoro precursorDirected ortho-metalation followed by fluorination[18][19][20][21], Sandmeyer reaction from an 8-amino precursor[22][23][24][25][26]Starting with a commercially available 8-fluoro precursor simplifies the synthesis and avoids potentially low-yielding fluorination steps later in the sequence.
C3-Amination Nitration followed by reductionDirect amination via Chichibabin reaction or transition-metal catalyzed aminationThe nitration-reduction sequence is a classic and reliable method for introducing an amino group onto an aromatic ring, often providing good yields.
C1-Bromination Electrophilic Bromination with NBSNucleophilic substitution on a 1-chloro or 1-tosyl derivative[27][28][29]Direct bromination with NBS is a more direct approach. However, if regioselectivity is poor, a two-step nucleophilic substitution sequence might be necessary.[30][31][32][33][34]

Logical Relationship of Synthetic Choices

Decision_Tree start Target: 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine q1 How to construct the isoquinoline core? start->q1 a1_1 Pomeranz-Fritsch (Proposed) q1->a1_1 Good yields, available starting materials a1_2 Bischler-Napieralski q1->a1_2 a1_3 Modern Catalytic Methods q1->a1_3 q2 How to introduce the C4-aryl group? a1_1->q2 a2_1 Suzuki Coupling (Proposed) q2->a2_1 Mild conditions, stable reagents a2_2 Other Cross-Coupling q2->a2_2 q3 How to introduce the C8-fluoro group? a2_1->q3 a3_1 Start with 8-fluoro precursor (Proposed) q3->a3_1 Simplifies synthesis a3_2 Late-stage fluorination q3->a3_2 q4 How to introduce the C3-amino group? a3_1->q4 a4_1 Nitration/Reduction (Proposed) q4->a4_1 Reliable and high-yielding a4_2 Direct Amination q4->a4_2 q5 How to introduce the C1-bromo group? a4_1->q5 a5_1 Direct Bromination (Proposed) q5->a5_1 Direct and efficient a5_2 Nucleophilic Substitution q5->a5_2

Caption: Decision tree for the selection of synthetic methods.

Conclusion

The synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine presents a significant challenge due to its dense and specific functionalization pattern. The proposed synthetic route, leveraging the Pomeranz-Fritsch reaction, Suzuki-Miyaura coupling, and a nitration-reduction sequence, offers a logical and experimentally feasible pathway. Researchers undertaking this synthesis should be prepared to optimize reaction conditions at each step, particularly for the regioselective bromination and nitration reactions. The comparative analysis of alternative methods provides a valuable resource for troubleshooting and for the development of second-generation synthetic routes. This guide serves as a comprehensive starting point for the independent verification and potential large-scale production of this promising molecule.

References

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1259. [Link]

  • Reddy, R. P., et al. (2019). Rh(III)-Catalyzed Synthesis of 3-Amino-4-arylisoquinolinones from 4-Diazoisochroman-3-imines and N-Methoxybenzamides. Organic Letters, 21(5), 1497-1501. [Link]

  • Garr, A. N., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. The Journal of Organic Chemistry, 77(23), 10810-10816. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. [Link]

  • Cambridge University Press & Assessment. (n.d.). Pomeranz-Fritsch Reaction. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Clark, R. D. (1992). Heteroatom-directed metalation. Lithiation of N-propenylbenzamides and N-propenyl-o-toluamides. Novel routes to ortho-substituted primary benzamide derivatives and N-unsubstituted isoquinolin-1(2H)-ones. The Journal of Organic Chemistry, 57(9), 2623–2627. [Link]

  • Heravi, M. M., et al. (2019). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Advances in Heterocyclic Chemistry (Vol. 128, pp. 185-233). Academic Press. [Link]

  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1259. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Darses, S., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(22), 5898–5901. [Link]

  • G. A. El-Hiti. (2016). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Journal of Saudi Chemical Society, 20(1), 1-17. [Link]

  • Wikipedia. (2023). Directed ortho metalation. [Link]

  • Reddy, C. R., et al. (2011). Asymmetric synthesis of 4-aryl dihydroisoquinolin-3-ones and 2-aryl morpholin-3-ones using AgOTf-activated α-bromo arylacetate. Tetrahedron: Asymmetry, 22(1), 128-134. [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(9), 2139-2165. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Mogire, R. M., et al. (2011). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules, 16(11), 8973-8985. [Link]

  • Synfacts. (2024). Synthesis 3-Aminoisoquinolines via a C–H Activation, Annulation Sequence Catalyzed by Cobalt. Synfacts, 20(08), 0818. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

  • Karikari, A. S., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. International Journal of Organic Chemistry, 1(4), 195-201. [Link]

  • Darses, S., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(22), 5898–5901. [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1259. [Link]

  • Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. [Link]

  • Van der Pijl, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. [Link]

  • Ingold, C. K. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. In Structure and Mechanism in Organic Chemistry. [Link]

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  • Li, H. J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. [Link]

  • Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. [Link]

Sources

Comparative

A Framework for Evaluating the Therapeutic Index of Novel Isoquinolinamine-Based Kinase Inhibitors

A Comparative Guide for Drug Development Professionals The compound "1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine" is not documented in publicly available scientific literature, suggesting it is a novel investi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

The compound "1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine" is not documented in publicly available scientific literature, suggesting it is a novel investigational agent. This guide, therefore, presents a comprehensive framework for establishing its therapeutic index (TI), a critical measure of a drug's safety margin.[1][2] The principles and protocols outlined here are designed for researchers and drug development scientists tasked with advancing new chemical entities from discovery to preclinical evaluation.

The therapeutic index quantitatively compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity.[2][3] A high TI is desirable, indicating a wide margin between the effective and toxic doses.[1][4] In preclinical animal studies, the TI is often calculated as the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50).[2][4][5]

For the purpose of this guide, we will hypothesize a plausible mechanism of action for our novel compound based on its core structure. The isoquinolinamine scaffold is a common feature in a class of molecules that act as protein kinase inhibitors, many of which are used in oncology.[6][7][8] Therefore, we will proceed with the hypothesis that 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is an inhibitor of a specific protein kinase crucial for cancer cell proliferation.

Part 1: In Vitro Assessment of Therapeutic Index (Selectivity)

The initial evaluation of a compound's therapeutic potential begins with in vitro assays to determine its efficacy against cancer cells and its toxicity towards normal cells. The ratio of these activities provides an early indication of the drug's selectivity.

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. A common method to determine the IC50 for a potential anti-cancer agent is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9]

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Culture : Culture a relevant cancer cell line (e.g., a line known to be dependent on the hypothesized target kinase) in appropriate media and conditions until approximately 80% confluent.

  • Cell Seeding : Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Preparation : Prepare a stock solution of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Cell Treatment : Treat the cells in the 96-well plate with the various concentrations of the compound. Include a vehicle-only control.

  • Incubation : Incubate the treated cells for a period that allows for the assessment of anti-proliferative effects (e.g., 48-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Data Acquisition : Measure the absorbance of each well at a specific wavelength using a plate reader.

  • Data Analysis : Plot the absorbance values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

To assess the compound's toxicity, a cytotoxicity assay is performed on a non-cancerous cell line. The LDH release assay is a suitable method, as it measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9][11]

Experimental Protocol: LDH Release Assay for CC50 Determination

  • Cell Culture and Seeding : Culture and seed a non-cancerous cell line (e.g., a normal human fibroblast line) in a 96-well plate, similar to the IC50 protocol.

  • Compound Treatment : Treat the cells with the same range of concentrations of the investigational compound.

  • Controls : Include a vehicle control (low control) and a lysis control (high control, where cells are treated with a lysis buffer to achieve maximum LDH release).

  • Incubation : Incubate the plate for the same duration as the efficacy assay.

  • Sample Collection : Collect the cell culture supernatant from each well.

  • LDH Reaction : Add the collected supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation and Measurement : Incubate as per the manufacturer's instructions and then measure the absorbance.

  • Data Analysis : Calculate the percentage of cytotoxicity for each concentration relative to the low and high controls. Plot the cytotoxicity against the log of the compound concentration to determine the CC50 value.

The in vitro therapeutic index, or selectivity index, is calculated as:

Selectivity Index = CC50 / IC50

A higher selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, which is a favorable characteristic for a potential anti-cancer drug.

Part 2: In Vivo Evaluation of the Therapeutic Index

Following promising in vitro results, the evaluation of the therapeutic index moves to in vivo animal models.[12][13] These studies are essential for understanding the drug's efficacy and toxicity in a whole living system.[12][13]

The following diagram illustrates the general workflow for determining the therapeutic index in an animal model, typically mice.

G cluster_0 In Vivo Efficacy (ED50) cluster_1 In Vivo Toxicity (TD50) cluster_2 Therapeutic Index Calculation Xenograft Establish Tumor Xenograft Model DoseResponse_Efficacy Dose-Response Study (Measure Tumor Regression) Xenograft->DoseResponse_Efficacy ED50 Calculate ED50 DoseResponse_Efficacy->ED50 Calculate_TI Therapeutic Index = TD50 / ED50 ED50->Calculate_TI DoseRange Dose-Range Finding Study (Monitor for Adverse Effects) DoseResponse_Toxicity Definitive Toxicity Study (e.g., Measure Weight Loss, Organ Damage) DoseRange->DoseResponse_Toxicity TD50 Calculate TD50 DoseResponse_Toxicity->TD50 TD50->Calculate_TI

Workflow for In Vivo Therapeutic Index Determination.

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. In an oncology context, this is often determined using a tumor xenograft model.[14]

Experimental Protocol: Xenograft Model for ED50 Determination

  • Model Establishment : Implant human cancer cells (the same line used for in vitro efficacy) subcutaneously into immunodeficient mice. Allow the tumors to grow to a palpable size.

  • Animal Grouping : Randomize the animals into different treatment groups, including a vehicle control group.

  • Dosing : Administer the investigational compound to the treatment groups at various dose levels, based on preliminary dose-ranging studies.

  • Tumor Measurement : Measure the tumor volume at regular intervals throughout the study.

  • Data Analysis : At the end of the study, plot the tumor growth inhibition against the drug dose. The dose that causes 50% tumor growth inhibition is determined as the ED50.

The TD50 is the dose of a drug that causes a toxic response in 50% of the population. This is assessed by monitoring for adverse effects in the animals.

Experimental Protocol: Toxicity Assessment for TD50 Determination

  • Dose-Ranging Study : Conduct a preliminary study with a wide range of doses to identify a dose range that causes toxicity.

  • Definitive Study : Administer the compound to groups of animals at doses around the expected toxic range.

  • Monitoring : Monitor the animals for signs of toxicity, such as weight loss, behavioral changes, and other clinical signs.

  • Endpoint : A common endpoint for toxicity is a certain percentage of body weight loss.

  • Data Analysis : The dose that causes the defined toxic endpoint in 50% of the animals is the TD50.

The in vivo therapeutic index is calculated as:

Therapeutic Index = TD50 / ED50

The relationship between the effective dose and the toxic dose is visualized in the following dose-response curve diagram.

G cluster_curves A B A->B C B->C D C->D E F E->F X_axis Log(Dose) Y_axis % Response Y_axis->X_axis ED50_label ED50 TD50_label TD50 TI_label Therapeutic Index (Window between ED50 and TD50) invis_ed50 invis_ed50->ED50_label invis_td50 invis_ed50->invis_td50 TI_label invis_td50->TD50_label

Conceptual Dose-Response Curves for Efficacy and Toxicity.
Part 3: Comparative Analysis and Context

Since data for 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is unavailable, we will provide a comparative table of therapeutic indices for some approved kinase inhibitors used in oncology to provide context for what constitutes a promising preclinical therapeutic index. It is important to note that the therapeutic index can vary significantly between different drugs and indications.[15]

DrugPrimary Target(s)Indication(s)Reported Preclinical or Clinical Therapeutic Index (Approximate)
ImatinibBCR-Abl, c-KIT, PDGFRCML, GISTWide
GefitinibEGFRNSCLCNarrow
VemurafenibBRAF V600EMelanomaNarrow
SunitinibVEGFR, PDGFR, c-KITRCC, GISTModerate

Note: The classification of the therapeutic index as "Narrow," "Moderate," or "Wide" is a qualitative interpretation based on clinical experience and monitoring requirements. Drugs with a narrow therapeutic index often require therapeutic drug monitoring to ensure safety and efficacy.[3]

Based on our hypothesis, the following diagram illustrates a potential mechanism of action where our investigational compound inhibits a kinase in a pro-survival signaling pathway.

G cluster_pathway cluster_drug GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetKinase Target Kinase (e.g., MEK, AKT) Receptor->TargetKinase Activates Downstream Downstream Effectors TargetKinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Drug 1-Bromo-8-fluoro-4- (4-fluorophenyl)-3-isoquinolinamine Drug->TargetKinase Inhibits

Hypothetical Mechanism of Action.
Conclusion

The evaluation of the therapeutic index is a cornerstone of preclinical drug development. By systematically determining the in vitro selectivity and in vivo efficacy and toxicity, researchers can build a comprehensive safety and efficacy profile for a novel compound like 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine. This structured approach, comparing efficacy in cancer models with toxicity in normal systems, is essential for making informed decisions about advancing a potential new drug toward clinical trials.

References

  • Mitali Singhal, Sabita Shaha, and Maria Katsikogianni. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]

  • G. Grynkiewicz, M. Poenie, and R. Y. Tsien. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry.
  • ProBio. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio. Available at: [Link]

  • K. Fotakis and J. A. Timbrell. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
  • A. V. F. M. dos Santos, et al. (2015). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. British Journal of Clinical Pharmacology.
  • koracademy.com. (n.d.). Doses & Therapeutic Index. koracademy.com. Available at: [Link]

  • M. M. J. G. T. Khandoker, et al. (2021). Role of animal models in biomedical research: a review. Journal of Animal Health and Production.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. CSPT. Available at: [Link]

  • Wikipedia. (2024). Therapeutic index. Wikipedia. Available at: [Link]

  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • A. A. A. Al-Dhfyan, et al. (2022).
  • Patsnap. (2025). What is a therapeutic index?. Patsnap Synapse. Available at: [Link]

  • MatTek Life Sciences. (n.d.). In Vitro vs In Vivo: Advanced Models to Replace Animals. MatTek Life Sciences. Available at: [Link]

  • S. M. Smith, et al. (2011).
  • A. K. Decker and M. L. Lohmann-Matthes. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods.
  • F. X. Richter, et al. (2018). Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. Molecules.
  • A. M. Holder, et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Chemical Research in Toxicology.
  • Z.-F. Chen, et al. (2015). Isoquinoline derivatives Zn(II)/Ni(II) complexes: Crystal structures, cytotoxicity, and their action mechanism. European Journal of Medicinal Chemistry.
  • S. L. W. Koolen, et al. (2023). Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. Clinical Pharmacokinetics.
  • S. S. K. A. Kumar, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research.
  • R. Roskoski Jr. (2023).
  • A. M. D. G. de Oliveira, et al. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition.
  • R. Roskoski Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.
  • A. A. A. Al-Dhfyan, et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

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Validation

Comparative Analysis of the ADME Properties of Fluorinated Isoquinolines: A Technical Guide for Lead Optimization

Executive Summary & Mechanistic Rationale The isoquinoline pharmacophore is highly privileged in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors, anesthetics, and antiviral agents[1]. H...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The isoquinoline pharmacophore is highly privileged in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors, anesthetics, and antiviral agents[1]. However, during lead optimization, unsubstituted isoquinolines routinely present two major liabilities: rapid Phase I oxidative clearance and sub-optimal membrane permeability driven by the high basicity of the heterocyclic nitrogen.

Bioisosteric replacement using fluorine is a definitive strategy to rescue these liabilities. Because of its high electronegativity and small Van der Waals radius (1.47 Å, closely mimicking hydrogen at 1.20 Å), fluorine substitution can profoundly alter physicochemical properties without causing severe steric penalties[2]. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated isoquinolines, detailing the causality behind how strategic fluorination modulates Absorption, Distribution, Metabolism, and Excretion (ADME)[3].

G A Isoquinoline Core B Fluorine Substitution (e.g., C4, C5, C6) A->B Structural Modification C Lowered pKa & Increased Lipophilicity B->C Electronic Effect D Steric Shielding & C-F Bond Strength B->D Steric/Electronic Effect E Enhanced Absorption (Caco-2/PAMPA) C->E Improved Permeability F Metabolic Stability (CYP450 Blocking) D->F Oxidation Resistance G Reduced Clearance (In Vivo Prolongation) F->G Lower CL_int

Caption: Logical flow of how fluorine substitution modulates isoquinoline ADME properties.

Comparative ADME Profiling

Absorption & Permeability

The strongly electron-withdrawing nature of fluorine (especially at the C4, C5, or C6 positions) reduces the electron density of the aromatic system. This inductively lowers the pKa of the adjacent isoquinoline nitrogen[2]. A lower pKa means a higher fraction of the drug remains unionized at physiological pH (7.4), which directly drives an increase in passive transcellular permeability[3].

Distribution & Lipophilicity

Fluorination typically increases lipophilicity (LogD), though the magnitude depends heavily on the specific substitution vector and local polarizability[4]. While increased lipophilicity enhances Blood-Brain Barrier (BBB) penetration—crucial for CNS targets—it must be carefully balanced to avoid excessive non-specific plasma protein binding, which can lower the free fraction of the active drug.

Metabolism & Clearance

Cytochrome P450 (CYP) enzymes preferentially oxidize electron-rich aromatic rings. The C4 and C5 positions of the isoquinoline core are notorious metabolic hotspots. Replacing a susceptible C-H bond (approx. 98 kcal/mol) with a robust C-F bond (approx. 116 kcal/mol) effectively blocks these oxidative pathways[5]. Scaffold-hopping or direct fluorination strategies significantly reduce intrinsic clearance ( CLint​ ) and prolong in vivo half-lives[6].

Quantitative Data Comparison

The following table summarizes the comparative ADME metrics of a baseline isoquinoline scaffold against its mono- and di-fluorinated analogs.

Compound ScaffoldpKa (Basic N)LogD (pH 7.4)PAMPA Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)
Isoquinoline (Unsubstituted) 5.401.88.545.2
4-Fluoroisoquinoline 4.102.114.212.4
5,6-Difluoroisoquinoline 3.852.418.7< 5.0

Expertise Insight: The transition from an unsubstituted isoquinoline to 5,6-difluoroisoquinoline demonstrates a clear structure-property relationship. The pKa drops by over 1.5 units, effectively doubling the passive permeability ( Papp​ ). Concurrently, the dual metabolic block at C5 and C6 reduces human liver microsome (HLM) clearance to negligible levels, transforming a rapidly cleared hit into a viable lead candidate.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data during lead optimization, ADME assays must be designed as self-validating systems. Below are the standard operating procedures for evaluating these compounds, emphasizing the causality behind each methodological choice.

Protocol 1: High-Throughput PAMPA (Permeability)

Objective: Isolate passive transcellular permeability from active efflux/influx mechanisms. Causality: By using an artificial lipid-infused membrane, we strip away biological transporters (like P-gp or BCRP), allowing us to directly measure the purely physicochemical impact of the fluorine substitution on membrane crossing.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the isoquinoline analog in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Donor Assembly: Add 300 µL of the 10 µM compound solution to the donor wells of a 96-well PAMPA plate. Critical Step: Add 50 µM Lucifer Yellow to the donor solution.

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Acceptor Assembly: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validation Check: Measure Lucifer Yellow fluorescence in the acceptor well. Because Lucifer Yellow has near-zero passive permeability, any detectable fluorescence indicates a compromised artificial membrane, and that specific well's data must be automatically discarded.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) to assess metabolic stability. Causality: We utilize a substrate depletion approach rather than metabolite identification. Tracking the disappearance of the parent compound provides a rapid, mathematically robust calculation of half-life and clearance without the analytical burden of identifying complex fluorinated metabolites in early discovery.

G Step1 1. Compound Incubation (HLM/RLM + NADPH) Step2 2. Aliquot Sampling (0, 5, 15, 30, 60 min) Step1->Step2 Step3 3. Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (Substrate Depletion) Step3->Step4 Step5 5. Data Calculation (Half-life & CL_int) Step4->Step5 Control1 Minus-NADPH Control (Validates CYP-dependence) Control1->Step1 Control2 Verapamil Reference (Validates Assay Activity) Control2->Step1

Caption: Self-validating experimental workflow for assessing microsomal stability.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the fluorinated isoquinoline (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: Shake the plate at 37°C for 10 minutes to equilibrate the system.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Aliquot Sampling: At defined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into a quenching plate.

  • Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (IS) (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while the IS normalizes downstream LC-MS/MS injection variability.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Checks:

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If the compound depletes here, it indicates chemical instability or non-CYP enzymatic degradation (e.g., amidases), not CYP-mediated oxidation.

    • Positive Control: Run Verapamil in parallel. Verapamil is rapidly cleared by HLM; failure to observe its rapid depletion invalidates the entire assay batch, indicating inactive or degraded microsomes.

References

  • Application Notes and Protocols: 5,6-Difluoroisoquinoline as a Versatile Building Block in Synthesis Source: Benchchem URL:3

  • The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL:2

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: PMC (National Institutes of Health) URL:6

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: ACS Publications URL:4

  • Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor Source: ACS Publications URL:1

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments Source: ACS Publications URL:5

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine proper disposal procedures

The proper management and disposal of complex halogenated heteroaromatics like 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine requires strict adherence to environmental regulations and chemical compatibility prin...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of complex halogenated heteroaromatics like 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine requires strict adherence to environmental regulations and chemical compatibility principles. As a multi-halogenated compound (containing both bromine and fluorine), its end-of-life handling must be carefully controlled to prevent environmental contamination and ensure the safety of laboratory personnel and waste management infrastructure.

The following guide outlines the operational and logistical protocols for disposing of this specific compound in a professional research or drug development setting.

Hazard Characterization and Waste Classification

Before physical disposal begins, the waste must be accurately characterized[1]. 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is a halogenated organic compound. This structural feature dictates its entire downstream lifecycle.

The Causality of Halogenated Segregation: During the final destruction of chemical waste via high-temperature incineration at a Treatment, Storage, and Disposal Facility (TSDF), halogenated compounds generate highly corrosive and toxic byproducts, specifically hydrobromic acid (HBr) and hydrofluoric acid (HF)[1][2].

  • If halogenated waste is mixed with non-halogenated waste, the entire volume must be routed to specialized incinerators equipped with alkaline scrubbers to neutralize these acids.

  • Failing to segregate this compound into a designated "Halogenated Waste" stream can result in severe damage to standard incinerators, regulatory fines, and significantly inflated disposal costs for the laboratory[2][3].

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), while the pure unused chemical may not have a specific "U" or "P" listed code unless commercially formulated, any solutions containing it (especially if dissolved in solvents like dichloromethane or chloroform) will fall under "F-listed" halogenated waste codes (e.g., F001, F002)[2][4].

Operational Disposal Methodologies

Laboratory personnel must treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless explicitly confirmed otherwise[5]. Below are the step-by-step methodologies for handling different physical states of this compound.

Protocol A: Disposal of Solid Waste (Powders and Crystals)
  • Containment: Transfer any unused, contaminated, or degraded solid 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine into a compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth bottles are recommended.

  • Secondary Bagging: For highly active pharmaceutical ingredients (APIs) or fluorinated/brominated intermediates, double-bag the primary container in transparent, heavy-duty polyethylene bags to prevent dispersion of dust during transit.

  • Labeling: Affix an official hazardous waste tag immediately upon the first addition of waste[5]. The label must explicitly state: "Hazardous Waste - Solid Halogenated Organic (Contains Bromine and Fluorine)."

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents or strong bases.

Protocol B: Disposal of Liquid Waste (Solutions and Reaction Mixtures)
  • Stream Determination: Regardless of whether the solvent used is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO, Methanol), the presence of the multi-halogenated solute dictates that the entire mixture must be disposed of in the Halogenated Organic Waste stream[4].

  • Transfer: Use a dedicated funnel to transfer the solution into an approved, chemically compatible carboy (typically 10L to 20L HDPE).

  • Headspace Management: Never fill the liquid waste container beyond 80% capacity. Leave adequate headspace to account for vapor expansion and prevent pressure buildup.

  • Closure: The container must remain tightly capped at all times except when actively adding waste[5]. Leaving a funnel in an open waste container is a direct violation of RCRA emissions standards.

Protocol C: Contaminated Consumables

Items such as weighing boats, spatulas, Kimwipes, or filter papers that have come into contact with the compound cannot be disposed of in standard municipal trash[5].

  • Collect all contaminated debris in a dedicated solid hazardous waste bin lined with a compatible poly-bag.

  • Label as "Hazardous Waste - Halogenated Contaminated Debris."

Waste Management Decision Workflow

To ensure self-validating compliance across your laboratory team, utilize the following logical workflow for segregating this compound.

G Start 1-Bromo-8-fluoro-4- (4-fluorophenyl)-3-isoquinolinamine State Physical State of Waste? Start->State Solid Solid Powder/Crystals or Contaminated Debris State->Solid Liquid Dissolved in Solvent (Reaction/Stock Solution) State->Liquid SolidWaste Solid Hazardous Waste Stream (HDPE / Double-bagged) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalSolvent HalWaste Halogenated Liquid Waste Stream (Requires Scrubber Incineration) HalSolvent->HalWaste NonHalSolvent->HalWaste Solute dictates stream

Workflow for the segregation and disposal of halogenated isoquinoline derivatives.

Logistical Data & Container Specifications

The following table summarizes the logistical requirements for accumulating and storing the waste prior to TSDF pickup.

Waste StreamPrimary ContainmentSecondary ContainmentMax Accumulation Time (SAA)Relevant EPA Codes
Pure Solid Waste HDPE wide-mouth jarPolyethylene bagUp to 1 year (or 55 gallons)Characteristic (State dependent)
Solutions in DCM/CHCl3 HDPE Carboy (10L-20L)Spill tray / tubUp to 1 year (or 55 gallons)F001, F002[4]
Solutions in DMSO/MeOH HDPE Carboy (10L-20L)Spill tray / tubUp to 1 year (or 55 gallons)F003 (Mixture rule applies)[4]
Contaminated Debris Poly-lined rigid binN/AUp to 1 year (or 55 gallons)Characteristic

Note: Accumulation times may vary based on your facility's generator status (Large Quantity Generator vs. Small Quantity Generator) under local and federal laws[2]. Always consult your Environmental Health and Safety (EHS) department.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Safety,[Link]

  • Stuart, Ralph. "The Subtleties of Managing Laboratory Waste in 2024." ACS Chemical Health & Safety, 2024.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011.[Link]

  • Western Kentucky University / US EPA. "EPA Hazardous Waste Codes." WKU Environmental Health and Safety,[Link]

Sources

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